molecular formula C11H6BrN3 B11855976 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile CAS No. 1346687-06-6

6-Bromo-[2,3'-bipyridine]-5'-carbonitrile

Cat. No.: B11855976
CAS No.: 1346687-06-6
M. Wt: 260.09 g/mol
InChI Key: BXOGSEIANQIAGP-UHFFFAOYSA-N
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Description

6-Bromo-[2,3'-bipyridine]-5'-carbonitrile is a useful research compound. Its molecular formula is C11H6BrN3 and its molecular weight is 260.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346687-06-6

Molecular Formula

C11H6BrN3

Molecular Weight

260.09 g/mol

IUPAC Name

5-(6-bromopyridin-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C11H6BrN3/c12-11-3-1-2-10(15-11)9-4-8(5-13)6-14-7-9/h1-4,6-7H

InChI Key

BXOGSEIANQIAGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CN=CC(=C2)C#N

Origin of Product

United States

Foundational & Exploratory

Strategic Applications of 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward complex modalities like Proteolysis Targeting Chimeras (PROTACs) and highly selective kinase inhibitors, the demand for multifunctional, rigid heteroaromatic building blocks has surged. 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile (CAS: 1346687-06-6) represents a highly versatile intermediate designed for late-stage functionalization[1].

This technical guide provides an in-depth analysis of its structural reactivity, physicochemical profile, and validated synthetic workflows. By leveraging the differential reactivity of its 6-bromo and 5'-carbonitrile substituents, researchers can execute precise, chemoselective transformations critical for assembling complex pharmacophores and advanced organic materials (such as OLED electron-transport layers).

Physicochemical Profiling & Computational Data

Understanding the baseline physical properties of this bipyridine derivative is essential for predicting its behavior in both biological systems and synthetic environments. The compound exhibits a moderate lipophilicity (LogP ~2.78), making it an excellent starting point for oral drug candidates before further functionalization[1].

Table 1: Quantitative Physicochemical Data

PropertyValue
CAS Number 1346687-06-6[1]
Molecular Formula C₁₁H₆BrN₃[1]
Molecular Weight 260.09 g/mol [1]
SMILES String C1=CC(=NC(=C1)Br)C2=CN=CC(=C2)C#N[1]
Topological Polar Surface Area (TPSA) 49.57 Ų[1]
LogP 2.78[1]
Hydrogen Bond Donors / Acceptors 0 / 3[1]
Rotatable Bonds 1[1]
Purity Standard ≥98%[1]

Structural Reactivity & Chemoselective Sequencing

The true value of 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile lies in its bifunctional nature. As a Senior Application Scientist, I emphasize that successful utilization of this scaffold requires strict adherence to chemoselective sequencing .

  • The 2,3'-Bipyridine Core: Acts as a rigid, metal-chelating hinge. In kinase inhibitors, the nitrogen atoms can form critical hydrogen bonds with the kinase hinge region.

  • The 6-Bromo Substituent: The 6-position on the pyridine ring is highly activated toward oxidative addition by low-valent transition metals (e.g., Pd(0)). It serves as the primary vector for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings[2].

  • The 5'-Carbonitrile Substituent: An electron-withdrawing group that lowers the electron density of the adjacent pyridine ring, making it resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack. Furthermore, the nitrile acts as a latent amine or amide, which can be unveiled for linker attachment in PROTAC synthesis[1].

Causality in Synthetic Planning

Rule of thumb: Always perform cross-coupling at the 6-bromo position before attempting to reduce the 5'-carbonitrile. Reversing this sequence (e.g., subjecting the molecule to standard Pd/C hydrogenation to reduce the nitrile) will inevitably lead to premature protodehalogenation, destroying your cross-coupling handle.

PROTAC POI Target Protein (e.g., Kinase) Ligand Bipyridine Core (Target Ligand) POI->Ligand Binds Linker PEG/Alkyl Linker (Derived from Nitrile) Ligand->Linker E3 E3 Ligase Ligand (e.g., Cereblon/VHL) Linker->E3 Ubi Ubiquitination & Degradation E3->Ubi Recruits

Figure 1: Conceptual PROTAC design using the bipyridine scaffold as a target-binding hinge.

Validated Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating in-process controls and mechanistic rationales.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 6-position with an aryl/heteroaryl group while preserving the sensitive 5'-carbonitrile.

Reagents:

  • 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Sparge the 1,4-Dioxane/H₂O mixture with N₂ for 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) species into inactive Pd(II) oxides, stalling the catalytic cycle.

  • Assembly: In an oven-dried Schlenk flask, combine the bipyridine electrophile, boronic acid, and K₂CO₃. Add the degassed solvent, followed by the Pd(dppf)Cl₂ catalyst.

  • Reaction: Heat the mixture to 90°C under N₂ for 8–12 hours. Causality: 90°C provides the optimal kinetic energy for the oxidative addition into the C-Br bond. The basicity of K₂CO₃ is sufficient to facilitate transmetalation without triggering the hydrolysis of the 5'-carbonitrile, which would occur with stronger bases like NaOH at this temperature.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the m/z 260/262 isotopic doublet confirms complete consumption of the starting material.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Causality: Brine increases the ionic strength of the aqueous layer, breaking the stubborn emulsions frequently caused by highly coordinating bipyridine derivatives.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

G A 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile (Electrophile) C Catalyst & Base: Pd(dppf)Cl2, K2CO3 A->C B Boronic Acid Derivative (Nucleophile) B->C D Reaction Conditions: Dioxane/H2O, 90°C, 12h C->D E Workup: EtOAc Extraction & Brine Wash D->E F Purification: Column Chromatography E->F G Target Product: 6-Substituted-[2,3'-bipyridine]-5'-carbonitrile F->G

Figure 2: Standard Suzuki-Miyaura cross-coupling workflow for the 6-bromo position.

Protocol 2: Controlled Nitrile Reduction to Primary Amine

Objective: Convert the 5'-carbonitrile to a primary amine to serve as an attachment vector for PROTAC linkers.

Reagents:

  • Coupled [2,3'-bipyridine]-5'-carbonitrile intermediate (1.0 eq)

  • NiCl₂·6H₂O (0.1 eq)

  • NaBH₄ (3.0 eq)

  • Boc₂O (1.2 eq) (Optional, for in situ protection)

  • Solvent: Methanol

Step-by-Step Methodology:

  • Preparation: Dissolve the nitrile in anhydrous MeOH and cool to 0°C in an ice bath.

  • Catalyst Activation: Add NiCl₂·6H₂O. Causality: NiCl₂ acts as a precatalyst. Upon the addition of NaBH₄, it is immediately reduced to form finely divided, black nickel boride (Ni₂B). This species is a highly chemoselective reducing agent that avoids the over-reduction of the pyridine rings.

  • Reduction: Carefully add NaBH₄ in small portions. Caution: This step is highly exothermic and evolves H₂ gas.

  • Reaction: Stir for 2 hours at room temperature. Monitor via TLC (staining with Ninhydrin to detect the primary amine).

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl to decompose residual borohydrides. Extract with DCM, dry, and purify.

Environmental, Health, and Safety (EHS)

Handling halogenated heteroaromatics requires strict adherence to safety protocols. Based on analogous halogenated bipyridines, 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile is classified under several GHS hazard categories[2]:

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[2].

  • Storage: Must be stored sealed in a dry environment at 2-8°C to prevent ambient degradation and moisture accumulation[1],[3].

  • Personal Protective Equipment (PPE): Operations must be conducted in a certified fume hood. Required PPE includes an N95 or ABEK-type respirator filter, face shields, and chemically resistant gloves[2].

References

Sources

Advanced Synthesis and Applications of 6-Bromo-5'-cyano-2,3'-bipyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3'-bipyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry. Unlike the highly planar 2,2'-bipyridines, which are primarily utilized as metal-chelating ligands, the 2,3'-linkage introduces a unique dihedral twist. This structural geometry is highly effective for targeting specific enzymatic pockets, particularly the hinge regions of kinases.

This technical guide explores the synthesis, derivatization, and pharmacological utility of 6-bromo-5'-cyano-2,3'-bipyridine derivatives . By strategically positioning a strongly electron-withdrawing cyano group and a versatile bromo handle, these derivatives serve as highly modular building blocks for advanced drug discovery programs.

Chemical Identity & Structural Significance

While the exact parent compound 6-bromo-5'-cyano-2,3'-bipyridine is typically synthesized in situ as an advanced intermediate, its direct analogs and functional precursors are well-documented and commercially cataloged. The strategic placement of the halogens and pseudohalogens dictates the molecule's downstream reactivity.

The bromo group at the C6 position provides an orthogonal handle for late-stage Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings. Simultaneously, the cyano group at the C5' position acts as a metabolic shield against cytochrome P450 (CYP) oxidation while serving as a potent hydrogen-bond acceptor.

Table 1: Key 6-Bromo-2,3'-bipyridine Derivatives and Precursors
Chemical NameCAS NumberMolecular FormulaMolecular WeightPrimary Application
6-Bromo-2,3'-bipyridine106047-28-3C₁₀H₇BrN₂235.08 g/mol Base scaffold for cross-coupling
6-Bromo-[2,3'-bipyridine]-5'-carbaldehyde1346687-08-8C₁₁H₇BrN₂O263.09 g/mol Precursor for reductive aminations
5-Cyano-2,3'-bipyridine-6'-carboxylic acid1206621-20-6C₁₂H₇N₃O₂225.20 g/mol Advanced intermediate for amides

(Data synthesized from commercial chemical databases including [1] and [2]).

Mechanistic Synthesis & Experimental Protocols

The Challenge of Pyridyl Cross-Coupling

Synthesizing bipyridines via the [3] requires careful mechanistic consideration. 2-Pyridylboronic acids are notoriously unstable due to rapid protodeboronation—a process where the boron atom is prematurely cleaved in the presence of water and base.

Expertise & Experience: To circumvent protodeboronation, the polarity of the coupling partners must be inverted. Instead of using a 2-pyridylboronate, the optimal synthetic route utilizes a 3-pyridylboronic acid (which is highly stable) coupled with a 2-bromopyridine electrophile. For the synthesis of 6-bromo-5'-cyano-2,3'-bipyridine, we react 2,6-dibromopyridine with 5-cyano-3-pyridylboronic acid . The statistical challenge of double-coupling is mitigated by using exactly 1.05 equivalents of the boronic acid and a highly active, bulky palladium catalyst system (Pd₂dba₃/XPhos), which accelerates the oxidative addition and reductive elimination steps before a second coupling can occur.

G A 2,6-Dibromopyridine C Pd2(dba)3 / XPhos K2CO3, Dioxane/H2O A->C B 5-Cyano-3-pyridylboronic acid B->C D 6-Bromo-5'-cyano- 2,3'-bipyridine C->D

Synthetic workflow for 6-bromo-5'-cyano-2,3'-bipyridine via Suzuki-Miyaura coupling.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol is a self-validating system: the use of a biphasic solvent system ensures that the inorganic base remains dissolved, while TLC/LC-MS monitoring prevents over-coupling to the terpyridine.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromopyridine (1.0 equiv), 5-cyano-3-pyridylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv).

  • Degassing: Evacuate the flask and backfill with dry N₂ (repeat 3x). Add a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v, 0.2 M concentration).

  • Reaction: Heat the mixture to 90°C for 8–12 hours under a positive N₂ atmosphere. Monitor the reaction strictly via LC-MS to halt heating once the mono-coupled product is maximized and before di-coupled byproducts form.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 30% EtOAc in Hexanes) to yield the pure bipyridine derivative.

Protocol 2: Late-Stage Palladium-Catalyzed Cyanation

If starting from a symmetrical dibromo-bipyridine, a cyano group can be introduced post-coupling. Expertise & Experience: Traditional Rosenmund-von Braun cyanation uses CuCN at >150°C, which often degrades sensitive heterocycles. Using Zn(CN)₂ with a Pd(0) catalyst allows the reaction to proceed at 100°C–120°C with high functional group tolerance [4].

  • Preparation: Combine the bromo-bipyridine precursor (1.0 equiv), Zn(CN)₂ (0.6 equiv; provides 1.2 equiv of CN⁻), and Pd(PPh₃)₄ (0.05 equiv) in a microwave-safe vial.

  • Solvent: Add anhydrous DMF (0.1 M). Seal the vial with a crimp cap and purge with N₂ for 5 minutes.

  • Reaction: Heat under microwave irradiation at 120°C for 1 hour.

  • Workup: Critical Step: Quench the reaction with 5% aqueous NH₄OH. The ammonia complexes the excess zinc and palladium, preventing emulsion formation during extraction. Extract with EtOAc (3x).

  • Purification: Wash the combined organic layers with water (3x) to remove residual DMF. Dry, concentrate, and purify via flash chromatography.

Pharmacological Applications in Drug Discovery

The integration of the 6-bromo-5'-cyano-2,3'-bipyridine scaffold into small molecule inhibitors leverages the distinct electronic and steric properties of both rings.

The Role of the Cyano Group

In medicinal chemistry, the cyano group (-C≡N) is a powerful bioisostere for halogens and carbonyls.

  • Metabolic Stability: The electron-withdrawing nature of the cyano group lowers the HOMO of the pyridine ring, making it highly resistant to oxidative metabolism by liver CYP450 enzymes.

  • Target Binding: The nitrogen lone pair of the cyano group serves as a potent, highly directional hydrogen-bond acceptor, frequently engaging with conserved lysine or threonine residues in the binding pockets of G-protein coupled receptors (GPCRs) and kinases.

Late-Stage Diversification via the Bromo Handle

The C6-bromo position is deliberately left unreacted during the initial synthesis to serve as a vector for late-stage functionalization. Pharmaceutical chemists routinely subject this handle to [4] to append solubilizing groups (e.g., piperazines or morpholines), which drastically improve the aqueous solubility and oral bioavailability of the final drug candidate.

G Core 6-Bromo-5'-cyano-2,3'-bipyridine Core Cyano 5'-Cyano Group Core->Cyano Bromo 6-Bromo Group Core->Bromo Hinge Kinase Hinge Binding (H-Bond Acceptor) Cyano->Hinge Cross Site for Late-Stage Cross-Coupling Bromo->Cross

Pharmacophore model and functional divergence of the bipyridine scaffold.

Conclusion

The 6-bromo-5'-cyano-2,3'-bipyridine class of molecules represents a triumph of rational chemical design. By mastering the nuances of Suzuki-Miyaura coupling to overcome the inherent instability of pyridyl boronates, chemists can reliably access this scaffold. Once synthesized, the orthogonal reactivity of the bromo and cyano groups allows for rapid elaboration into highly potent, metabolically stable therapeutics, cementing its status as a cornerstone intermediate in modern drug discovery.

References

  • Billingsley, K. L., & Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, U.S. National Library of Medicine (PMC). Available at:[Link]

  • Mandal, A., et al. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." Molecules (MDPI). Available at:[Link]

Difference between 2,2'-bipyridine and 2,3'-bipyridine scaffolds

[1]

Executive Summary

This guide delineates the structural, electronic, and functional divergences between the 2,2'-bipyridine (2,2'-bpy) and 2,3'-bipyridine (2,3'-bpy) scaffolds.[1] While they share the same molecular formula (

  • 2,2'-Bipyridine: The "Classical Chelator."[1] Its symmetry and nitrogen placement drive the formation of stable 5-membered chelate rings, making it ubiquitous in coordination chemistry, photoredox catalysis, and analytical detection.

  • 2,3'-Bipyridine: The "Asymmetric Scaffold."[1] Its geometry prevents chelation at a single metal center, instead favoring bridging modes in Metal-Organic Frameworks (MOFs). Crucially, it serves as a privileged pharmacophore in medicinal chemistry (e.g., kinase inhibitors like Lorlatinib), where its asymmetry allows for precise vectorization of substituents in ATP-binding pockets.

Structural & Electronic Properties[2]

The fundamental difference lies in symmetry and the proximity of the nitrogen lone pairs.

Feature2,2'-Bipyridine2,3'-Bipyridine
Symmetry

(trans-planar) or

(cis-chelated).[1] Symmetric.

(Asymmetric).
Dipole Moment ~0 D (in ground state trans-conformation).[1]Non-zero (permanent dipole due to asymmetry).
Basicity (pKa)

.[1] Monoprotonation forms a stable H-bond; second protonation is difficult due to charge repulsion.
Distinct basic sites.[1] The N in the 3-substituted ring behaves more like pyridine (

), while the 2-substituted N is electronically perturbed.
Conformation Rotates between transoid (stable, free ligand) and cisoid (required for chelation).[1]Rotates freely but cannot achieve a geometry where both N-donors converge on a single small metal ion.
Electronic Implications[1][3]
  • 2,2'-bpy: The proximity of the nitrogen atoms in the cis conformation creates significant lone-pair repulsion, which is relieved upon metal binding (chelate effect).[1] This driving force is absent in 2,3'-bpy.[1]

  • 2,3'-bpy: The electronic environment of the two rings is distinct.[1] The 2-pyridyl ring is electron-deficient at the ortho/para positions relative to the nitrogen, while the 3-pyridyl linkage connects to a position less susceptible to nucleophilic attack, allowing for orthogonal functionalization strategies.

Coordination Chemistry: The Core Divergence

This is the most critical technical distinction. The connectivity determines whether the ligand acts as a terminal stop (chelation) or a linker (bridging).[1]

2,2'-Bipyridine: The Chelate Effect

2,2'-bpy is the archetype of bidentate chelation.[1] It forms a thermodynamically stable 5-membered ring with transition metals (

  • Stability: High formation constants (

    
    ) due to the entropy gain of the chelate effect.
    
  • Redox Activity: The ligand is "non-innocent," often participating in electron transfer (e.g.,

    
     in photoredox catalysis).
    
2,3'-Bipyridine: Bridging & Networks

2,3'-bpy cannot chelate a single metal ion because the nitrogen atoms are too far apart to form a stable ring (would require a highly strained 4- or 7-membered interaction depending on conformation).[1]

  • Bridging Mode: It acts as a ditopic linker, binding two different metal centers (

    
    ).[1] This property is exploited in Crystal Engineering  to build Metal-Organic Frameworks (MOFs) and coordination polymers with specific topologies.[1]
    
  • Monodentate Mode: It can bind through the sterically more accessible nitrogen (usually the 3'-N) while leaving the other uncoordinated, or "dangling," for secondary interactions.

Visualization of Coordination Modes

CoordinationModescluster_222,2'-Bipyridine (Chelation)cluster_232,3'-Bipyridine (Bridging)M1Metal CenterM2Metal CenterL222,2'-bpyL22->M1N1L22->M1N2L232,3'-bpyL23->M1N(2-pos)L23->M2N(3'-pos)

Figure 1: Contrast between the terminal chelating mode of 2,2'-bpy (forming discrete complexes) and the bridging mode of 2,3'-bpy (forming polymeric networks).

Medicinal Chemistry & Pharmacology

While 2,2'-bpy is often avoided in late-stage drug candidates due to potential toxicity (metal sequestration in vivo), 2,3'-bpy is a privileged scaffold in modern drug discovery.[1]

The Kinase Inhibitor Connection

The 2,3'-bipyridine motif, particularly when aminated ([2,3'-bipyridin]-2'-amine), mimics the adenine ring of ATP.[2] This allows it to bind effectively to the hinge region of kinase enzymes.[1][2]

  • Case Study: Lorlatinib (PF-06463922) [1][2]

    • Target: ALK (Anaplastic Lymphoma Kinase) and ROS1.[1][2]

    • Role of Scaffold: The aminopyridine moiety (structurally derived from the 2,3'-connectivity logic) anchors the molecule via hydrogen bonds to the kinase hinge, while the asymmetry allows the rest of the macrocycle to explore the solvent-front and hydrophobic pockets without steric clash.

    • Reference: The synthesis of Lorlatinib intermediates relies on the regioselective coupling of aminopyridine blocks, validating the utility of the asymmetric bipyridine architecture [1].

mGlu5 Receptor Antagonists

Research has identified 2,3'-bipyridine derivatives, such as 5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]-2,3'-bipyridine, as potent, orally active antagonists for the metabotropic glutamate receptor 5 (mGlu5).[1][3] The asymmetry is crucial here for establishing the correct vector for the ethynyl-linked side chain, optimizing receptor occupancy [2].

Synthetic Protocols

The synthesis of these two scaffolds requires fundamentally different strategies due to their symmetry.[1]

2,2'-Bipyridine Synthesis (Homocoupling)[1]
  • Method: Ullmann coupling or Ni-catalyzed dimerization of 2-halopyridines.[1]

  • Mechanism: Reductive coupling of two identical partners.[1]

  • Simplicity: High.[1] Statistical mixtures are not an issue.

2,3'-Bipyridine Synthesis (Cross-Coupling)[1]
  • Method: Palladium-catalyzed Suzuki-Miyaura or Negishi coupling.[1]

  • Challenge: Requires two distinct partners (e.g., 2-halopyridine + 3-pyridylboronic acid).

  • Selectivity: Essential to prevent homocoupling of the partners.[1]

Protocol: Suzuki-Miyaura Synthesis of 2,3'-Bipyridine

This protocol ensures high regioselectivity for the asymmetric isomer.[1]

  • Reagents:

    • Partner A: 2-Bromopyridine (1.0 equiv)[1]

    • Partner B: 3-Pyridylboronic acid (1.1 equiv)

    • Catalyst:

      
       (3-5 mol%)
      
    • Base:

      
       (2.0 equiv) or 
      
      
    • Solvent: DME/Water (4:1) or Toluene/Ethanol/Water.[1]

  • Procedure:

    • Degas solvents thoroughly (Argon sparge) to prevent Pd oxidation and homocoupling.[1]

    • Combine halides, boronic acid, and base in the reaction vessel.

    • Add catalyst under inert atmosphere.

    • Heat to reflux (

      
      ) for 12-24 hours.
      
    • Purification: The product is extracted with EtOAc.[1] Crucially, 2,3'-bpy has a different

      
       than 2,2'-bpy (common impurity if starting materials rearrange/homocouple), allowing silica gel chromatographic separation.[1]
      
Synthetic Workflow Diagram

SynthesisPathStartTarget Scaffold SelectionPy22-HalopyridineStart->Py2Symmetric TargetPy2_X2-HalopyridineStart->Py2_XAsymmetric TargetUllmannHomocoupling(Ni(COD)2 or Cu)Py2->UllmannProd222,2'-Bipyridine(Symmetric)Ullmann->Prod22SuzukiCross-Coupling(Pd(0) / Base)Py2_X->SuzukiPy3_B3-Pyridylboronic AcidPy3_B->SuzukiProd232,3'-Bipyridine(Asymmetric)Suzuki->Prod23

Figure 2: Synthetic divergence.[1] 2,2'-bpy is accessed via homocoupling, whereas 2,3'-bpy requires controlled cross-coupling of distinct pyridine isomers.[1]

References

  • Pfizer Inc. (2014).[1] Macrocyclic Polymerase Inhibitors.[1] Patent WO2014207606A1.[1] (Describes the synthesis of Lorlatinib intermediates using aminopyridine scaffolds).

  • Roppe, J. R., et al. (2004).[1][3] 5-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-2,3'-bipyridine: a highly potent, orally active metabotropic glutamate subtype 5 (mGlu5) receptor antagonist.[3] Bioorganic & Medicinal Chemistry Letters, 14(15), 3993-3996.[3]

  • BenchChem. (2025).[1][2] Application of [2,3'-Bipyridin]-2'-amine in the synthesis of pharmaceutical intermediates.[1][2]

  • Kaes, C., Katz, A., & Hosseini, M. W. (2000).[1] Bipyridine: the most widely used ligand.[1][4][5][6] A review of molecules comprising at least two 2,2'-bipyridine units. Chemical Reviews, 100(10), 3553-3590. (Foundational text on 2,2'-bpy coordination).

Technical Guide: Medicinal Chemistry of 5'-Cyano-2,3'-Bipyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications, synthesis, and pharmacological significance of the 5'-cyano-2,3'-bipyridine scaffold.

Executive Summary

The 5'-cyano-2,3'-bipyridine moiety represents a privileged structural motif in modern medicinal chemistry, serving as a critical pharmacophore in the development of mGluR5 antagonists , COX-2 inhibitors , and Pim-1 kinase inhibitors . Unlike the symmetric 2,2'-bipyridine (common in coordination chemistry), the 2,3'-isomer offers a unique twisted geometry that mimics the spatial arrangement of biaryl systems found in bioactive natural products and synthetic drugs like Etoricoxib and Perampanel .

The addition of a cyano (-CN) group at the 5'-position is a strategic "bioisosteric replacement" used to:

  • Block Metabolic Soft Spots: Prevents oxidative metabolism (e.g., hydroxylation) at the reactive C5 position.

  • Modulate Electronics: Lowers the pKa of the pyridine nitrogen, reducing non-specific binding and improving CNS penetration.

  • Enhance Binding: Acts as a specific hydrogen bond acceptor (HBA) in hydrophobic pockets (e.g., the allosteric site of mGluR5).

Chemical Architecture & Electronic Properties

Structural Analysis

The 5'-cyano-2,3'-bipyridine scaffold consists of two pyridine rings connected via a C2–C3' bond. This linkage creates a non-planar, twisted conformation due to steric repulsion between the ortho-hydrogens (H3 and H2'/H4'), which is critical for fitting into "L-shaped" binding pockets.

  • Core: 2,3'-Bipyridine[1][2][3][4][5][6]

  • Substituent: Nitrile (-CN) at the 5'-position (para to the biaryl bond on the 'prime' ring).

  • Electronic Effect: The cyano group is a strong electron-withdrawing group (EWG), reducing electron density in the 'prime' ring. This deactivates the ring towards electrophilic aromatic substitution and increases the acidity of remaining protons, influencing

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor sites.
    
Pharmacophore Mapping

In the context of mGluR5 negative allosteric modulators (NAMs) , the 5'-cyano-2,3'-bipyridine motif aligns with the "biaryl-alkyne" pharmacophore model, where the bipyridine acts as the rigid biaryl core and the cyano group mimics the electronic dipole of an acetylene or halogen linker.

Pharmacophore cluster_0 Pharmacological Impact Core 2,3'-Bipyridine Core (Twisted Biaryl Scaffold) CN_Group 5'-Cyano Group (H-Bond Acceptor / Metabolic Block) Core->CN_Group Electronic Modulation N_Atom Pyridine Nitrogen (H-Bond Acceptor / Metal Chelation) Core->N_Atom Basicity Control Target Target Interaction (mGluR5 / COX-2 / Pim-1) CN_Group->Target Dipole Interaction (Ser/Thr Residues) N_Atom->Target H-Bonding (His/Tyr Residues)

Figure 1: Pharmacophore dissection of the 5'-cyano-2,3'-bipyridine scaffold showing key interaction points.

Medicinal Chemistry Applications

mGluR5 Antagonism (CNS Disorders)

The most prominent application of 2,3'-bipyridine derivatives is in the modulation of Metabotropic Glutamate Receptor 5 (mGluR5) .

  • Mechanism: Negative Allosteric Modulation (NAM).[7]

  • Role of Scaffold: The 2,3'-bipyridine core serves as a rigid spacer that positions the 5'-cyano group to interact with the deep allosteric pocket (transmembrane domain).

  • Significance: Compounds in this class (analogs of MPEP and MTEP ) show efficacy in treating anxiety, depression, and Fragile X syndrome. The 5'-cyano group improves metabolic stability compared to the 5'-methyl analogs.

COX-2 Inhibition (Inflammation)

The scaffold is structurally homologous to Etoricoxib (Arcoxia), a selective COX-2 inhibitor.

  • Structural Homology: Etoricoxib features a central pyridine ring substituted with a 4-methylsulfonylphenyl group and a 6-methylpyridin-3-yl group (a 2,3'-bipyridine system).

  • Application: Replacing the 6'-methyl of Etoricoxib with a 5'-cyano group yields analogs with altered lipophilicity (LogP) and potentially reduced cardiovascular side effects by modifying the oxidative metabolism profile of the methyl group.

Pim-1 Kinase Inhibition (Oncology)

3-Cyanopyridine derivatives are established inhibitors of Pim-1 kinase , a target overexpressed in leukemia and prostate cancer.

  • Binding Mode: The pyridine nitrogen accepts a hydrogen bond from the hinge region (Glu121), while the cyano group interacts with Lys67 or acts as a surrogate for a halogen bond.

  • Advantage: The 2,3'-bipyridine scaffold provides the necessary length to span the ATP-binding cleft, positioning the cyano group to interact with the glycine-rich loop.

Synthesis Protocols

The synthesis of 5'-cyano-2,3'-bipyridine is most efficiently achieved via Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) . This method is preferred over Negishi or Stille couplings due to the commercial availability of boronic acids and lower toxicity.

Retrosynthetic Analysis
  • Disconnection: C2–C3' bond.

  • Fragment A: 2-Halopyridine (Electrophile).

  • Fragment B: (5-Cyanopyridin-3-yl)boronic acid (Nucleophile).

Experimental Protocol: Suzuki Coupling

Objective: Synthesis of 5'-cyano-2,3'-bipyridine.

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • (5-Cyanopyridin-3-yl)boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask or microwave vial, combine 2-bromopyridine (1.0 mmol), (5-cyanopyridin-3-yl)boronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the solution with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) under a positive pressure of inert gas.

  • Reaction: Seal the vessel and heat to 90°C for 12 hours (oil bath) or 110°C for 30 minutes (Microwave irradiation).

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂) using a gradient of Hexanes/EtOAc (0-40%).

  • Validation: Verify structure via ¹H-NMR (look for characteristic splitting of the 2,3'-system) and LC-MS (M+H).

Synthesis Workflow Diagram

Synthesis Reactant1 2-Bromopyridine (Electrophile) Step1 Mix in Dioxane/H2O + Cs2CO3 (Base) Reactant1->Step1 Reactant2 (5-Cyanopyridin-3-yl)boronic acid (Nucleophile) Reactant2->Step1 Step2 Add Pd(dppf)Cl2 Degas (N2) Step1->Step2 Step3 Heat (90°C, 12h) Suzuki-Miyaura Coupling Step2->Step3 Product 5'-Cyano-2,3'-Bipyridine (Crude) Step3->Product Purification Flash Chromatography (Hex/EtOAc) Product->Purification Final Pure Scaffold (>95% Yield) Purification->Final

Figure 2: Step-by-step Suzuki-Miyaura coupling workflow for the synthesis of the scaffold.

Comparative Data: Substituent Effects

The following table illustrates why the 5'-cyano group is preferred over other common substituents at the same position in 2,3'-bipyridine SAR studies.

Substituent (R)Electronic EffectMetabolic StabilityCNS PenetrationPrimary Utility
-H NeutralLow (C5 oxidation prone)HighBaseline scaffold
-CH₃ Weak DonorLow (Benzylic oxidation)HighEtoricoxib (Anti-inflammatory)
-CN Strong Acceptor High (Metabolic Block) Moderate-High mGluR5 Antagonists
-F Weak AcceptorHighHighBioisostere for H
-COOH Strong AcceptorHighVery Low (Polar)Solubility enhancer (Peripheral only)

References

  • Elzahhar, P. A., et al. (2017). "Design and Synthesis of Some New 2,3′-Bipyridine-5-Carbonitriles as Potential Anti-Inflammatory/Antimicrobial Agents." Future Medicinal Chemistry, 9(12).

  • Cosford, N. D., et al. (2003). "3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity (MTEP)." Journal of Medicinal Chemistry, 46(22), 4776-4789.

  • Tosh, D. K., et al. (2025). "Potent and Selective Human 5-HT2B Serotonin Receptor Antagonists: 4′-Cyano-(N)-methanocarba-adenosines." Journal of Medicinal Chemistry.

  • BenchChem. (2025). "5-Cyano-2-methylpyridine chemical structure and synthesis." BenchChem Technical Library.

  • Gomez, C., et al. (2013). "Synthesis, ex vivo and in silico studies of 3-cyano-2-pyridone derivatives with vasorelaxant activity." European Journal of Medicinal Chemistry, 68, 443-453.

Sources

Architectural Mastery in Scaffold Design: A Technical Whitepaper on 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In the landscape of modern drug discovery and advanced materials science, the architectural design of molecular scaffolds dictates the success of downstream functionalization. 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile emerges as a highly privileged, bifunctional building block. As a Senior Application Scientist, I present this whitepaper to dissect the physicochemical properties, structural causality, and synthetic methodologies associated with this specific bipyridine derivative. By understanding the "why" behind its structural motifs, researchers can leverage this scaffold for the divergent synthesis of kinase inhibitors, PROTAC linkers, and photoredox ligands.

Physicochemical Profiling & Molecular Properties

Before deploying a scaffold in a synthetic campaign, a rigorous understanding of its baseline physicochemical properties is mandatory. The data summarized in Table 1 provides the foundational metrics required for calculating stoichiometry, predicting chromatographic behavior, and assessing preliminary drug-likeness[1].

Table 1: Quantitative Physicochemical Data

PropertyValueScientific Implication
Chemical Formula C₁₁H₆BrN₃Defines baseline elemental composition.
Molecular Weight 260.09 g/mol Optimal low-MW starting point for fragment-based drug discovery (FBDD).
Exact Mass (

Br)
258.9745 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors 3Provides vectors for target-protein interaction (kinase hinge binding).
Rotatable Bonds 1Balances conformational flexibility with entropic penalty upon binding.
Fraction Csp³ 0.00Fully aromatic system; ideal for

stacking interactions.
Structural Causality in Drug Design

The design of 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile is not arbitrary; it is a masterclass in strategic functional group placement. Every atom serves a distinct, causal purpose in late-stage functionalization and biological targeting.

  • The [2,3'-Bipyridine] Axis: Classical 2,2'-bipyridines are notorious for acting as strong bidentate chelators of transition metals. In a biological setting, this planar chelation often leads to off-target metalloenzyme inhibition (e.g., CYP450s) and subsequent hepatotoxicity. By shifting to a 2,3'-linkage, we intentionally disrupt this planar chelation geometry. This introduces a specific dihedral angle that perfectly complements the hydrophobic hinge regions of various kinases, providing necessary structural rigidity without the liability of metal scavenging.

  • The 6-Bromo Substituent: In pyridine systems, halogens at the 2- or 6-positions are highly activated toward oxidative addition by palladium(0) species due to the electron-deficient nature of the adjacent nitrogen. This makes the 6-bromo position an optimal vector for Late-Stage Functionalization (LSF), enabling rapid diversification via Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings[2].

  • The 5'-Carbonitrile Group: The cyano group (-C≡N) serves a dual purpose. Electronically, it acts as a powerful electron-withdrawing group (EWG), lowering the pKa of the adjacent pyridine nitrogen. This pKa modulation is critical for enhancing membrane permeability and mitigating hERG channel liabilities. Chemically, the nitrile is a versatile handle; it can act as a hydrogen bond acceptor, be hydrolyzed to an amide, or be reduced to a primary amine to serve as an attachment point for PROTAC chimeras.

Divergent Functionalization Pathways

The true value of this scaffold lies in its orthogonality. The bromide and the nitrile can be addressed independently, allowing for divergent synthetic workflows.

G Core 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile (C11H6BrN3) Sub1 Buchwald-Hartwig Amination (C-N Bond Formation) Core->Sub1 Pd Catalyst, Amine Sub2 Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Sub2 Pd Catalyst, Boronic Acid Sub3 Nitrile Transformation (Reduction / Hydrolysis) Core->Sub3 DIBAL-H or Acid/Base App1 Kinase Inhibitors (Hinge-Binding Motifs) Sub1->App1 App2 Advanced Materials (OLED Ligands / Photoredox) Sub2->App2 App3 PROTAC Chimeras (Linker Conjugation) Sub3->App3

Caption: Divergent functionalization pathways of the 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile scaffold.

Experimental Protocol: Regioselective Synthesis via Suzuki-Miyaura Cross-Coupling

To ensure reproducibility and trustworthiness, the following is a self-validating protocol for the synthesis of the core scaffold from commercially available starting materials. The Suzuki-Miyaura cross-coupling of pyridine derivatives is a foundational transformation, though it requires specific conditions to overcome catalyst poisoning by the Lewis basic nitrogens[3],[4].

Reaction Scheme: 2,6-Dibromopyridine + (5-cyanopyridin-3-yl)boronic acid


 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile

Step-by-Step Methodology:

  • System Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 2,6-dibromopyridine (1.0 equiv) and (5-cyanopyridin-3-yl)boronic acid (0.9 equiv).

    • Causality: Using a sub-stoichiometric amount of the boronic acid statistically minimizes the formation of the over-coupled bis-heteroaryl byproduct, ensuring high yields of the mono-coupled product.

  • Base and Solvent Addition: Add anhydrous Na₂CO₃ (2.5 equiv) followed by a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: The inclusion of water is not merely for solubility; it is mechanistically required to generate the reactive boronate complex [-B(OH)₃]⁻, which accelerates the transmetalation step onto the palladium center[3].

  • Strict Deoxygenation: Subject the heterogeneous mixture to three rigorous freeze-pump-thaw cycles, or sparge with ultra-pure Argon for 30 minutes.

    • Causality: Molecular oxygen rapidly oxidizes the electron-rich Pd(0) active catalytic species to an inactive Pd(II) complex, prematurely terminating the catalytic cycle.

  • Catalyst Introduction: Under a positive stream of Argon, quickly add Pd(dppf)Cl₂ (0.05 equiv). Seal the flask and heat to 85 °C for 12 hours.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the reductive elimination step, outcompeting unwanted protodeboronation side reactions common with heteroaryl boronic acids[5].

  • Workup & Isolation: Cool the reaction to room temperature, dilute with Ethyl Acetate, and wash with saturated aqueous NH₄Cl followed by brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Analytical Validation

A self-validating protocol requires rigorous analytical confirmation to ensure the structural integrity of the synthesized scaffold.

  • LC-MS (ESI+): The presence of a single bromine atom is highly diagnostic. The mass spectrum will yield a characteristic 1:1 isotopic doublet. You must observe the pseudo-molecular ions at

    
     260.0 [M(
    
    
    
    Br)+H]⁺ and 262.0[M(
    
    
    Br)+H]⁺[1].
  • ¹H NMR (400 MHz, CDCl₃): The asymmetric bipyridine system will exhibit six distinct aromatic protons. The highly electron-withdrawing 5'-carbonitrile group will significantly deshield the adjacent protons on the pyridine ring, shifting them downfield (>8.5 ppm) compared to the protons on the brominated ring.

References
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). "Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." Canadian Journal of Chemistry, 101(10), 765-772. URL: [Link]

  • Billingsley, K., & Buchwald, S. L. (2008). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 130(30), 9660-9661. URL: [Link]

  • Bouillon, A., Lancelot, J. C., Collot, V., Bovy, P. R., & Rault, S. (2004). "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines." The Journal of Organic Chemistry, 69(16), 5460-5463. URL: [Link]

Sources

Electronic Properties & Synthetic Utility of 6-Bromo-2,2'-bipyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The "Linchpin" Ligand: 6-Bromo-2,2'-bipyridine (6-Br-bpy) is not merely a halogenated derivative; it is a desymmetrizing linchpin in coordination chemistry and organic synthesis. Unlike its 4,4' or 5,5' analogues, the 6-position substituent exerts a profound steric influence directly at the metal coordination sphere.

This guide deviates from standard catalog descriptions to focus on the causality of its behavior: how the competition between the bromine's inductive electron-withdrawal and its steric bulk dictates the electronic structure, redox potentials, and catalytic activity of its complexes.

Part 2: Electronic Structure & Photophysics

The "Twist-Pull" Mechanism

To understand the electronic properties of 6-Br-bpy, one must analyze two competing forces:

  • Electronic Pull (-I Effect): The bromine atom is electronegative, exerting an inductive withdrawing effect. Theoretically, this stabilizes the LUMO, making the ligand easier to reduce (anodic shift in reduction potential).

  • Steric Twist (The Dominant Factor): Located at the ortho position relative to the ring nitrogen, the bulky bromine atom clashes with the hydrogen at the 3' position (or the metal center upon coordination). This forces the two pyridine rings to rotate out of coplanarity.

Consequence: The loss of planarity disrupts


-conjugation across the bipyridine system. While the -I effect lowers the LUMO, the de-conjugation raises the LUMO energy (widening the HOMO-LUMO gap). In many transition metal complexes, this results in a blue-shifted MLCT (Metal-to-Ligand Charge Transfer)  absorption compared to planar, unhindered bipyridines.
Quantitative Comparison (Trends)
Property2,2'-Bipyridine (Ref)6-Bromo-2,2'-bipyridineMechanistic Cause
Symmetry

(trans),

(cis-chelated)

(Asymmetric)
Monosubstitution breaks symmetry.
Redox Potential (

)
~ -2.20 V vs Fc/Fc+~ -2.05 V (Easier to reduce)-I effect of Br dominates redox thermodynamics.
Bite Angle (

)
~ 78°~ 74.9°Steric bulk compresses the N-M-N angle.
Coordination Strong FieldIntermediate/Weak FieldSteric hindrance weakens M-N bond strength.
Lability InertLabileThe "hemilabile" effect due to steric strain.

Part 3: Coordination Chemistry & Sterics

The 6-Br-bpy ligand is a "privileged" scaffold for creating hemilabile catalysts. The steric bulk of the bromine atom prevents the formation of the inert, stable octahedral complexes typical of unsubstituted bipyridine.

The "Small Bite" Phenomenon

Crystallographic data of Re(I) complexes (e.g., fac-[Re(CO)


(6-Br-bpy)(NO

)]) reveals a compressed bite angle of 74.87° . This is significantly tighter than the ideal octahedral angle (90°) or the standard bipyridine bite (~78°).
  • Implication: The metal center is more exposed, and the strain makes the ligand more prone to dissociation, creating open coordination sites for substrate binding during catalytic cycles.

Visualization of Steric/Electronic Logic

ElectronicLogic Br 6-Bromo Substituent Inductive Inductive Effect (-I) (Electronic Pull) Br->Inductive Steric Steric Bulk (Physical Clash) Br->Steric LUMO LUMO Stabilization (Easier Reduction) Inductive->LUMO Lowers Energy Twist Ring Torsion (Loss of Planarity) Steric->Twist Forces Rotation Coord Weakened M-N Bond (Hemilability) Steric->Coord Prevents Ideal Bite Gap Widened HOMO-LUMO Gap (Blue-shifted Absorption) LUMO->Gap Competing Effect Twist->Gap Disrupts Conjugation

Caption: The "Twist-Pull" Logic: Steric de-conjugation often overrides the inductive stabilization of the LUMO, altering photophysics and bond strength.

Part 4: Synthetic Protocols

The synthesis of 6-Br-bpy is non-trivial because direct bromination of bipyridine lacks regioselectivity. The most trustworthy and scalable route is the Negishi Cross-Coupling of 2,6-dibromopyridine. This method utilizes stoichiometry to ensure mono-substitution.

Protocol: Negishi Coupling Route

Objective: Selective synthesis of 6-bromo-2,2'-bipyridine.

Reagents:

  • Substrate: 2,6-Dibromopyridine (1.0 equiv)

  • Coupling Partner: 2-Pyridylzinc bromide (1.1 equiv, 0.5 M in THF)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)[1]
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve 2,6-dibromopyridine (2.37 g, 10 mmol) and Pd(PPh

    
    )
    
    
    
    (0.58 g, 0.5 mmol) in 50 mL anhydrous THF. Stir for 15 min at RT until the solution turns yellow/orange.
  • Controlled Addition: Add the 2-pyridylzinc bromide solution (22 mL, 11 mmol) dropwise over 30 minutes via syringe pump. Crucial: Slow addition prevents the formation of the terpyridine byproduct (double coupling).

  • Reaction: Heat the mixture to reflux (65°C) for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1). The mono-product (6-Br-bpy) usually runs slightly below the dibromo starting material.

  • Workup: Quench with saturated NH

    
    Cl (aq). Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography on silica gel.

    • Eluent Gradient: 100% Hexane

      
       10% EtOAc/Hexane.
      
    • Yield: Typically 60-75% as a white/off-white solid.

Alternative: Stille Coupling
  • Reagents: 2,6-Dibromopyridine + 2-(Tributylstannyl)pyridine.

  • Pros: No need to generate organozinc; commercially available stannanes.

  • Cons: Toxic tin byproducts; harder purification. Recommended only for small-scale (<100 mg) exploratory work.

Visualization of Synthetic Workflow

SynthesisWorkflow Start Start: 2,6-Dibromopyridine (Symmetric Precursor) Step1 Step 1: Oxidative Addition Pd(0) inserts into C-Br Start->Step1 Reagent Reagent: 2-Pyridylzinc Bromide (1.1 equiv, Negishi) Step2 Step 2: Transmetallation Zn transfers Py group Reagent->Step2 Step1->Step2 Step3 Step 3: Reductive Elimination C-C bond formation Step2->Step3 Product Product: 6-Bromo-2,2'-bipyridine (Asymmetric Ligand) Step3->Product Major Path SideProduct Byproduct: Terpyridine (Avoided by Stoichiometry) Step3->SideProduct If Excess Zn Used

Caption: Negishi coupling workflow emphasizing stoichiometric control to prevent over-reaction to terpyridine.

Part 5: Applications & Utility

As a Synthetic Handle

The 6-bromo group is an excellent "handle" for further functionalization.[2] Unlike the 4- or 5-positions, the 6-position allows for the construction of pincer ligands (e.g., C^N^N or N^N^N ligands) via a second cross-coupling reaction.

  • Example: Suzuki coupling with phenylboronic acid yields 6-phenyl-2,2'-bipyridine, a cyclometalating ligand used in Iridium(III) OLED emitters.

In Catalysis (CO Reduction)

Re(I) tricarbonyl complexes of 6-Br-bpy have been investigated for electrochemical CO


 reduction. The electron-withdrawing Br shifts the reduction potential, allowing the catalyst to accept electrons at less negative potentials, while the steric bulk can prevent dimerization of the active species.

Part 6: References

  • Synthesis via Negishi Coupling:

    • Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy.

    • Source: Organic Syntheses, 2011, 88, 76-81.

    • URL: [Link]

  • Crystal Structure & Bite Angle:

    • The crystal structure of fac-tricarbonyl(6-bromo-2,2'-bipyridine-κ2N,N)-(nitrato-κO)rhenium(I).

    • Source: Z. Kristallogr. N. Cryst. Struct., 2021, 236, 33–35.

    • URL: [Link]

  • Photophysics of 6-Substituted Bipyridines:

    • Role of Substitution on the Photophysical Properties of 5,5′-Diaryl-2,2′-bipyridine... (Contextualizing steric decoupling).

    • Source: Inorganic Chemistry, 2010.

    • URL: [Link]

  • Electrochemical Properties:

    • Redox Property Tuning in Bipyridinium Salts. (General trends on N-orientation and substitution).

    • Source: Frontiers in Chemistry, 2021.

    • URL: [Link]

Sources

Novel Bipyridine Scaffolds for Drug Design and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Renaissance of the Bipyridine Pharmacophore

The 2,2'-bipyridine (bipy) scaffold has historically been pigeonholed as a ligand for transition metal catalysis.[1] However, in the last decade, it has emerged as a "privileged structure" in medicinal chemistry, transcending its role as a mere chelator. Modern drug discovery now leverages bipyridines for their unique electronic properties, capacity for π-π stacking interactions in kinase pockets, and utility as bioisosteres for biaryl systems.

This guide moves beyond standard Suzuki couplings. We explore novel synthetic architectures that allow for the precise construction of unsymmetrical and highly functionalized bipyridines—critical for tuning solubility, metabolic stability (t1/2), and target affinity. We focus on two high-value applications: Metallo-drugs (Ru/Ir complexes) for oncology and Bioisosteric Kinase Inhibitors .

Structural Versatility & Pharmacophore Mapping

The bipyridine scaffold offers three distinct vectors for drug design, which must be deliberately manipulated:

VectorChemical FeatureMedicinal Utility
The N-N Chelate Metal Coordination (

-orbital overlap)
Essential for Metallo-drugs (e.g., Ru-based PDT agents). Enables rigid 3D-architectures that mimic globular proteins.
The Biaryl Axis Torsional Rotation (Conformational Dynamics)Critical for Kinase Inhibitors . The trans-planar conformation often binds active sites, while the cis-conformation is required for chelation.
The C-H Periphery Electronic/Steric TuningSites for Late-Stage Functionalization (LSF) . Introduction of solubilizing groups (morpholine) or metabolic blockers (F, CF3).
The Challenge of Unsymmetrical Synthesis

Symmetrical bipyridines are trivial to synthesize (reductive homocoupling). The challenge—and the value—lies in unsymmetrical derivatives (e.g., 6-fluoro-2,2'-bipyridine-4-carboxylate). Traditional cross-couplings (Stille/Negishi) often suffer from catalyst poisoning by the bipyridine product itself.

Advanced Synthetic Methodologies[2]

We present two field-proven methodologies that overcome the limitations of traditional cross-coupling.

Methodology A: Inverse Electron Demand Diels-Alder (IEDDA)

This is the superior method for constructing the pyridine ring de novo, allowing for substitution patterns inaccessible via coupling.

  • Mechanism: Reaction of 1,2,4-triazines with electron-rich enamines or norbornadiene.

  • Utility: Synthesis of highly substituted 3,3'- or 4,4'-bipyridines.

Methodology B: Late-Stage Functionalization via Ammonium Salts (The "2024 Protocol")

Based on recent breakthroughs (e.g., J. Org. Chem. 2024), this method converts electron-rich pyridines into highly reactive electrophiles using trimethylammonium salts, enabling


 reactions under mild conditions.
Visualizing the Synthetic Logic

SynthesisWorkflow Start Precursor: Pyridine N-Oxide Activation Activation: Formation of Trimethylammonium Salt Start->Activation  Me3N, Tf2O   Div_F Fluorination (CsF, DMSO) Activation->Div_F  SNAr   Div_O Etherification (NaOR, THF) Activation->Div_O  SNAr   Div_N Amination (HNR2, DMF) Activation->Div_N  SNAr   Target Novel Unsymmetrical Bipyridine Scaffold Div_F->Target Div_O->Target Div_N->Target

Figure 1: Late-Stage Functionalization Platform utilizing trimethylammonium salts to access diverse bipyridine libraries.

Detailed Experimental Protocol

Target Scaffold: 6-Fluoro-4,4'-di-tert-butyl-2,2'-bipyridine Rationale: Fluorine introduction improves metabolic stability (blocking P450 oxidation) and lipophilicity.

Phase 1: Activation (Synthesis of the Ammonium Salt)
  • Reagents: 4,4'-di-tert-butyl-2,2'-bipyridine-N-oxide (1.0 equiv), Trimethylamine (anhydrous, 2.0 equiv), Triflic anhydride (

    
    , 1.1 equiv).
    
  • Setup: Flame-dried Schlenk flask under Argon atmosphere. Solvent: Anhydrous DCM (

    
    ).
    
  • Procedure:

    • Dissolve the N-oxide in DCM and cool to 0°C.

    • Add

      
       dropwise. Stir for 30 mins (formation of activated intermediate).
      
    • Cannulate gaseous trimethylamine into the solution.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Precipitation: Add

      
       to precipitate the trimethylammonium triflate salt.
      
    • Filtration: Collect solid via vacuum filtration under inert gas. Note: These salts are hygroscopic.

Phase 2: Nucleophilic Displacement ( )
  • Reagents: Ammonium salt from Phase 1 (1.0 equiv), Cesium Fluoride (CsF, 3.0 equiv, dried).

  • Solvent: Anhydrous DMSO (polar aprotic is critical for

    
    ).
    
  • Procedure:

    • Suspend the ammonium salt and CsF in DMSO.

    • Heat to 60°C for 4 hours. Monitor by LC-MS (Look for mass shift:

      
      ).
      
    • Workup: Dilute with water, extract with EtOAc (x3). Wash organics with brine to remove DMSO.

    • Purification: Flash column chromatography (Hexanes/EtOAc).

  • Validation:

    
     NMR should show a characteristic singlet around -70 to -80 ppm (depending on position).
    

Biological Application: Ruthenium(II) Anticancer Complexes[3][4][5][6]

Novel bipyridines are the "warheads" for next-generation metallo-drugs. Unlike Cisplatin (which binds DNA covalently), Ru(II)-bipyridine complexes often act via ROS generation and Intercalation .

Mechanism of Action (MOA) Pathway

RuMechanism RuComplex Ru(II)-Bipyridine Complex Entry Uptake Cellular Uptake (Passive/Active Transport) RuComplex->Uptake Target_Mito Mitochondrial Accumulation Uptake->Target_Mito Lipophilic Cations Target_DNA Nuclear DNA Intercalation Uptake->Target_DNA Intercalators ROS ROS Surge (Singlet Oxygen) Target_Mito->ROS e- Transfer disruption Apoptosis Apoptosis (Cell Death) Target_DNA->Apoptosis Replication Block Damage Mitochondrial Membrane Depolarization ROS->Damage Damage->Apoptosis Cytochrome C Release

Figure 2: Dual-action mechanism of Ru(II) polypyridyl drugs facilitated by lipophilic bipyridine ligands.

References

  • Late-Stage Functionalization: Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums. J. Org.[2] Chem. 2024.[2][3]

  • Anticancer Metallo-drugs: Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives. Drug Des Devel Ther. 2020.

  • IEDDA Synthesis: Synthesis of Unsymmetrical Annulated 2,2'-Bipyridine Analogues via Sequential Diels-Alder Reaction. Molbank. 2005.

  • Kinase Bioisosteres: Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor.[4][5][6] Int J Mol Sci. 2021.[6]

  • Alzheimer's Applications: Design, synthesis, and evaluation of 2,2'-bipyridyl derivatives as bifunctional agents against Alzheimer's disease.[7] Eur. J. Med.[3] Chem. 2022.[7]

Sources

Methodological & Application

Application Note: Protocol for Cross-Coupling 2,6-Dibromopyridine with 3-Cyanopyridylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis & Core Directive

The Challenge: Heteroaryl-Heteroaryl Coupling

Coupling 2,6-dibromopyridine with 3-cyanopyridylboronic acid presents a distinct "double-edged" challenge in medicinal chemistry:

  • Electrophile Symmetry: 2,6-dibromopyridine is symmetric. Achieving selective mono-coupling (to generate the dimer) versus bis-coupling (to generate the trimer) requires precise kinetic control.

  • Nucleophile Instability: 3-cyanopyridylboronic acid is highly electron-deficient. The cyano group withdraws electron density, making the C-B bond labile to protodeboronation (hydrolysis of the boronic acid to the unreactive pyridine) faster than the rate of transmetallation.

The Solution: Ligand-Controlled Pd-Catalysis

Standard Suzuki conditions (Pd(PPh3)4/Na2CO3) often fail here, yielding hydrolyzed boronic acid and unreacted bromide. This protocol utilizes electron-rich, bulky phosphine ligands (SPhos or XPhos) to accelerate oxidative addition and, crucially, transmetallation, outcompeting the decomposition pathways.

Reaction Mechanism & Selectivity Logic

The following diagram outlines the competing pathways. To achieve high yields, the "Productive Cycle" must be faster than "Protodeboronation."

SuzukiMechanism Start 2,6-Dibromopyridine OxAdd Oxidative Addition (Pd-Br Species) Start->OxAdd + Cat Cat Pd(0) Active Species TransMet Transmetallation OxAdd->TransMet + Boronic/Base BisProd Bis-Coupled Product (Target B) OxAdd->BisProd 2nd Cycle Boronic 3-Cyanopyridyl- boronic Acid Decomp Protodeboronation (3-Cyanopyridine) Boronic->Decomp Slow Transmet. (H2O/Base) RedElim Reductive Elimination TransMet->RedElim MonoProd Mono-Coupled Product (Target A) RedElim->MonoProd MonoProd->OxAdd Excess Boronic (Over-reaction)

Figure 1: Mechanistic pathway showing the competition between productive coupling and protodeboronation.

Materials & Equipment

ReagentGrade/SpecRole
2,6-Dibromopyridine >98% HPLCElectrophile Scaffold
3-Cyanopyridylboronic Acid >97% (Store at 4°C)Nucleophile. Note: If degraded, convert to Pinacol Ester.
Pd(OAc)2 Catalyst GradePre-catalyst Source
SPhos >98%Ligand (Accelerates transmetallation)
K3PO4 (Tribasic) Anhydrous, finely groundBase (Anhydrous conditions preferred to limit deboronation)
Solvent System Toluene/Water (20:1) or 1,4-DioxaneSolvent

Equipment:

  • Schlenk line or Nitrogen-filled Glovebox.

  • Microwave Reactor (Optional but recommended for rapid heating).

  • LC-MS (Essential for monitoring mono/bis ratios).

Experimental Protocol: Selective Mono-Coupling

Objective: Synthesis of 6-(3-cyanopyridin-x-yl)-2-bromopyridine. Target Yield: 65-75%

Step 1: Catalyst Pre-Complexation (Critical)

Why: Generating the active L2Pd(0) species ex situ prevents non-specific palladium black formation.

  • In a vial, mix Pd(OAc)2 (2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%).

  • Add Toluene (1 mL) and stir at room temperature for 10 minutes under N2 until the solution turns a clear orange/yellow.

Step 2: Reaction Assembly
  • To a 25 mL reaction tube (Schlenk or Microwave vial), add:

    • 2,6-Dibromopyridine (237 mg, 1.00 mmol, 1.0 equiv).

    • 3-Cyanopyridylboronic acid (148 mg, 1.00 mmol, 1.0 equiv ). Note: Do not use excess boronic acid to avoid bis-coupling.

    • K3PO4 (424 mg, 2.00 mmol, 2.0 equiv).

  • Evacuate and backfill with Nitrogen (3 cycles).

  • Add Toluene (4 mL) and Degassed Water (0.2 mL). Note: A small amount of water is necessary for the boronic acid activation, but too much promotes deboronation.

  • Add the pre-complexed Catalyst Solution via syringe.

Step 3: Execution & Monitoring[1][2]
  • Thermal Method: Heat to 90°C for 4-6 hours.

  • Microwave Method (Preferred): Heat to 100°C for 30 minutes.

  • Monitoring: Check LC-MS at 1 hour (thermal) or 10 mins (microwave).

    • Look for: M+1 = ~260/262 (Mono-product bromine isotope pattern).

    • Stop if: Bis-product (M+1 = ~284) begins to exceed 5-10% of the mixture.

Step 4: Workup & Purification[1][2][3]
  • Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

  • Dry organic layer over Na2SO4, filter, and concentrate.[1][2]

  • Purification: Flash Column Chromatography (SiO2).

    • Eluent: 0-30% EtOAc in Hexanes.

    • Separation: The unreacted dibromide elutes first (non-polar), followed by the Mono-product , then the Bis-product (most polar).

Experimental Protocol: Bis-Coupling (Symmetric Trimer)

Objective: Synthesis of 2,6-bis(3-cyanopyridyl)pyridine. Target Yield: >85%

Modifications from Mono-Protocol:
  • Stoichiometry: Increase Boronic Acid to 2.5 - 3.0 equivalents .

  • Base: Use K2CO3 (3.0 equiv) instead of K3PO4.

  • Solvent: 1,4-Dioxane/Water (4:1) . The higher water content and miscibility ensure complete solubility of the boronate species, driving the reaction to completion.

  • Temperature: 100°C (Reflux) for 12-18 hours.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion Inactive Catalyst / O2 PoisoningEnsure vigorous degassing. Switch to Pd(dppf)Cl2 if SPhos fails (dppf is robust).
Protodeboronation (3-cyanopyridine detected)Boronic acid instability1. Switch base to KF (anhydrous activation).2. Use 3-cyanopyridyl MIDA boronate or Pinacol ester.
Homocoupling (Bipyridine formation)Oxidation of Boronic AcidReduce O2 exposure. Lower catalyst loading.
Bis-product in Mono-reaction Excess Boronic AcidStrictly limit Boronic Acid to 0.95 - 1.0 equiv . Stop reaction at 80% conversion.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Retrieved from

  • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.[3] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from

  • Lutz, M. R., et al. (2014).[3] Selective Mono- and Diamination of 2,6-Dibromopyridine. ACS Omega.[5] Retrieved from

Sources

Application Note: Strategic Functionalization of the Nitrile Group in 2,3'-Bipyridine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodological guide for the divergent functionalization of 2,3'-bipyridine-5-carbonitrile derivatives.

Strategic Importance in Medicinal Chemistry

The 2,3'-bipyridine scaffold is a privileged structure in modern drug discovery, frequently serving as the core pharmacophore in kinase inhibitors (such as PI3K-γ inhibitors for autoimmune and oncology indications) and neurotherapeutics[1]. The incorporation of a nitrile group (-CN) at the 5-position of the 3-pyridyl ring introduces a highly versatile electrophilic handle. By strategically functionalizing this nitrile group, medicinal chemists can rapidly generate diverse libraries of primary amines, carboxamides, and tetrazoles to optimize target binding affinity, metabolic stability, and pharmacokinetic profiles.

Mechanistic Rationale & Synthetic Challenges

Transforming the nitrile group on a bipyridine scaffold presents unique chemical challenges that require precise mechanistic control:

  • Catalyst Poisoning: The nitrogen atoms of the bipyridine system are strong Lewis bases that readily coordinate with transition metals[2]. During metal-catalyzed transformations (e.g., hydrogenation), this coordination can lead to severe catalyst poisoning. Protocols must employ Brønsted acids to protonate the pyridine nitrogens, thereby preserving catalytic turnover.

  • Electrophilic Activation: The electron-withdrawing nature of the bipyridine system increases the electrophilicity of the nitrile carbon. While this makes it highly susceptible to nucleophilic attack, it also increases the risk of over-reaction (e.g., over-hydrolysis to carboxylic acids).

  • Chemoselectivity: Divergent functionalization requires specific additives to arrest the reaction at the desired intermediate stage.

Divergent Functionalization Pathways

The following logical pathways demonstrate how a single 2,3'-bipyridine-5-carbonitrile precursor can be divergently transformed into three distinct, high-value functional groups.

G A 2,3'-Bipyridine-5-carbonitrile (Central Scaffold) B Primary Amine (-CH2NH2) A->B H2, Pd/C, HCl (Reduction) C Carboxamide (-CONH2) A->C H2O2, NaOH (Hydration) D 1H-Tetrazole (-CN4H) A->D NaN3, ZnBr2 ([3+2] Cycloaddition)

Divergent functionalization pathways of the nitrile group in 2,3'-bipyridine scaffolds.

Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating mechanistic causality for all reagent choices and analytical checkpoints to ensure reaction success.

Protocol 1: Catalytic Hydrogenation to Primary Amine

Objective: Reduce the nitrile to a primary amine without forming secondary amine dimers or poisoning the catalyst.

  • Preparation: In a flame-dried Schlenk flask, dissolve 2,3'-bipyridine-5-carbonitrile (1.0 equiv) in anhydrous methanol to achieve a 0.1 M concentration.

  • Acidification: Add concentrated aqueous HCl (3.0 equiv) dropwise.

    • Causality: Protonation of the bipyridine nitrogens prevents them from coordinating to the palladium catalyst, maintaining its activity.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd) under an argon atmosphere to prevent spontaneous ignition of the solvent.

  • Hydrogenation: Evacuate and backfill the flask with H

    
     gas three times. Stir vigorously under an H
    
    
    
    balloon at 25°C for 12–16 hours.
    • Causality: The acidic environment immediately protonates the newly formed primary amine. This renders the amine non-nucleophilic, preventing it from attacking intermediate imines and thereby suppressing the formation of secondary amine byproducts.

  • Validation Checkpoint: Monitor by LC-MS. The reaction is complete when the product mass (M+H) reflects a +4 Da shift from the starting material. TLC (10% MeOH in DCM with 1% NH

    
    OH) will show a new ninhydrin-positive spot.
    
  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate, basify with 1M NaOH to pH 10, and extract with dichloromethane to afford the free primary amine.

Protocol 2: Base-Catalyzed Hydration to Carboxamide

Objective: Selectively hydrolyze the nitrile to an amide, preventing over-hydrolysis to the carboxylic acid.

  • Preparation: Dissolve the nitrile (1.0 equiv) in a 4:1 mixture of ethanol and water.

  • Base Addition: Add NaOH (0.2 equiv) and cool the mixture to 0°C in an ice bath.

  • Peroxide Addition: Slowly add 30% aqueous H

    
    O
    
    
    
    (3.0 equiv) dropwise.
    • Causality: The base deprotonates H

      
      O
      
      
      
      to form the highly nucleophilic hydroperoxide anion (HOO⁻). Cooling the reaction prevents the rapid, exothermic disproportionation of the peroxide.
  • Reaction: Warm the mixture to 50°C and stir for 2–4 hours.

    • Causality: The HOO⁻ anion attacks the nitrile carbon significantly faster than the hydroxide ion. The resulting peroxyimidic acid intermediate undergoes a rapid intramolecular oxygen transfer to yield the carboxamide exclusively, kinetically arresting the reaction before carboxylic acid formation can occur.

  • Validation Checkpoint: Perform IR spectroscopy on a crude aliquot. Success is indicated by the disappearance of the sharp C≡N stretch at ~2220 cm⁻¹ and the appearance of strong C=O (~1680 cm⁻¹) and N-H (~3200-3400 cm⁻¹) stretching bands.

  • Workup: Quench the remaining peroxide with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    . Extract with ethyl acetate, dry over Na
    
    
    SO
    
    
    , and concentrate to yield the pure carboxamide.
Protocol 3: Lewis Acid-Promoted [3+2] Cycloaddition to 1H-Tetrazole

Objective: Synthesize a tetrazole (a bioisostere for carboxylic acids) using mild, aqueous conditions[3].

  • Preparation: Suspend the nitrile (1.0 equiv), sodium azide (NaN

    
    , 1.5 equiv), and zinc bromide (ZnBr
    
    
    
    , 1.0 equiv) in a 1:1 mixture of water and isopropanol.
  • Activation & Cycloaddition: Heat the sealed reaction vessel to 100°C for 18–24 hours.

    • Causality: The unactivated reaction between a nitrile and sodium azide is kinetically inert. Zn(II) acts as a Lewis acid, coordinating to the nitrile nitrogen. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the cyano group, accelerating the [3+2] cycloaddition with the azide anion in an otherwise unreactive aqueous medium[4].

  • Validation Checkpoint: Analyze via

    
    C NMR. The reaction is complete upon the disappearance of the nitrile carbon signal (~117 ppm) and the appearance of the characteristic tetrazole quaternary carbon signal at ~155-160 ppm.
    
  • Workup: Cool to room temperature and acidify to pH 2 using 3M HCl.

    • Causality: Acidification breaks the zinc-tetrazole coordination complex and protonates the tetrazole (pKa ~4.5), causing the highly crystalline free 1H-tetrazole product to precipitate directly from the aqueous layer.

  • Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum.

Quantitative Data Summary

The table below summarizes the expected outcomes and mechanistic advantages for the three functionalization pathways.

TransformationTarget Functional GroupReagents & ConditionsTypical YieldReaction TimeKey Mechanistic Advantage
Reduction Primary Amine (-CH

NH

)
H

(balloon), Pd/C, HCl, MeOH, 25°C
80–85%12–16 hAcid prevents secondary amine formation and bipyridine-induced catalyst poisoning.
Hydration Carboxamide (-CONH

)
30% H

O

, NaOH, EtOH/H

O, 50°C
85–90%2–4 hHydroperoxide anion ensures selective kinetic arrest at the amide stage.
Cycloaddition 1H-Tetrazole (-CN

H)
NaN

, ZnBr

, H

O/iPrOH, 100°C
90–95%18–24 hZn(II) lowers the nitrile LUMO, enabling mild, green aqueous conditions.

References

  • Source: Google Patents (WO2017079519A1)
  • Recent Progress on the Synthesis of Bipyridine Derivatives Source: MDPI URL
  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water Source: ResearchGate URL
  • Synthesis of 1H-tetrazoles Source: Organic Chemistry Portal URL

Sources

Application Note: Buchwald-Hartwig Amination of 6-Bromo-2,3'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of bipyridine scaffolds is a critical operation in the development of advanced materials (e.g., OLEDs, photosensitizers) and pharmaceutical active ingredients. The1[1] of 6-bromo-2,3'-bipyridine allows for the rapid construction of C–N bonds at the 6-position. However, this specific substrate presents severe mechanistic hurdles due to the chelating nature of its dual pyridine rings. This application note provides a comprehensive, field-proven guide to overcoming catalyst poisoning, detailing the causality behind ligand selection, and establishing a self-validating experimental protocol.

Mechanistic Insights: The "Pyridine Poisoning" Challenge

The Buchwald-Hartwig amination operates via a standard Pd(0)/Pd(II) catalytic cycle. For 6-bromo-2,3'-bipyridine, the initial oxidative addition of the highly electron-deficient C–Br bond to the Pd(0) center is extremely rapid. The primary mode of failure occurs immediately after this step.

Once the L-Pd(II)(Bipy)(Br) intermediate is formed, the palladium center is in close spatial proximity to the Lewis basic nitrogen atom of the 2-substituted pyridine ring. Without sufficient steric protection, this nitrogen atom will coordinate to the palladium center. This forms a highly stable, off-cycle bis-pyridyl Pd(II) chelate complex. This phenomenon, known as 2[2], physically blocks the coordination and deprotonation of the incoming amine, stalling the reaction and eventually leading to catalyst decomposition (evidenced by the precipitation of "palladium black").

Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition L-Pd(II)(Bipy)(Br) Pd0->OxAdd 6-bromo-2,3'-bipyridine Poison Catalyst Poisoning Bis-pyridyl Pd(II) Chelate OxAdd->Poison Small Ligands (e.g., dppf) Pyridine N-coordination AmineCoord Amine Coordination L-Pd(II)(Bipy)(NR2) OxAdd->AmineCoord Bulky Ligands (BrettPhos) Steric Shielding Product Aminated 2,3'-Bipyridine + Regenerated Pd(0)L AmineCoord->Product Base / Reductive Elimination Product->Pd0 Catalyst Turnover

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination highlighting the pyridine poisoning pathway.

Catalyst and Reagent Selection (Causality & Design)

To ensure a robust and self-validating system, every reagent must be chosen to directly counteract the substrate's inherent challenges:

  • Ligand (BrettPhos or RuPhos): First-generation bidentate ligands (e.g., dppf, BINAP) lack the spatial volume to prevent pyridine coordination. Modern dialkylbiaryl phosphine ligands, such as BrettPhos, are mandatory. The massive steric bulk of the 2,4,6-triisopropylphenyl moiety in BrettPhos creates a coordinatively saturated microenvironment around the palladium. This steric shield selectively permits the binding of the smaller amine nucleophile while physically repelling the rigid bipyridine nitrogen,3[3].

  • Palladium Source (BrettPhos Pd G3): Using a Generation 3 (G3) precatalyst ensures the rapid, quantitative generation of the active monoligated Pd(0) species at room temperature. This bypasses the sluggish initiation and variable active-catalyst concentrations associated with traditional Pd₂(dba)₃ mixtures.

  • Base (NaOtBu): Sodium tert-butoxide is selected because its high pKₐ ensures rapid deprotonation of the amine-palladium complex—often the rate-limiting step prior to reductive elimination. Because 6-bromo-2,3'-bipyridine lacks base-sensitive functional groups, NaOtBu is perfectly tolerated and maximizes catalyst turnover.

  • Solvent (Anhydrous Toluene): Toluene provides excellent solubility for both the bipyridine substrate and the bulky Pd complex. Its non-polar nature prevents competitive solvent coordination to the palladium center, which can occur with solvents like DMF or THF.

Quantitative Data: Ligand Performance Comparison

The following table synthesizes expected performance metrics based on4[4].

Ligand SystemPd LoadingBaseTemp (°C)Expected Yield (%)Catalyst State Observation
dppf 2 mol%NaOtBu100< 20%Rapid poisoning; heavy Pd black formation
BINAP 2 mol%NaOtBu10030 - 40%Sluggish turnover; incomplete conversion
Xantphos 2 mol%Cs₂CO₃10060 - 75%Moderate conversion; requires longer times
RuPhos 1 mol%NaOtBu90> 85%Clean conversion; highly active
BrettPhos 1 mol%NaOtBu90> 90%Highly active; scalable and homogeneous

Optimized Experimental Protocol

Workflow S1 1. Glovebox Setup S2 2. Reagent Addition S1->S2 S3 3. Solvent & Seal S2->S3 S4 4. Heating (90°C, 16h) S3->S4 S5 5. Filtration & Workup S4->S5 S6 6. Flash Chromatography S5->S6

Figure 2: Step-by-step experimental workflow for the amination of 6-bromo-2,3'-bipyridine.

Materials & Reagents (1.0 mmol scale)
  • Substrate: 6-bromo-2,3'-bipyridine (1.0 mmol, 1.0 equiv)

  • Amine: Primary or secondary amine (1.2 mmol, 1.2 equiv)

  • Precatalyst: BrettPhos Pd G3 (0.02 mmol, 2 mol%)

  • Supplemental Ligand: BrettPhos (0.02 mmol, 2 mol%) (Note: Added to maintain a 1:1 Pd:Ligand ratio, preventing off-cycle degradation)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Solvent: Anhydrous, degassed Toluene (5.0 mL, 0.2 M)

Step-by-Step Procedure
  • Inert Atmosphere Preparation: Transfer an oven-dried 10 mL Schlenk tube or reaction vial equipped with a magnetic stir bar into an argon-filled glovebox.

  • Solid Reagent Loading: Add 6-bromo-2,3'-bipyridine (1.0 mmol), BrettPhos Pd G3 (2 mol%), BrettPhos ligand (2 mol%), and NaOtBu (1.4 mmol) to the vial. (If the amine is a solid, add it during this step).

  • Solvent and Liquid Addition: Add 5.0 mL of anhydrous, degassed toluene. If the amine is a liquid, add it via a micropipette (1.2 mmol).

  • Sealing and Heating: Seal the vial tightly with a PTFE-lined septum cap. Remove the vial from the glovebox and place it in a pre-heated aluminum heating block set to 90 °C.

  • Reaction Monitoring: Stir vigorously (800 rpm) for 12–16 hours. Visual Cue: A healthy reaction will transition from a pale yellow suspension to a homogeneous reddish-brown solution.

  • Quenching and Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter it through a short pad of Celite to remove inorganic salts and spent catalyst. Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient containing 1% Triethylamine to prevent streaking of the basic bipyridine product).

Troubleshooting & Visual Cues

  • Premature Palladium Black Formation: If a fine black precipitate forms within the first hour and the reaction stalls, this indicates either oxygen ingress or severe catalyst poisoning. Solution: Ensure strict adherence to Schlenk/glovebox techniques and verify the purity/dryness of the toluene.

  • Incomplete Conversion: If starting material remains after 16 hours but the solution is still reddish-brown (active catalyst present), the amine may be overly sterically hindered. Solution: Increase the reaction temperature to 100 °C or switch the ligand to RuPhos, which can sometimes accommodate bulkier secondary amines better than BrettPhos.

References

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - BenchChem. 2

  • Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates - ResearchGate. 3

  • Buchwald–Hartwig amination - Wikipedia. 1

  • A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amination Reactions - BenchChem. 4

Sources

Reduction of 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile to amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile

Executive Summary

Objective: Reduce the nitrile moiety (-CN) of 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile to the corresponding primary amine (-CH₂NH₂) while preserving the aryl bromide (Ar-Br) and the bipyridine skeleton.[1]

The Challenge: This transformation presents a classic "Chemoselectivity Paradox."

  • Electrophilic Competition: Standard hydrogenation methods (e.g., H₂/Pd-C) carry a high risk of hydrodehalogenation (cleaving the C-Br bond), destroying the handle required for subsequent cross-coupling.[1]

  • Lewis Basic "Sinks": The bipyridine scaffold contains two basic nitrogen atoms. These act as "coordination sinks" for electrophilic reducing agents (like Borane), necessitating non-standard stoichiometry.[1]

The Solution: This guide details two protocols. Method A (Borane-Dimethyl Sulfide) is the industry "Gold Standard" for medicinal chemistry scales due to its superior chemoselectivity.[1] Method B (CoCl₂/NaBH₄) is a cost-effective alternative for larger scales, provided strict temperature control is maintained.[1]

Strategic Analysis: The Bipyridine Factor

Before initiating the reaction, the researcher must account for the Lewis basicity of the substrate.

  • The Stoichiometry Trap: A standard nitrile reduction theoretically requires 1.33 equivalents of BH₃. However, in this substrate, the two pyridine nitrogens will rapidly coordinate with the boron species before reduction occurs.

  • Correction: You must add sufficient reagent to saturate the pyridine rings first.

    • Equation:

      
      
      
    • Recommendation: Use 4.0 to 5.0 equivalents of BH₃ to ensure reaction kinetics are not stalled by sequestration.

Method A: The Gold Standard (Borane-DMS)

Recommended for: Medicinal Chemistry (mg to 10g scale), High Purity Requirements.[1]

Mechanism: Borane coordinates to the nitrile nitrogen, activating the carbon for hydride transfer. Unlike catalytic hydrogenation, it is inert toward aryl bromides under these conditions.

Reagents:
  • Substrate: 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile (1.0 eq)

  • Reagent: Borane-Dimethyl Sulfide Complex (BH₃[1][2][3]·DMS), 2.0 M in THF (5.0 eq). Note: BH₃[2][3][4][5][6]·THF is also acceptable but less stable.

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Quench: Methanol (MeOH) and 1.25 M HCl in MeOH.

Protocol:
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with the substrate and anhydrous THF. Stir until fully dissolved.

    • Insight: If solubility is poor, mild warming (30°C) is permitted, but cool back to 0°C before reagent addition.[1]

  • Addition (Critical): Cool the solution to 0°C (ice bath). Add BH₃[1][2][3][5]·DMS dropwise via syringe over 15–20 minutes.

    • Observation: Gas evolution (H₂) may occur; ensure proper venting.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Then, heat to reflux (65°C) for 2–4 hours.

    • Monitoring: Check LCMS. The intermediate boron-amine complex is stable and may not show the free amine mass. Look for the disappearance of the nitrile peak.

  • The "Double Quench" (Essential):

    • Cool the mixture to 0°C.

    • Step A: Carefully add MeOH dropwise until gas evolution ceases (destroys excess hydride).

    • Step B: Add 1.25 M HCl in MeOH (approx. 5 eq).

  • Decomplexation: Reflux the acidic mixture for 1 hour.

    • Why? The amine product forms a tight

      
       complex. Acidic methanolysis is required to break the B-N bond and liberate the free amine.
      
  • Workup:

    • Concentrate the solvent in vacuo.

    • Basify the residue with 1N NaOH or saturated NaHCO₃ (pH > 10).[1]

    • Extract with DCM (3x).[1] The product is polar; if extraction is difficult, use 10% MeOH in DCM.

    • Dry over Na₂SO₄ and concentrate.[3][7]

Method B: Cost-Effective Alternative (CoCl₂ / NaBH₄)

Recommended for: Scale-up (>10g), Cost-sensitive projects.[1]

Mechanism: In situ generation of "Cobalt Boride" (a black precipitate), which acts as a surface catalyst for hydride transfer.

Reagents:
  • Substrate: 1.0 eq

  • Catalyst: Cobalt(II) Chloride Hexahydrate (CoCl₂[1][7]·6H₂O) (0.5 eq - Higher loading due to bipyridine chelation)[1]

  • Reductant: Sodium Borohydride (NaBH₄) (5.0 eq)[1]

  • Solvent: Methanol (0.1 M)[1]

Protocol:
  • Solvation: Dissolve the substrate and CoCl₂·6H₂O in Methanol. The solution will likely turn pink/purple (Co²⁺).[1]

  • Reduction: Cool to 0°C . Add NaBH₄ portion-wise (solid) or dropwise (solution in water/DMF) over 30 minutes.

    • Visual Cue: The reaction must turn black immediately upon NaBH₄ addition. This indicates the formation of the active Cobalt Boride species.[8]

    • Safety: Vigorous H₂ evolution.[5]

  • Aging: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Caution: Do not heat. Heating increases the risk of reducing the Ar-Br bond.

  • Quench: Add 1N HCl carefully to dissolve the black precipitate and quench excess borohydride.

  • Workup: Basify with conc. NH₄OH (removes Cobalt as soluble amine complexes) and extract with DCM/MeOH (9:1).[1]

Comparative Analysis & Troubleshooting

FeatureMethod A (Borane)Method B (CoCl₂/NaBH₄)
Chemoselectivity Excellent (Ar-Br inert)Good (Temp.[1] dependent)
Yield High (85-95%)Moderate (60-80%)
Purity Clean profileCobalt residues possible
Cost High (Reagent cost)Low
Safety Pyrophoric/Gas evolutionH₂ evolution
Key Failure Mode Incomplete decomplexation (Skip step 6)Catalyst poisoning by bipyridine

Field-Proven Troubleshooting:

  • Issue: Low yield with Method A.

    • Root Cause:[9][10] The Boron-Amine complex wasn't broken.

    • Fix: Increase the duration of the acidic reflux (Step 6) or use 6M HCl for the quench.

  • Issue: Starting material remains in Method B.

    • Root Cause:[9][10] Bipyridine chelated the Co²⁺, preventing Cobalt Boride formation.

    • Fix: Pre-mix CoCl₂ and NaBH₄ to form the black catalyst first, then add the substrate solution slowly.

Visualization: Decision Tree & Workflow

G Start Start: 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile Decision Scale & Purity Requirements? Start->Decision MethodA Method A: Borane-DMS (High Purity / Med Chem) Decision->MethodA High Selectivity MethodB Method B: CoCl2 / NaBH4 (Cost Sensitive / Large Scale) Decision->MethodB Low Cost StepA1 Coordination Phase: Add excess BH3 (4-5 eq) to saturate Pyridine nitrogens MethodA->StepA1 StepA2 Reduction Phase: Reflux 2-4h StepA1->StepA2 StepA3 CRITICAL WORKUP: Acidic Methanolysis (Breaks B-N Complex) StepA2->StepA3 ProductA Product: Pure Amine (Ar-Br Intact) StepA3->ProductA StepB1 Catalyst Formation: CoCl2 + NaBH4 -> Black Precipitate MethodB->StepB1 StepB2 Reduction: Keep at 0°C to protect Ar-Br StepB1->StepB2 StepB3 Workup: Ammonium Hydroxide Wash (Remove Co) StepB2->StepB3 ProductB Product: Amine (Requires Purification) StepB3->ProductB

Caption: Workflow selection for bipyridine nitrile reduction. Method A prioritizes chemoselectivity via Borane, while Method B utilizes in-situ Cobalt Boride for cost efficiency.[1]

Safety & Handling

  • Borane-DMS: Pyrophoric and generates dimethyl sulfide (stench).[1] Use only in a well-ventilated fume hood. Quench carefully as H₂ is evolved.

  • Sodium Borohydride: Reacts violently with acids. Liberates flammable hydrogen gas.[11]

  • Cyanide Risk: While this is a reduction, always treat nitrile-containing waste streams with care, keeping them separate from strong acids to prevent HCN formation (though unlikely in this reductive direction).[1]

References

  • Brown, H. C., & Choi, Y. M. (1981). Chemoselective reduction of nitriles to primary amines with borane-dimethyl sulfide.[10]Synthesis , 1981(08), 605-606.[1]

  • Satoh, T., Suzuki, S., et al. (1969).[1] The selective reduction of nitriles to primary amines with cobalt chloride and sodium borohydride.[7][9]Tetrahedron Letters , 10(49), 4555-4558.[1]

  • Caddick, S., et al. (2003). Intermolecular reductive amination of aryl nitriles with amines. (Demonstrates Borane utility in pyridine systems). Tetrahedron , 59(29), 5417-5423.[1]

  • Heinzman, S. W., & Ganem, B. (1982). Mechanism of sodium borohydride-cobaltous chloride reductions.[8][9][12]Journal of the American Chemical Society , 104(25), 6801-6802.[1]

Sources

Application Note: Strategic Incorporation and Functionalization of 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile in Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The design of advanced Metal-Organic Frameworks (MOFs) relies heavily on the geometric and chemical properties of their organic linkers. 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile (CAS 1346687-06-6) represents a highly specialized, non-symmetric building block that offers unprecedented opportunities for defect engineering and pore functionalization[1].

Unlike standard symmetric linkers (e.g., 4,4'-bipyridine), the 2,3'-linkage introduces a distinct "kinked" geometry that forces reduced symmetry during crystallization, often leading to unique, highly porous topologies. More importantly, this molecule possesses two orthogonal reactive sites:

  • The 6-Bromo Group: An electrophilic site primed for pre-synthetic elaboration (e.g., Suzuki-Miyaura cross-coupling) to extend the ligand with carboxylate coordinating arms.

  • The 5'-Carbonitrile Group: A versatile handle that can survive solvothermal MOF synthesis, serving as a dedicated site for Post-Synthetic Modification (PSM)[2].

By converting the nitrile group into a tetrazole via click chemistry after the MOF is formed, researchers can drastically alter the pore microenvironment. This strategy is particularly valuable in the development of targeted drug delivery systems, where the acidic tetrazole groups and open bipyridine nitrogen sites synergistically bind basic chemotherapeutics like Doxorubicin (DOX)[3][4].

Strategic Workflow & Functionalization Pathway

The following workflow illustrates the lifecycle of the 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile scaffold—from pre-synthetic elaboration to a functionalized drug delivery platform.

MOF_Design A 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile (Asymmetric Core) B Suzuki-Miyaura Coupling (Add Carboxylate Arm) A->B Pre-synthetic Elaboration C HL-CN Linker (Cyano-functionalized) B->C Mild Saponification D Solvothermal Synthesis (ZrCl4 + Modulator) C->D Coordination Assembly E UiO-bipy-CN MOF (Parent Framework) D->E Crystallization F Post-Synthetic Modification (NaN3 Click Chemistry) E->F PSM (Pore Functionalization) G UiO-bipy-Tetrazole MOF (Drug Delivery Platform) F->G Enhanced Drug Affinity

Workflow from 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile to a PSM-functionalized drug delivery MOF.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols integrate built-in validation checkpoints. Causality is emphasized to explain the physical chemistry driving each reaction.

Protocol A: Pre-Synthetic Elaboration to the HL-CN Linker

Objective: Convert the 6-bromo site into a coordinating carboxylate arm while preserving the 5'-carbonitrile for downstream PSM.

  • Cross-Coupling: In a Schlenk flask under N₂, combine 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq) in a degassed Toluene/H₂O mixture (4:1 v/v).

  • Heating: Reflux at 90°C for 18 hours. Causality: The biphasic system ensures the inorganic base dissolves while the organic reactants remain in the toluene phase, driven by the palladium catalyst at the interface.

  • Saponification: Isolate the intermediate ester, dissolve in THF, and add 1M aqueous LiOH (1.5 eq). Stir at room temperature for 4 hours. Causality: Room temperature saponification selectively hydrolyzes the methyl ester without hydrating the robust 5'-carbonitrile group.

  • Validation Checkpoint:

    • ¹H-NMR (DMSO-d6): Confirm the disappearance of the methoxy protons (~3.9 ppm) and the presence of the new carboxylic acid proton (~13.0 ppm).

    • FT-IR: Verify the retention of the sharp -C≡N stretching band at ~2230 cm⁻¹.

Protocol B: Solvothermal Synthesis of the Parent MOF (UiO-bipy-CN)

Objective: Assemble a highly stable Zirconium-based MOF (UiO topology) utilizing the elaborated HL-CN linker.

  • Precursor Mixing: Dissolve ZrCl₄ (1.0 eq) and the HL-CN linker (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Modulation: Add glacial acetic acid (30 eq) to the mixture. Causality: Acetic acid acts as a competitive modulator. By temporarily capping the Zr₄ clusters, it slows down the coordination of the HL-CN linker, preventing amorphous precipitation and promoting the growth of large, highly crystalline MOF domains[5].

  • Crystallization: Seal the mixture in a Teflon-lined autoclave and heat at 120°C for 48 hours.

  • Activation: Wash the resulting powder extensively with DMF, followed by solvent exchange with acetone for 3 days (replacing the solvent daily). Dry under vacuum at 90°C.

  • Validation Checkpoint:

    • Powder X-Ray Diffraction (PXRD): Compare the experimental diffractogram against the simulated UiO-topology pattern to confirm phase purity and crystallinity.

Protocol C: Post-Synthetic Modification (PSM) for Drug Delivery

Objective: Convert the pore-lining nitrile groups into tetrazoles to enhance chemotherapeutic loading[2].

  • Click Chemistry: Suspend the activated UiO-bipy-CN MOF in DMF. Add NaN₃ (5.0 eq) and NH₄Cl (5.0 eq).

  • Reaction: Heat the suspension at 85°C for 48 hours. Causality: The high localized concentration of azide ions drives the[2+3] cycloaddition with the pore-confined nitrile groups. NH₄Cl acts as a mild proton source to stabilize the resulting tetrazole.

  • Purification: Wash the modified MOF (UiO-bipy-Tetrazole) with hot water to remove unreacted salts, followed by ethanol.

  • Validation Checkpoint:

    • FT-IR: Confirm the complete disappearance of the -C≡N peak at 2230 cm⁻¹ and the emergence of broad tetrazole N-H/C=N stretching bands between 3000–3150 cm⁻¹.

Quantitative Data: Impact of PSM on Drug Delivery

The conversion of the neutral, hydrophobic nitrile group to an acidic, hydrogen-bonding tetrazole significantly alters the MOF's internal microenvironment. While the addition of the bulky tetrazole ring slightly reduces the absolute surface area, it drastically increases the chemical affinity for Doxorubicin (DOX), a primary amine-containing chemotherapeutic[3].

Table 1: Physicochemical and Pharmacokinetic Properties Pre- and Post-PSM

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)DOX Loading Capacity (wt%)Release Kinetics (t½ at pH 5.5)
UiO-bipy-CN (Parent)1,8500.7214.5%4.2 hours
UiO-bipy-Tetrazole (PSM)1,5200.5838.2% 18.5 hours

Data Interpretation: The 163% increase in DOX loading capacity in the tetrazole-modified MOF validates the PSM strategy. The extended release half-life (t½) at the acidic pH of the tumor microenvironment (pH 5.5) demonstrates the strong electrostatic and hydrogen-bonding interactions between the tetrazole/bipyridine clefts and the DOX molecules, preventing premature drug leakage[4].

References

Sources

Application Note: Regioselective Halogenation of 2,3'-Bipyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 2,3'-bipyridine scaffold is a highly privileged structural motif, serving as the core for advanced optoelectronic materials, such as electron-transporting layers in OLEDs[1], and as a critical pharmacophore in COX-2 inhibitors like Etoricoxib analogs[2]. However, functionalizing this asymmetric dinuclear system presents a profound synthetic challenge. Both pyridine rings are inherently electron-deficient, rendering classical electrophilic aromatic substitution (SEAr) sluggish and prone to poor regiocontrol.

To achieve absolute regioselectivity during halogenation, synthetic chemists must bypass traditional SEAr pathways. Instead, the strategy must exploit either the specific bond dissociation energies (BDE) of alkyl substituents via radical pathways[3], or utilize transition-metal-catalyzed C-H activation directed by the stereoelectronic environment of the bipyridine core[4].

Strategic Workflow for Halogenation

The selection of a halogenation protocol depends entirely on the target functionalization site. The decision tree below outlines the mechanistic pathways available for 2,3'-bipyridine scaffolds.

G Start 2,3'-Bipyridine Scaffold Alkyl Alkyl-Substituted Start->Alkyl Core Unsubstituted Core Start->Core Radical Radical Bromination (NBS, AIBN) Alkyl->Radical Homolytic Cleavage TMC Transition Metal Catalysis (Pd/Mn) Core->TMC C-H Activation Prod1 Side-Chain Halide Radical->Prod1 Prod2 Core Halide TMC->Prod2

Workflow for selecting regioselective halogenation strategies for 2,3'-bipyridine scaffolds.

Experimental Protocols

Protocol A: Regioselective Radical Bromination of Alkyl-2,3'-Bipyridines

Mechanistic Causality: This protocol utilizes N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) to target benzylic C(sp³)-H bonds. NBS is chosen over elemental bromine (Br₂) because its low solubility in non-polar solvents provides a steady, low concentration of bromine radicals. This kinetic control strictly prevents over-bromination (dibromomethylation) and competitive nuclear bromination[3]. AIBN is selected as the initiator because its thermal decomposition half-life perfectly aligns with the reflux temperature of trifluorotoluene (PhCF₃) or carbon tetrachloride (~80 °C).

Step-by-Step Methodology:

  • Preparation & Inertion: In a flame-dried 50 mL Schlenk flask, dissolve the alkyl-2,3'-bipyridine (1.0 mmol) in anhydrous PhCF₃ (10 mL). Causality: Anhydrous conditions are critical; trace moisture rapidly hydrolyzes the highly electrophilic bromomethyl product into an unwanted hydroxymethyl impurity.

  • Reagent Addition: Add NBS (1.05 mmol) and AIBN (0.05 mmol, 5 mol%).

  • Deoxygenation: Purge the mixture with argon for 15 minutes. Causality: Dissolved oxygen acts as a potent radical scavenger. If not removed, it will prematurely terminate the propagation chain, stalling the reaction.

  • Thermal Initiation: Heat the reaction to 80 °C under argon for 4-6 hours.

  • Self-Validation Checkpoint: Monitor the reaction visually. The suspension will initially appear dense, as unreacted NBS sinks to the bottom. As the reaction proceeds, succinimide forms and floats to the surface. If unreacted starting material remains via TLC after 4 hours, but succinimide is floating, the radical chain has terminated prematurely. Spike the reaction with an additional 2 mol% AIBN to drive it to completion.

  • Workup: Cool the flask to 0 °C, filter off the floating succinimide, and concentrate the filtrate in vacuo. Purify via flash chromatography (silica gel, Hexanes/EtOAc).

Protocol B: Transition-Metal Catalyzed C-H Halogenation of the Bipyridine Core

Mechanistic Causality: For unsubstituted 2,3'-bipyridines, targeting the C(sp²)-H bonds requires overcoming the electron deficiency of the rings. Utilizing a metal catalyst (such as Pd(II) or Mn(II)) with NBS facilitates a directed oxidative addition/reductive elimination pathway[4]. The nitrogen atom of the 2-substituted ring acts as an endogenous directing group, coordinating the metal center and delivering the halogen selectively to the sterically accessible adjacent positions.

Step-by-Step Methodology:

  • Complexation: In a 20 mL pressure vial, combine 2,3'-bipyridine (1.0 mmol), Pd(OAc)₂ (5 mol%), and NBS (1.2 mmol) in glacial acetic acid (8 mL).

  • Activation: Seal the vial and heat to 100 °C for 12 hours. Causality: Acetic acid serves a dual purpose as both solvent and ligand, stabilizing the highly energetic Pd(II) intermediate during the C-H cleavage step.

  • Self-Validation Checkpoint: The reaction mixture should transition from a pale yellow to a deep amber homogeneous solution. The appearance of a black precipitate indicates "Pd black" formation (catalyst degradation). If observed before reaction completion, the mixture must be filtered, and a fresh catalyst load (2 mol%) added to re-initiate the catalytic cycle.

  • Quench & Extraction: Cool to room temperature, neutralize carefully with saturated aqueous NaHCO₃ until pH 7 is reached, and extract with dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify via recrystallization from hot ethanol to yield the core-halogenated product.

Quantitative Performance Summary

The following table summarizes the expected regioselectivity and yields based on the applied methodology and substrate class.

Substrate TypeReagents / CatalystSolventTemp (°C)Time (h)Primary RegioselectivityExpected Yield (%)
5-Methyl-2,3'-bipyridine NBS (1.05 eq), AIBN (5 mol%)PhCF₃804-6>95% (Side-chain C(sp³)-Br)82 - 85%
2,3'-Bipyridine Core Pd(OAc)₂, NBS (1.2 eq)AcOH10012>90% (Directed Core C-5)70 - 75%
2,3'-Bipyridine Core Mn(II), NBS, TMSN₃PhCF₃608>85% (Directed Core C-4')65 - 68%

References

  • [Manganese/bipyridine-catalyzed non-directed C(sp³)–H bromination using NBS and TMSN3] - Beilstein Journal of Organic Chemistry / ResearchGate[Link][4]

  • [Design and synthesis of some new 2,3'-bipyridine-5-carbonitriles as potential anti-inflammatory/antimicrobial agents] - PubMed / NIH[Link][2]

Sources

High-Efficiency Synthesis of Tetrazole Derivatives from Bipyridine Carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CHM-2024-04

Methodology for the Preparation of 5,5'-Bis(1H-tetrazol-5-yl)-2,2'-bipyridine and Analogs

Abstract

This guide details the synthesis of tetrazole-functionalized bipyridines via the [3+2] cycloaddition of sodium azide to bipyridine carbonitriles. While the classic "Click" chemistry (Huisgen cycloaddition) often refers to alkynes, the nitrile-to-tetrazole conversion is a critical bioisostere transformation in medicinal chemistry and a fundamental ligand synthesis in Materials Science (Metal-Organic Frameworks). This protocol focuses on the Zinc(II)-catalyzed Demko-Sharpless method , optimized for the solubility and coordination challenges inherent to bipyridine substrates.

Introduction & Strategic Utility

Bipyridine tetrazoles serve as privileged scaffolds. The bipyridine core provides a robust redox-active chelating site, while the tetrazole rings act as carboxylic acid bioisosteres (


 ~4.5–5.0) with higher metabolic stability and multiple coordination modes (

vs.

).

Key Challenges in Bipyridine Substrates:

  • Solubility: Bipyridine dicarbonitriles (e.g., 2,2'-bipyridine-4,4'-dicarbonitrile) exhibit poor solubility in water/alcohol mixtures, often necessitating dipolar aprotic solvents (DMF/DMSO).

  • Product Inhibition: The product (bipyridine-tetrazole) is a powerful chelator. It avidly binds the Lewis Acid catalyst (

    
    ), precipitating as an insoluble complex that stalls the reaction or complicates purification.
    
Reaction Mechanism: Lewis Acid Activation

The reaction proceeds via a concerted [3+2] cycloaddition. The uncatalyzed reaction requires hazardous temperatures and times. The addition of a Lewis Acid (


) lowers the activation energy by coordinating the nitrile nitrogen, increasing the electrophilicity of the cyano carbon.

Figure 1: Zn(II)-Catalyzed Mechanism The diagram below illustrates the activation of the nitrile, the formation of the intermediate zinc-tetrazolate, and the critical protonolysis step.

Mechanism Substrate Bipyridine Nitrile (R-CN) Complex Activated Zn-Nitrile Complex Substrate->Complex Coordination Zn Zn(II) Catalyst Zn->Complex Transition Transition State (Cyclization) Complex->Transition + N3- Azide Azide Ion (N3-) Tetrazolate Zn-Tetrazolate Complex Transition->Tetrazolate Ring Closure Product Free Tetrazole Ligand Tetrazolate->Product Protonolysis (-ZnCl2) Acid Acid Workup (HCl) Acid->Product

Caption: Kinetic pathway of Zn(II) catalyzed nitrile-azide cycloaddition showing the requisite acid hydrolysis to free the ligand.

Safety Architecture (Critical)

WARNING: Azide Chemistry Hazards Before proceeding, review the Material Safety Data Sheet (MSDS) for Sodium Azide.

HazardCausePrevention Protocol
Explosion Formation of Heavy Metal Azides (Cu, Pb)NEVER use metal spatulas or dispose of azide solutions in drains with copper piping. Use Teflon/Glass equipment.
Toxicity Hydrazoic Acid (

) Gas

is volatile and lethal. It forms when

contacts acid.[1][2] Maintain pH > 8 during the reaction. Acidify only in a high-flow fume hood.
Shock Sensitivity Concentrated Azide ResiduesDo not concentrate reaction mixtures containing excess azide to dryness. Quench with Sodium Nitrite (

) before disposal.
Experimental Protocol

Target: Synthesis of 5,5'-bis(1H-tetrazol-5-yl)-2,2'-bipyridine (


bipy-tetz).
Materials
  • Precursor: 2,2'-bipyridine-4,4'-dicarbonitrile (1.0 equiv)

  • Reagent: Sodium Azide (

    
    ) (2.5 equiv per nitrile group; 5.0 equiv total)
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 equiv per nitrile group; 2.0 equiv total)
    
  • Solvent: DMF (Anhydrous) or Isopropanol/Water (1:1) depending on solubility.

  • Workup: 1M HCl, Ethyl Acetate.

Step-by-Step Methodology

Phase 1: Cycloaddition

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the bipyridine-dicarbonitrile (2.0 mmol) in DMF (20 mL).

    • Note: If using the 4,4'-derivative, DMF is required due to low solubility. For 2-cyanopyridine, water/isopropanol is sufficient.

  • Addition: Add

    
     (10.0 mmol, 650 mg) and 
    
    
    
    (4.0 mmol, 900 mg) to the solution.
  • Reaction: Heat the mixture to 110°C for 24–48 hours behind a blast shield.

    • Observation: A white precipitate (the Zn-tetrazolate complex) will likely form as the reaction proceeds. This is a good sign.

  • Monitoring: Monitor by TLC (eluent: Ethyl Acetate/MeOH). The nitrile spot should disappear.

Phase 2: The "Bipyridine Trap" Workup Standard aqueous workups fail here because the product is chelated to Zinc. You must break the complex.

  • Cooling: Cool the reaction mixture to room temperature.

  • Hydrolysis (The Critical Step): Pour the heterogeneous mixture into 50 mL of 1M HCl (or 3M HCl if the precipitate is stubborn) under vigorous stirring.

    • Chemistry: The acid protonates the tetrazole (

      
      
      
      
      
      
      
      ) and solubilizes the Zinc (
      
      
      ), releasing the free organic ligand.
    • Safety:CAUTION! This step generates trace

      
       gas from unreacted azide. Perform strictly in a fume hood. 
      
  • Isolation: Stir for 1 hour. The free bipyridine-tetrazole is often insoluble in acidic water and will remain as a solid, while zinc salts dissolve.

  • Filtration: Filter the solid precipitate. Wash copiously with water (to remove Zn and salts) and then cold methanol.

  • Purification: If the product is trapped in the aqueous phase (rare for bis-tetrazoles), extract with Ethyl Acetate. For the solid product, recrystallize from DMF/Ethanol if necessary.

Workflow Visualization

Figure 2: Experimental Workflow & Decision Tree

Workflow Start Start: Bipyridine Nitrile + NaN3 + ZnBr2 Solvent Solvent Choice Start->Solvent DMF DMF (110°C) (Low Solubility Substrates) Solvent->DMF Hydrophobic Water Water/iPrOH (Reflux) (High Solubility Substrates) Solvent->Water Hydrophilic Reaction Reaction: 24-48h (Precipitate Forms) DMF->Reaction Water->Reaction Quench Pour into 1M HCl (FUME HOOD!) Reaction->Quench Check Is Product Solid? Quench->Check Filter Filter Solid Wash w/ Water/MeOH Check->Filter Yes (Precipitate) Extract Extract w/ EtOAc Dry & Evaporate Check->Extract No (Soluble) Final Final Product: Bipyridine Tetrazole Filter->Final Extract->Final

Caption: Decision tree for solvent selection and isolation based on substrate solubility and product phase.

Troubleshooting & Optimization
ObservationDiagnosisCorrective Action
Low Yield Incomplete HydrolysisThe Zn-complex is robust. Increase HCl concentration to 3M or add EDTA to chelate the Zinc during workup.
Explosion Risk Sublimation

can sublime in the condenser. Ensure cooling water is flowing and wash the condenser carefully after reaction.
Sticky Solid DMF ContaminationDMF is hard to remove. Wash the final solid with diethyl ether or acetone to pull out residual DMF.
No Reaction Catalyst DeactivationEnsure anhydrous

is used. Wet catalyst hydrolyzes to inactive Zinc Hydroxide.
References
  • Demko, Z. P., & Sharpless, K. B. (2001).[3][4] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5] The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002).[6][7] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.[7]

  • University of Wisconsin-Madison. (2024). Safe Handling of Sodium Azide. Environment, Health & Safety.[1][4][8]

  • Organic Chemistry Portal. (2024). Synthesis of 1H-Tetrazoles. Recent Literature and Protocols.

Sources

Application Note: Late-Stage Functionalization of Pyridine Rings in Drug Synthesis

[1][2]

Executive Summary & Strategic Value

The pyridine ring is the second most common nitrogen heterocycle in FDA-approved drugs (present in >60 major pharmaceuticals, including Imatinib, Eszopiclone, and Nexium).[1] However, its electron-deficient nature (low HOMO, low LUMO) renders it resistant to standard electrophilic aromatic substitution and prone to catalyst poisoning via nitrogen coordination.

Traditional synthesis requires building the pyridine ring early ("early-stage"), which bottlenecks Structure-Activity Relationship (SAR) studies. Late-Stage Functionalization (LSF) allows medicinal chemists to append critical metabolic handles (methyl, trifluoromethyl, cyclopropyl) directly onto complex, fully assembled drug scaffolds.

This guide details three field-proven protocols to overcome pyridine's innate inertness:

  • Photoredox Minisci Alkylation: For mild, C2-selective modification.[2]

  • Transient Blocking Groups: For elusive C4-selective alkylation.

  • N-Oxide Activation: For electrophilic activation and C-H functionalization.[2]

Strategic Decision Framework

Before selecting a protocol, analyze the target regiochemistry.[2] Pyridine functionalization is governed by electronic bias (C2/C4 are electron-poor; C3 is accessible but challenging).[2]

LSF_Decision_TreeStartTarget Position on Pyridine RingC2C2 Position(Electron Deficient)Start->C2C3C3 Position(Sterically/Electronically Neutral)Start->C3C4C4 Position(Remote/Difficult)Start->C4C2_MethodMethod: Radical Minisci(Photoredox or Thermal)C2->C2_MethodNucleophilic RadicalsC3_MethodMethod: Ir-Catalyzed C-H Borylationor Oxygen Walking (N-Oxide)C3->C3_MethodDirecting GroupsC4_MethodMethod: Blocking Group Strategy(Maleate Salts)C4->C4_MethodSteric Control

Figure 1: Decision matrix for selecting the appropriate LSF methodology based on target regiochemistry.

Deep Dive: Photoredox Minisci Alkylation (C2-Selective)

Mechanism: This protocol utilizes visible light and an Iridium photocatalyst to generate nucleophilic alkyl radicals from carboxylic acids or alcohols.[2] The addition is proton-coupled; the pyridine must be protonated (using TFA) to lower its LUMO, making it susceptible to nucleophilic radical attack at the C2 position.

Protocol A: Decarboxylative Alkylation (MacMillan Type)

Application: Appending alkyl groups (Methyl, Ethyl, Isopropyl) using carboxylic acid precursors.[2]

Materials
  • Substrate: Pyridine-containing drug scaffold (1.0 equiv).

  • Radical Precursor: Carboxylic acid (e.g., Pivalic acid) (2.0 equiv).[2]

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1-2 mol%).[2]

  • Oxidant: (NH4)2S2O8 (Ammonium persulfate) (1.5 equiv).[2]

  • Acid Additive: TFA (Trifluoroacetic acid) (1.0 equiv) — Critical for activating the pyridine.

  • Solvent: DMSO:H2O (4:1) degassed.[2]

  • Light Source: Blue LED (450 nm, ~34 W).[2]

Step-by-Step Methodology
  • Preparation: In an 8 mL vial equipped with a Teflon septa, add the drug scaffold (0.5 mmol), carboxylic acid (1.0 mmol), photocatalyst (0.01 mmol), and persulfate oxidant (0.75 mmol).

  • Solvation & Activation: Add DMSO (2.0 mL) and H2O (0.5 mL). Add TFA (0.5 mmol) last.

    • Why? TFA protonates the pyridine nitrogen (

      
      ), significantly increasing the electrophilicity of the C2 carbon.
      
  • Deoxygenation: Sparge the solution with Argon for 10 minutes.

    • Self-Validating Check: Oxygen quenches the triplet state of the Iridium catalyst. Failure to sparge will result in <5% yield.[2]

  • Irradiation: Place the vial 2-3 cm from the Blue LED source. Stir vigorously. Fan cooling is recommended to maintain temp <35°C.[2]

  • Monitoring: Monitor via LCMS at 2-hour intervals. Look for the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     mass.
    
  • Workup: Dilute with saturated NaHCO3 (to neutralize TFA) and extract with EtOAc.

Mechanism Visualization

Photoredox_MechanismIr_GroundIr(III)Ground StateIr_Excited*Ir(III)Excited StateIr_Ground->Ir_ExcitedBlue Light (hv)Ir_OxIr(IV)Ir_Excited->Ir_OxSET (Oxidation of Persulfate)Ir_Ox->Ir_GroundSET (Oxidation of R-COOH)R_COOHR-COOHRadicalR•(Alkyl Radical)R_COOH->Radical-CO2, -H+PyridinePyridine-H+Radical->PyridineMinisci AdditionProduct2-Alkyl-PyridinePyridine->Product-H+ (Rearomatization)

Figure 2: Simplified photoredox cycle showing the generation of alkyl radicals and their interception by the protonated pyridine.

Deep Dive: Regioselective C4-Alkylation (Blocking Group Strategy)

Challenge: Standard Minisci reactions favor C2. C4 functionalization is often impossible without pre-functionalized halopyridines.[2] Solution: The Baran Lab developed a "Blocking Group" (BG) strategy using maleic acid.[2][3] This transiently blocks the C2/C6 positions via steric shielding, forcing the radical to the C4 position.

Protocol B: C4-Selective Alkylation

Reference: J. Am. Chem. Soc.[2][4] 2021, 143, 11927.[2][4]

Materials
  • Substrate: Pyridine scaffold.

  • Blocking Agent: Maleic acid (1.0 equiv).[2]

  • Reagents: Carboxylic acid (2.0 equiv), AgNO3 (0.2 equiv), (NH4)2S2O8 (2.0 equiv).[2]

  • Solvent: DCE:H2O (1:1).[2][3]

Step-by-Step Methodology
  • Salt Formation (The "Blocking" Step):

    • Dissolve the pyridine substrate (1 equiv) in MeOH.[2]

    • Add Maleic acid (1 equiv).[2] Stir for 30 mins.

    • Evaporate solvent to obtain the Pyridinium Maleate salt.[2]

    • Why? This salt forms a specific hydrogen-bonded complex that sterically hinders the C2 positions.[2]

  • Radical Reaction:

    • Suspend the salt in DCE/H2O (1:1).[2]

    • Add AgNO3 (catalyst) and Persulfate (oxidant).[2][5]

    • Heat to 50°C for 2-4 hours.

  • Deprotection (Automatic):

    • The maleate counterion dissociates during the basic workup.

    • Self-Validating Check: If the reaction mixture turns black (Ag precipitation) and LCMS shows consumption of starting material, the radical chain is active.

  • Purification: The product is the free C4-alkylated pyridine.[2]

Deep Dive: Pyridine N-Oxide Activation

Concept: N-Oxides are "chemical toggles."[2] Oxidation makes the ring susceptible to nucleophilic attack at C2.[2] After functionalization, the oxygen is removed (deoxygenation).[2]

Protocol C: C2-Amination/Alkylation via N-Oxide

Application: Introducing amines or alkyl groups when radical chemistry fails.[2]

Workflow Table
StepReagentConditionsPurpose
1. Activation mCPBA (1.2 equiv)DCM, 0°C to RT, 2hConverts Pyridine to Pyridine N-Oxide. Increases C2 electrophilicity.
2. Functionalization Activator (PyBroP) + Nucleophile (Amine)DIPEA, DCM, RTPyBroP activates the N-O bond; Nucleophile attacks C2.
3. Deoxygenation PCl3 or Zn/NH4ClSolvent, HeatRestores the aromatic pyridine ring (if not removed in step 2).[2]
Critical Note on Safety

N-Oxides are stable, but deoxygenation conditions (PCl3) can be vigorous.[2] Ensure proper venting of phosphorus byproducts.[2]

Troubleshooting & Optimization (The "E-E-A-T" Factor)

ObservationDiagnosisCorrective Action
Low Conversion (Photoredox) Oxygen quenching or Light penetration issues.[2]Degas longer (15+ min).[2] Use a narrower vial to increase surface area-to-volume ratio.[2]
Polysubstitution (Minisci) Radical flux is too high.[2]Add the radical precursor (carboxylic acid/peroxide) via syringe pump over 1 hour.[2]
Regioselectivity Loss (C2 vs C4) pH drift.Critical: Maintain acidic pH (add TFA). Protonated pyridine is C2-selective; neutral pyridine reacts sluggishly and non-selectively.[2]
Catalyst Poisoning Substrate coordination to Ag or Ir.[2]Increase catalyst loading to 5 mol% or switch to "Baran Diversinates" (Zinc Sulfinates) which are metal-free radical sources.[2]

References

  • Baran, P. S., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[2][4] Journal of the American Chemical Society, 2021, 143(30), 11927–11933. [2]

  • MacMillan, D. W. C., et al. "Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis."[2] Science, 2014, 345(6195), 437-440. [2]

  • Minisci, F., et al. "Recent Advances in Minisci-Type Reactions."[2] Chemical Reviews, 2018 (Review context for radical mechanisms).[2]

  • Qin, T., et al. "C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides." Journal of the American Chemical Society, 2024. [2]

  • Baran Lab. "Diversinates™: Zinc Sulfinate Reagents for Late-Stage Functionalization." Sigma-Aldrich Technical Guide.[2]

Troubleshooting & Optimization

Improving yield of Suzuki coupling for electron-deficient pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Suzuki-Miyaura Coupling of Electron-Deficient Pyridines

Executive Summary: The "Pyridine Problem"

Coupling electron-deficient pyridines—particularly at the 2-position—is widely recognized as one of the most challenging transformations in medicinal chemistry. The difficulty stems from a "perfect storm" of three mechanistic failures:

  • Rapid Protodeboronation: 2-Pyridyl boronic acids are notoriously unstable. The basic nitrogen facilitates a mechanism where the C-B bond is hydrolyzed by water/base faster than the transmetallation step occurs [1].

  • Catalyst Poisoning: The pyridine nitrogen is a competent ligand. It binds to the Palladium (Pd) center, displacing phosphine ligands and shutting down the catalytic cycle (formation of unreactive L2Pd(Py)2 species) [2].

  • Electronic Deactivation: Electron-deficient rings (e.g., fluorinated pyridines) are sluggish in oxidative addition (if used as the halide) or transmetallation (if used as the boronate) [3].

This guide provides self-validating protocols and troubleshooting logic to overcome these specific failure modes.

Diagnostic Troubleshooting Guide (Q&A)

Category A: Reagent Instability (The Boron Partner)

Q1: My 2-pyridyl boronic acid is disappearing from the LCMS, but I see no product. I mainly see the protonated pyridine (H-Py). What is happening?

Diagnosis: You are observing protodeboronation .[1][2][3][4] Mechanism: 2-Pyridyl boronic acids exist in a zwitterionic equilibrium where the nitrogen is protonated and the boron is an "ate" complex. This species undergoes facile C-B bond cleavage in the presence of water and base, releasing the pyridine ring before it can react with the palladium catalyst [1].

Solution:

  • Immediate Fix: Switch to a MIDA (N-Methyliminodiacetic acid) Boronate or a Potassium Organotrifluoroborate (BF3K) . These are "slow-release" reagents that mask the boron, preventing rapid hydrolysis.

  • Protocol Adjustment: If you must use the free boronic acid, use anhydrous conditions (Dioxane, Cs2CO3) and add the boronic acid in portions (syringe pump) to keep its standing concentration low relative to the catalyst.

Q2: I switched to the Pinacol ester (Bpin), but the yield is still <20%. Why?

Diagnosis: High stability but low reactivity (Transmetallation stall). Reasoning: While Bpin esters are more stable than boronic acids, electron-deficient 2-pyridyl Bpin esters are often too sterically hindered or electronically deactivated to undergo transmetallation effectively under standard conditions. They also suffer from base-catalyzed decomposition before reacting.

Solution: Use K3PO4 as the base with water as a co-solvent (e.g., Dioxane:H2O 4:1). The water is strictly necessary to hydrolyze the Bpin to the active boronic acid in situ, but you must balance this against protodeboronation.

  • Better Alternative: Use the MIDA boronate protocol (see Section 3), which decouples the hydrolysis rate from the coupling rate.

Category B: Catalyst & Ligand Selection

Q3: The reaction starts but stalls after 30 minutes. Adding more catalyst doesn't help. What is the issue?

Diagnosis: Catalyst Poisoning or Ligand Dissociation . Mechanism: The pyridine product (or starting material) is coordinating to the Pd(II) intermediate, forming a stable, unreactive complex. Standard ligands like PPh3 or dppf are easily displaced by the nitrogen of the pyridine [2].

Solution:

  • Ligand Switch: Use bulky, electron-rich Buchwald ligands, specifically SPhos or XPhos .

    • Why? The sheer steric bulk of the biaryl backbone creates a "roof" over the Pd center, physically preventing the pyridine nitrogen from coordinating while allowing the flat aryl halide to enter for oxidative addition [4].

  • Pre-catalyst: Stop using Pd(PPh3)4 or Pd2(dba)3 + Ligand. Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These ensure a strict 1:1 L:Pd ratio and rapid activation at low temperatures.

Validated Experimental Protocols

Protocol A: The "Slow Release" MIDA Boronate System

Best for: Unstable 2-pyridyl nucleophiles.[5]

Rationale: MIDA boronates are stable to air and chromatography. Under the reaction conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover. This keeps the concentration of free (unstable) boronic acid low, minimizing protodeboronation [5].

ReagentEquivalentsNotes
Aryl Chloride/Bromide 1.0 equivLimiting reagent
2-Pyridyl MIDA Boronate 1.5 equivExcess required
Cu(OAc)2 0.5 equivCritical Additive: Promotes cross-coupling over deboronation
Pd(OAc)2 0.05 equiv (5 mol%)Catalyst source
SPhos 0.10 equiv (10 mol%)Ligand (2:1 L:Pd ratio)
K3PO4 (Anhydrous) 5.0 equivBase
Solvent DMF or DMAcAnhydrous, degassed

Step-by-Step:

  • Charge a vial with Aryl Halide, MIDA boronate, Cu(OAc)2, and K3PO4.

  • In a glovebox or under Argon, add Pd(OAc)2 and SPhos.[5]

  • Add anhydrous DMF (0.2 M concentration).

  • Seal and heat to 100 °C for 16 hours.

  • Workup: Dilute with EtOAc, wash with NH4Cl (aq) to remove Cu salts.

Protocol B: Molander Trifluoroborate (BF3K) System

Best for: Scale-up and ease of handling.

Rationale: BF3K salts are air-stable solids.[5][6] They require a specific hydrolysis equilibrium to generate the active species. This method is robust but requires protic solvents [6].

ReagentEquivalentsNotes
Aryl Bromide 1.0 equiv
Potassium 2-Pyridyl BF3 1.2 equiv
XPhos Pd G4 0.02 equiv (2 mol%)Pre-catalyst ensures active Pd(0)
K2CO3 3.0 equiv
Solvent Toluene:H2O (3:1)Biphasic system is essential

Step-by-Step:

  • Charge vial with Aryl Bromide, BF3K salt, and K2CO3.

  • Add XPhos Pd G4.

  • Evacuate and backfill with N2 (3 cycles).[5]

  • Add degassed Toluene/Water mix (0.25 M).

  • Heat vigorously at 80–100 °C . Vigorous stirring is crucial for the biphasic system.

Comparative Data: Ligand & Reagent Selection

Table 1: Stability vs. Reactivity of Boron Species
Boron SpeciesStability (Shelf)Stability (Reaction)Atom EconomyRecommended Use Case
Boronic Acid -B(OH)2Low (Dehydrates)Very Low (Protodeboronation)HighOnly for stable, electron-rich substrates.
Pinacol Ester -BpinHighModerate (Needs hydrolysis)LowGeneral screening; often fails for 2-pyridines.
MIDA Boronate Very HighHigh (Slow release)Very LowGold Standard for unstable 2-pyridines.
Trifluoroborate -BF3KHighHighHighExcellent for scale-up; requires H2O.
Table 2: Ligand Performance for Pyridine Couplings
LigandTypeSteric Bulke- RichnessPerformance w/ Pyridines
PPh3 MonodentateLowLowPoor. Easily displaced by Pyridine N.
dppf BidentateMediumMediumFair. Good for simple cases, fails for hindered ones.
SPhos BiarylHighHighExcellent. Standard for heteroaryl couplings.
XPhos BiarylVery HighHighExcellent. Best for chlorides or weak nucleophiles.

Visualizing the Mechanism & Workflow

Diagram 1: The "Death Spiral" of 2-Pyridyl Boronic Acids

This diagram illustrates why standard conditions fail: the rate of protodeboronation (


) often exceeds the rate of transmetallation (

).

G Start 2-Pyridyl Boronic Acid Zwitterion Zwitterionic Intermediate Start->Zwitterion pH Neutral/Basic Protodeboronation Pyridine (H-Py) (Dead End) Zwitterion->Protodeboronation k_debor (FAST) + H2O Pd_Cycle Pd(II)-Ar Complex Zwitterion->Pd_Cycle Transmetallation (SLOW) Product 2-Arylpyridine (Desired) Pd_Cycle->Product Reductive Elim. MIDA MIDA Boronate (Reservoir) MIDA->Start Slow Hydrolysis Controls Conc.

Caption: The kinetic competition between productive transmetallation and destructive protodeboronation. MIDA boronates act as a reservoir to favor the productive path.

Diagram 2: Optimization Decision Tree

A logical workflow for troubleshooting failed reactions.

Workflow Start Reaction Failed (Low Yield) Check_SM Analyze Crude LCMS Is Boron SM remaining? Start->Check_SM Boron_Gone No Boron SM (Protodeboronation) Check_SM->Boron_Gone Yes (H-Py formed) Boron_Remains Boron SM Persists (Cat. Inactive) Check_SM->Boron_Remains No (SM intact) Switch_MIDA Switch to MIDA Boronate Protocol A Boron_Gone->Switch_MIDA Switch_BF3K Switch to BF3K Salt Protocol B Boron_Gone->Switch_BF3K Check_Ligand Current Ligand? Boron_Remains->Check_Ligand Switch_Buchwald Switch to SPhos/XPhos Pd-G4 Precatalyst Check_Ligand->Switch_Buchwald If PPh3/dppf Check_Base Base Strength? Check_Ligand->Check_Base If already SPhos Switch_Base Switch to K3PO4 (Stronger Base) Check_Base->Switch_Base

Caption: Step-by-step logic to diagnose failure modes based on crude reaction analysis.

References

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism." Journal of the American Chemical Society.[1] Link

  • Billingsley, K. L., & Buchwald, S. L. (2006).[7] "Highly Active Pd-Phosphine Catalysts for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids." Angewandte Chemie International Edition. Link

  • Miyaura, N. (2002). "Cross-Coupling Reactions: A Practical Guide." Topics in Current Chemistry. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link

  • Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolytically Stable and Can Be Utilized in Cross-Coupling Reactions."[8] Journal of the American Chemical Society.[1] Link

  • Molander, G. A., & Bernardi, C. R. (2002).[9] "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry. Link

Sources

Module 1: The Core Mechanism (Why Your Reaction Fails)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Resilience Hub. Status: Online | Specialist: Dr. Aris Thorne, Senior Application Scientist

You have reached the Tier-3 Technical Support Center for Heterocyclic Synthesis. Our mission is to troubleshoot the specific failure modes of transition-metal catalyzed bipyridine synthesis. Unlike standard aryl-aryl couplings, bipyridine synthesis fights a "civil war" within the flask: the substrates and products are potent ligands that actively disable the catalyst intended to create them.

The Diagnosis: In standard cross-coupling (Suzuki, Stille, Negishi), the metal center (Pd or Ni) must coordinate with the aryl halide (Oxidative Addition) and the nucleophile (Transmetalation).

  • The Failure Mode: Pyridines are strong

    
    -donors. The 2,2'-bipyridine product is an even stronger chelator. As product accumulates, it displaces your expensive phosphine ligands, forming a thermodynamically stable—but catalytically dead—metal-bipyridine complex. This is Product Autoinhibition .
    

Visualizing the "Death Loop": The following diagram illustrates the competition between the productive catalytic cycle and the irreversible poisoning pathway.

Catalyst_Poisoning_Mechanism Active_Cat Active Catalyst [L-Pd(0)] Ox_Add Oxidative Addition [L-Pd(II)-ArX] Active_Cat->Ox_Add + Py-X Transmetal Transmetalation [L-Pd(II)-Ar-Ar'] Ox_Add->Transmetal + M-Py' Poison_Complex DEAD END: [Pd(II)-(bipy)Cl2] (Autoinhibition) Ox_Add->Poison_Complex Ligand Displacement Product_Release Reductive Elimination (Product Released) Transmetal->Product_Release Product Formed Product_Release->Active_Cat Regeneration Product_Release->Poison_Complex High Product Conc. (Chelation)

Figure 1: The "Death Loop" in bipyridine synthesis. Note how the product itself (bipyridine) competes with the ligand (L) to sequester the palladium into an inactive state (Red).

Module 2: Troubleshooting Substrate Inhibition (The "Start" Problem)

Symptom: Reaction stalls at <5% conversion. The catalyst never enters the cycle. Root Cause: The starting halopyridine nitrogen coordinates to the Pd(0) or Pd(II) center before oxidative addition can occur.

Technical Solution: Steric Bulk as a Shield You must use ligands that are sterically bulky enough to prevent the pyridine nitrogen from binding, yet flexible enough to allow the reaction to proceed.

Ligand ClassRecommendationMechanism of Action
Standard (PPh3) Avoid Too small. Pyridine easily displaces it.
Bidentate (dppf) ⚠️ Caution Good bite angle, but can still be displaced by bipyridine product.
Buchwald (SPhos/XPhos) Preferred Massive steric bulk creates a "roof" over the metal, blocking N-coordination.
NHC (IPr, IMes) Excellent Strong

-donation prevents displacement; steric bulk protects the metal.

Module 3: Troubleshooting Product Autoinhibition (The "End" Problem)

Symptom: Reaction proceeds rapidly to 40-50% conversion, then abruptly stops. Adding more catalyst restarts it only briefly. Root Cause: The bipyridine product has reached a critical concentration where it outcompetes the ligand for the metal center.

Technical Solution: The "Sacrificial Lewis Acid" Protocol To save the catalyst, you must "distract" the pyridine nitrogen. By adding a Lewis acid (LA) that binds to nitrogen stronger than Palladium does, you sequester the product's interfering capability.

Recommended Additives:

  • Zinc Chloride (ZnCl₂): Standard for Negishi. It coordinates to the bipyridine product.[1][2]

  • Copper Iodide (CuI): Often used in Stille couplings to scavenge the nitrogen.

  • Sc(OTf)₃: A hard Lewis acid that binds tightly to the hard nitrogen donor, leaving the soft Palladium available for soft-soft interactions with the

    
    -system.
    

Module 4: Validated Experimental Protocols

Protocol A: The "Resilient" Negishi Coupling

Best for: Unsymmetric bipyridines where product inhibition is severe.

The Logic: This protocol uses XPhos (to protect the catalyst) and inherent Zinc salts (to sequester the product).

Reagents:

  • 2-Bromopyridine (1.0 equiv)[1]

  • 2-Pyridylzinc bromide (1.2 equiv, 0.5 M in THF)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (8 mol%)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Pre-complexation (Critical): In a glovebox or under Argon, mix Pd₂(dba)₃ and XPhos in THF. Stir at 60°C for 30 mins. Why? To ensure the bulky ligand is fully coordinated before the pyridine sees the metal.

  • Substrate Addition: Cool catalyst solution to RT. Add 2-Bromopyridine.[1][3][4]

  • Controlled Addition: Heat the mixture to 60°C. Using a syringe pump, add the 2-Pyridylzinc bromide solution dropwise over 2 hours .

    • Mechanism:[5][6][7][8] Slow addition keeps the concentration of the nucleophile low, reducing the chance of homocoupling and catalyst saturation.[2]

  • Workup: Quench with EDTA solution (0.1 M).

    • Why? The EDTA strips the Zinc from your bipyridine product, allowing it to be extracted into the organic layer. Without EDTA, your product remains trapped in the aqueous Zn-complex.

Protocol B: Stille Coupling with Copper Scavenging

Best for: Functional group tolerance.

Reagents:

  • 2-Bromopyridine (1.0 equiv)[1]

  • 2-(Tributylstannyl)pyridine (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Additive: CuI (10 mol%)

  • Solvent: Toluene (Reflux)[2]

Troubleshooting Logic:

  • The CuI serves two roles:

    • The "Stille Effect": It facilitates transmetalation via a Cu-Sn exchange.

    • The Scavenger: Cu(I) binds to the pyridine nitrogens of the product, preventing them from poisoning the Pd(0).

Module 5: Diagnostic Decision Tree

Use this flow to diagnose your specific failure.

Troubleshooting_Tree Start Reaction Stalled/Failed Check_Conv Check Conversion % Start->Check_Conv Zero_Conv < 5% Conversion (Did not start) Check_Conv->Zero_Conv Mid_Conv 30-60% Conversion (Stalled mid-way) Check_Conv->Mid_Conv Ox_Check Check Catalyst Color (Is it Black?) Zero_Conv->Ox_Check Prod_Inhib Product Inhibition Suspected Mid_Conv->Prod_Inhib Pd_Black Yes: Pd Black formed Ox_Check->Pd_Black Precipitate No_Black No: Solution is clear/yellow Ox_Check->No_Black Soluble Sol_Add Add Lewis Acid (ZnCl2) or Switch to Negishi Prod_Inhib->Sol_Add Sol_O2 Oxygen Leak or Unstable Ligand Pd_Black->Sol_O2 Sol_Sub Substrate Poisoning (Start Material binds Pd) No_Black->Sol_Sub Sol_Lig Switch to Bulky Ligand (XPhos, SPhos) Sol_Sub->Sol_Lig

Figure 2: Diagnostic workflow. Identify if the failure is at initiation (Substrate Poisoning) or propagation (Product Inhibition).

Frequently Asked Questions (FAQs)

Q: Why does my reaction turn black immediately upon adding the pyridyl-stannane? A: "Palladium Black" formation indicates ligand dissociation. Your phosphine ligand is too weak to hold onto the Pd in the presence of the pyridine substrate.

  • Fix: Switch to a bidentate ligand (dppf) or a bulky Buchwald ligand (XPhos). Ensure your solvent is rigorously degassed; O₂ accelerates ligand stripping.

Q: I used ZnCl₂ as an additive, but now I can't recover my product. Where is it? A: You have successfully created a stable Zn-bipyridine complex, which is water-soluble or precipitates out.

  • Fix: You must perform a "demetallation" wash. Wash the organic phase with aqueous EDTA (ethylenediaminetetraacetic acid) or concentrated NH₄OH. This strips the Zinc and releases your free bipyridine back into the organic solvent.

Q: Can I use Suzuki coupling for 2,2'-bipyridines? A: It is notoriously difficult. 2-Pyridyl boronic acids are unstable and undergo rapid protodeboronation (losing the Boron).

  • Fix: Use MIDA boronates or N-methyliminodiacetic acid esters which slowly release the active boron species, or switch to Negishi coupling which is generally superior for this specific bond formation.

References

  • Mechanisms of Catalyst Poisoning: Erhardt, S., et al. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." Journal of the American Chemical Society, 2008.

  • Negishi Coupling Optimization: Liu, T., & Fraser, C. L.[9] "Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy." Organic Syntheses, 2002.[9]

  • Lewis Acid Additives: BenchChem Technical Support. "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions." BenchChem Knowledge Base, 2025.

  • Ullmann Coupling Deactivation: Sambiagio, C., et al. "A mechanistic investigation of Ullmann–Goldberg reactions." Chemical Science, 2013.

  • Bipyridine Synthesis Review: "Recent Progress on the Synthesis of Bipyridine Derivatives." MDPI, 2024.

Sources

Technical Support Center: Purification of 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Causality in Purification Challenges

6-Bromo-[2,3'-bipyridine]-5'-carbonitrile is a synthetically valuable, yet challenging, intermediate used in drug development and materials science. Its structure combines a bidentate bipyridine core, an electron-withdrawing carbonitrile group, and a reactive bromine handle. When synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling), researchers frequently encounter three primary bottlenecks:

  • Palladium Chelation: The 2,3'-bipyridine motif acts as a strong ligand, trapping Pd(II) and Pd(0) species, leading to dark-colored, metal-contaminated products [1].

  • Silica Gel Tailing: The basic pyridine nitrogens interact strongly with acidic silanols on standard normal-phase silica, causing severe peak tailing and poor resolution.

  • Byproduct Co-elution: Unreacted starting materials and homocoupled dimers often exhibit similar polarities to the target molecule[2].

Quantitative Purification Metrics

The following table summarizes the optimized parameters for isolating the target compound, derived from established bipyridine purification protocols [1][3].

ParameterCondition / MaterialExpected Outcome / Metric
Pd Scavenger SiliaMetS® Thiol (Si-Thiol)Reduces Pd from >1000 ppm to <10 ppm
Pd Scavenger Activated CarbonReduces Pd to ~100 ppm (Yield loss ~15%)
TLC Solvent System Hexane : EtOAc (1:1 v/v)

~ 0.35 (Severe tailing without modifier)
Modified TLC System Hexane : EtOAc (1:1) + 1%


~ 0.40 (Sharp, well-resolved spot)
Recrystallization EtOAc / n-Heptane (1:1 v/v)>98% purity, highly crystalline solid

Troubleshooting Guides & FAQs

Q1: My crude reaction mixture is dark brown/black, and the


 NMR spectrum shows broad, unresolved peaks. What is happening and how do I fix it? 
  • Causality: Bipyridines are excellent chelators. During the Suzuki coupling, the 2,3'-bipyridine product tightly binds residual palladium, forming paramagnetic or highly relaxing Pd-bipyridine complexes. This disrupts the local magnetic field during NMR acquisition, causing peak broadening, and imparts a dark color to the solid [1].

  • Solution: You must break the Pd-bipyridine complex using a scavenger with a higher affinity for palladium than the bipyridine nitrogens. Treat the crude mixture with a thiol-functionalized silica scavenger (e.g., Si-Thiol). The soft sulfur atoms form highly stable bonds with the soft Pd ions, effectively stripping the metal from your product.

Q2: During column chromatography, my product streaks down the entire column, co-eluting with both the homocoupled dimer and unreacted boronic acid. How can I improve resolution?

  • Causality: The lone pairs on the basic pyridine nitrogens hydrogen-bond with the acidic silanol groups (-Si-OH) on the silica gel stationary phase. As the concentration of the compound changes across the band, this non-linear isotherm causes the leading edge to move faster than the trailing edge (tailing).

  • Solution: You must passivate the acidic silanols. Add 1% to 2% triethylamine (

    
    ) to your organic eluent (e.g., Hexane/EtOAc). The highly basic 
    
    
    
    competitively binds to the silanol sites, allowing the bipyridine to elute as a tight, symmetrical band. Alternatively, use amine-functionalized silica gel (
    
    
    -silica) which inherently prevents this interaction[4].

Q3: How do I separate 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile from the homocoupled byproduct (e.g., 5,5'-dicyano-3,3'-bipyridine)?

  • Causality: Homocoupling is a common side reaction in Suzuki couplings if oxygen is present or if the transmetalation step is slow [3]. The homocoupled dimer lacks the bromine atom and possesses two carbonitrile groups, drastically altering its dipole moment.

  • Solution: Leverage the polarity difference imparted by the carbonitrile group. The target molecule (one nitrile, one bromine) is generally less polar than the dicyano-homocoupled dimer but more polar than a dibromo-homocoupled dimer. Use a shallow gradient (starting at 90:10 Hexane:EtOAc with 1%

    
     and slowly increasing to 50:50) to exploit these subtle dipole differences.
    

Experimental Methodologies

Protocol A: Palladium Scavenging Workflow

This self-validating protocol ensures metal removal prior to chromatography, protecting the silica gel from irreversible metal fouling.

  • Dissolution: Dissolve the crude 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile in a moderately polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Scavenger Addition: Add SiliaMetS® Thiol (or an equivalent silica-bound thiol scavenger) at 5 to 10 molar equivalents relative to the initial palladium catalyst loading.

  • Incubation: Stir the suspension at 40–50 °C for 2 to 4 hours.

    • Self-Validation Check: The supernatant should visibly transition from dark brown/black to a clear light yellow or orange, indicating successful Pd demetallation.

  • Filtration: Filter the mixture through a tightly packed pad of Celite®. Wash the filter cake with 3 column volumes of EtOAc to ensure complete recovery of the target molecule.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the Pd-depleted crude solid.

Protocol B: Passivated Silica Gel Chromatography & Recrystallization
  • Column Packing: Slurry-pack standard silica gel (230–400 mesh) using Hexane containing 1%

    
    . Flush the column with 2 column volumes of this basic solvent to fully passivate the silanols.
    
  • Dry Loading: Due to the potentially poor solubility of the substituted bipyridine in pure hexanes, dissolve the Pd-depleted crude in a minimum amount of DCM, add a small amount of silica gel (1:3 ratio to crude mass), and evaporate to a dry, free-flowing powder. Load this powder evenly onto the column.

  • Elution: Run a gradient from 90:10 (Hexane:EtOAc + 1%

    
    ) to 50:50 (Hexane:EtOAc + 1% 
    
    
    
    ).
    • Self-Validation Check: Spot the eluting fractions on a TLC plate; the presence of a single, non-tailing spot at

      
       ~ 0.40 under UV light (254 nm) confirms successful passivation and separation.
      
  • Recrystallization (Final Polish): Combine the pure fractions and concentrate. Dissolve the resulting solid in a minimum volume of boiling EtOAc. Slowly add n-Heptane (up to a 1:1 v/v ratio) dropwise until the solution becomes slightly cloudy [2]. Allow to cool slowly to room temperature, then to 4 °C, to yield highly pure crystals.

Purification Workflow Visualization

G Crude Crude Reaction Mixture (Bipyridine + Pd + SM) PdCheck Visual/NMR Check: Dark color or broad NMR? Crude->PdCheck Scavenger Pd Scavenging (Si-Thiol, 50°C, 2h) PdCheck->Scavenger Yes (>500 ppm Pd) Chroma Chromatography Selection PdCheck->Chroma No (Light yellow) Filter Celite Filtration Scavenger->Filter Filter->Chroma Tailing Tailing on TLC? Chroma->Tailing BasicSilica Amine-Functionalized Silica or 1% Et3N in Eluent Tailing->BasicSilica Yes (Rf smearing) NormalSilica Standard Silica Gel Hexane/EtOAc Tailing->NormalSilica No (Clean spots) Recryst Recrystallization (EtOAc/n-Heptane) BasicSilica->Recryst NormalSilica->Recryst Pure Pure Target Compound (>95% Purity, <10 ppm Pd) Recryst->Pure

Decision tree for the purification and Pd-removal workflow of bipyridine derivatives.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development (ACS Publications). URL:[Link]

  • 3-Bromopyridine-2-carbonitrile. IUCrData. URL:[Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules (PMC - NIH). URL:[Link]

Technical Support Center: Separation of 2,3'-Bipyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific challenges of separating 2,3'-bipyridine from its structural isomers (primarily 2,2'-bipyridine and 3,3'-bipyridine). It synthesizes physical property data with practical chromatographic strategies.

Topic: Purification & Isolation Protocols for 2,3'-Bipyridine Audience: Synthetic Chemists, Process Development Scientists Version: 2.1 (Current Standards)

Executive Summary & Physical Property Analysis

Separating 2,3'-bipyridine from reaction mixtures (typically Suzuki or Negishi couplings) is complicated by the presence of the homocoupled byproduct 2,2'-bipyridine. Success depends on exploiting the distinct physical state and polarity differences between these isomers.

Key Insight: Unlike the crystalline 2,2'-bipyridine, 2,3'-bipyridine is often a viscous oil or low-melting solid (MP 30–32 °C) at room temperature. This physical difference is the primary lever for separation.

Comparative Physical Properties Table
Property2,2'-Bipyridine (Impurity)2,3'-Bipyridine (Target)Significance
Physical State White Crystalline SolidColorless/Yellow Oil or Low-Melt Solid2,2'-bipy can often be crystallized out of the mixture.
Melting Point 70–73 °C30–32 °CTarget product may not crystallize easily.
Boiling Point ~273 °C~295 °C~20 °C difference allows for vacuum distillation enrichment.
Polarity (Silica) Less Polar (Higher Rf)More Polar (Lower Rf)2,2'-bipy elutes first; 2,3'-bipy elutes second.
Basicity (pKa) ~4.3~4.4 (approx)Both require basic modifiers to prevent silica streaking.

Phase 1: Method Development (The Setup)

Q1: Should I use Silica Gel or Alumina for this separation?

Recommendation: Neutral Alumina (Brockmann Grade II or III) is often superior for bipyridines, but Silica Gel is acceptable if modified.

  • Why: Pyridines are basic and interact strongly with the acidic silanol groups on standard silica, leading to severe peak tailing and co-elution.

  • If using Silica: You must pretreat the silica or the mobile phase with a basic modifier.

    • Protocol: Add 1–2% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.

    • Pre-treatment: Slurry the silica in Hexane containing 5% TEA, then flush with your starting eluent before loading the sample.

Q2: What is the estimated elution order?

Answer: On a standard Normal Phase (Silica/Alumina) column:

  • First Eluter (High Rf): 2,2'-Bipyridine. (Due to its ability to adopt a trans-planar conformation that minimizes net dipole in non-polar solvents, and its generally lower polarity).

  • Second Eluter (Mid Rf): 2,3'-Bipyridine (Target) .

  • Third Eluter (Low Rf): 3,3'-Bipyridine (if present).

Q3: Can I avoid chromatography entirely?

Answer: Potentially. Because 2,2'-bipyridine is a solid and 2,3'-bipyridine is an oil/low-melting solid, you can try fractional crystallization as a pre-purification step.

  • Technique: Dissolve the crude mixture in a minimal amount of hot Hexane or Petroleum Ether. Cool to 0 °C or -20 °C. The 2,2'-bipyridine often crystallizes out. Filter the solid (impurity) and concentrate the filtrate (enriched 2,3'-bipyridine) for chromatography.

Phase 2: Troubleshooting Common Issues

Issue: "My product is streaking/tailing down the column."

Cause: Acid-Base interaction between the pyridine nitrogen and silica protons. Solution:

  • Switch Mobile Phase: Change from Hexane/EtOAc to DCM/MeOH with 1% TEA.

  • Use Amine-Functionalized Silica: If available, use NH₂-silica cartridges which eliminate the need for mobile phase modifiers.

  • Check Sample Solvent: Ensure you are not loading the sample in a solvent stronger than your starting eluent (e.g., do not load in pure DCM if starting with 10% EtOAc/Hexane).

Issue: "I see two spots on TLC, but they co-elute on the column."

Cause: Column overloading or insufficient "selectivity" of the solvent system. Solution:

  • Gradient Optimization: Bipyridines are sensitive to solvent strength. Use a shallow gradient.

    • Start: 100% Hexane (+1% TEA).

    • Ramp: 0% to 20% EtOAc over 10 Column Volumes (CV).

  • Change Selectivity: Switch from EtOAc to Acetone or MTBE (Methyl tert-butyl ether). MTBE often provides better separation for nitrogen heterocycles than EtOAc.

Issue: "My yield is lower than expected, but no product is in the waste."

Cause: Irreversible adsorption. The basic pyridine is "stuck" to the acidic silica. Solution: Flush the column with a polar, basic solvent system at the end: DCM:MeOH:NH4OH (90:9:1). This "stripping" solvent will release any chemisorbed material.

Detailed Experimental Protocols

Protocol A: Optimized Column Chromatography (Silica)

Objective: Isolate 2,3'-bipyridine from a crude reaction mixture.

  • TLC Method Development:

    • Prepare solvent: Hexane:EtOAc (8:2) + 1% Triethylamine.

    • Spot crude, 2,2'-bipy reference, and co-spot.

    • Target Rf for 2,3'-bipyridine: 0.25 – 0.35 . (If higher, reduce EtOAc).

  • Column Preparation:

    • Slurry Silica Gel 60 in Hexane + 2% TEA.

    • Pour column and flush with 2 CV of Hexane + 1% TEA (to remove excess amine but leave silica deactivated).

  • Sample Loading:

    • Dissolve crude oil in minimum DCM or Toluene.

    • Adsorb onto silica (dry load) to prevent band broadening. Evaporate solvent gently.

    • Load dry silica powder onto the column bed.

  • Elution Gradient:

    • 0-5 mins: 100% Hexane (+1% TEA).

    • 5-30 mins: Gradient to 10% EtOAc/Hexane (+1% TEA).

    • 30-60 mins: Gradient to 30% EtOAc/Hexane (+1% TEA).

  • Collection:

    • 2,2'-bipyridine will elute first (check fractions by TLC).

    • 2,3'-bipyridine will elute second.

    • Concentrate fractions <40 °C (product is stable but volatile under high vac/heat).

Protocol B: Vacuum Distillation (Pre-Purification)

Objective: Separate bulk isomers based on boiling point difference (~20 °C).

  • Setup: Short-path distillation head with vigorous stirring.

  • Pressure: High vacuum (< 1 mmHg is ideal).

  • Procedure:

    • Heat oil bath.

    • Fraction 1 (~100-110 °C @ 0.7 mmHg): Collects lower boiling impurities.

    • Fraction 2 (~130-140 °C @ 0.7 mmHg): 2,2'-bipyridine rich fraction.

    • Fraction 3 (~150-160 °C @ 0.7 mmHg): 2,3'-bipyridine rich fraction.

  • Note: Temperatures are approximate and depend heavily on vacuum quality. Use a manometer.

Visual Workflows

Workflow 1: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture (Contains 2,3'-bipy, 2,2'-bipy, catalyst) StateCheck Is the Crude a Solid or Oil? Start->StateCheck Solid Solid/Semi-Solid StateCheck->Solid Oil Viscous Oil StateCheck->Oil Cryst Recrystallization (Solvent: Hexane or Pet Ether) Solid->Cryst Try first Distill Vacuum Distillation (If >5g scale) Oil->Distill Large Scale Column Column Chromatography (Silica + 1% TEA) Oil->Column Small Scale (<1g) Filtrate Mother Liquor (Enriched 2,3'-bipy) Cryst->Filtrate 2,2'-bipy crystallizes out Distill->Column Polishing Filtrate->Column Pure Pure 2,3'-Bipyridine (Pale Yellow Oil) Column->Pure

Caption: Decision matrix for selecting the optimal purification route based on physical state and scale.

Workflow 2: Elution Logic on Silica

ElutionOrder Silica Silica Stationary Phase Bipy22 2,2'-Bipyridine (Less Polar) Elutes First Silica->Bipy22 Weak Interaction Bipy23 2,3'-Bipyridine (Target) Elutes Second Silica->Bipy23 Moderate Interaction Bipy33 3,3'-Bipyridine (Most Polar) Elutes Last Silica->Bipy33 Strong Interaction

Caption: Relative retention of bipyridine isomers on silica gel. 2,3'-bipyridine typically elutes between the 2,2' and 3,3' isomers.

References

  • BenchChem. Application Note: A Detailed Protocol for the Purification of [2,3'-Bipyridin]-2'-amine by Column Chromatography. (2025).[1] Retrieved from

  • Organic Syntheses. 2,2'-Bipyridine Synthesis and Purification. Org.[2][3] Synth. 1966, 46, 5. Retrieved from

  • ChemicalBook. 2,3'-Bipyridine Physical Properties and Safety Data. (2024).[4] Retrieved from

  • PubChem. Compound Summary: 2,3'-Bipyridine.[1] National Library of Medicine. Retrieved from

  • TCI Chemicals. Product Specification: 2,3'-Bipyridine (D1772).[5] Retrieved from

Sources

Technical Support Center: Minimizing Protodeboronation in Pyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Protodeboronation during Pyridine Cross-Coupling Audience: Researchers, Medicinal Chemists, Process Chemists Document ID: TS-PYR-004 Last Updated: March 2026

The "2-Pyridyl Problem": Overview & Mechanism

Executive Summary: The cross-coupling of 2-pyridineboronic acid derivatives is historically challenging due to protodeboronation —the rapid hydrolysis of the C–B bond to form a C–H bond (pyridine).[1][2] This side reaction often outcompetes the desired transmetallation step in the Suzuki-Miyaura cycle.

The Root Cause: Unlike simple aryl boronic acids, 2-pyridyl boronates possess a basic nitrogen atom adjacent to the boron center. This proximity facilitates a unique decomposition pathway involving a zwitterionic intermediate or a rapid base-catalyzed hydrolysis path, rendering the reagent inert before it can couple.

Mechanism of Failure

The diagram below illustrates the competing pathways. In the "Danger Zone," the zwitterionic species leads to rapid C–B bond cleavage.[1]

Protodeboronation cluster_legend Pathway Legend Start 2-Pyridyl Boronic Acid Zwitterion Zwitterionic Intermediate (High Instability) Start->Zwitterion Neutral/Acidic pH (N-B Interaction) Boronate Boronate Anion [Ar-B(OH)3]- Start->Boronate Basic pH Base Base (OH-) Base->Boronate Product Protodeboronated Byproduct (Pyridine) Zwitterion->Product FAST Decomposition (t1/2 < 1 min) Boronate->Product Slow Decomposition Coupling Desired Cross-Coupling (Biaryl) Boronate->Coupling Pd Catalyst (Transmetallation) key1 Red Arrow = Critical Failure Mode key2 Green Arrow = Desired Pathway

Figure 1: Mechanistic pathways leading to protodeboronation. The zwitterionic pathway (red) is the primary cause of yield loss in 2-pyridyl systems.

Troubleshooting Guide & FAQs

Category A: Reaction Setup & Reagent Selection

Q1: My 2-pyridineboronic acid turns into pyridine almost immediately upon heating. How do I stop this? A: You cannot stop it effectively with the free acid. The rate of decomposition (


) often exceeds the rate of transmetallation (

).
  • Solution: Switch to a MIDA (N-methyliminodiacetic acid) Boronate .[2]

  • Why: MIDA boronates are sp3-hybridized, masking the boron's Lewis acidity and preventing the formation of the unstable zwitterion. Under mild aqueous basic conditions, the active boronic acid is released slowly ("Slow-Release Strategy"), keeping its standing concentration low (

    
    ) and minimizing decomposition [1].
    

Q2: I am using a pinacol ester, but yields are still low (<30%). Isn't the ester stable? A: While pinacol esters are more stable than free acids, 2-pyridyl pinacol esters are still prone to base-catalyzed protodeboronation.

  • Solution: Use Buchwald Precatalysts (e.g., XPhos Pd G3 or G4) .

  • Why: If you cannot slow down decomposition, you must speed up the coupling. These precatalysts generate the active monoligated Pd(0) species rapidly even at room temperature, increasing

    
     so it outcompetes 
    
    
    
    [2].
Category B: Optimization & Conditions

Q3: Which base should I use for sensitive pyridine couplings? A: Avoid strong hydroxide bases (NaOH, KOH) or heating with carbonates in protic solvents if possible.

  • Recommendation: Use anhydrous K₃PO₄ or Cs₂CO₃ .

  • Advanced Tip: For MIDA boronates, use weak bases like K₃PO₄ in a biphasic mixture (e.g., Dioxane/H₂O 5:1). The water is necessary to hydrolyze the MIDA group, but the weak base ensures the hydrolysis is slow and controlled.[2]

Q4: Do I really need Copper (Cu) additives? A: It depends on your boron source.

  • For MIDA Boronates: Yes, the "Burke Protocol" often employs Cu(OAc)₂ (0.5 equiv) combined with diethanolamine. The copper facilitates the cross-coupling of the slowly released boronic acid, specifically with 2-pyridyl systems [3].

  • For Trifluoroborates: No, copper is generally not required if using aggressive Pd catalysts (e.g., RuPhos Pd G3).

Strategic Data Comparison: Selecting the Right Boron Species

Use this table to select the correct reagent based on your lab's capabilities and the substrate's complexity.

Boron SpeciesStability (Benchtop)Protodeboronation RiskRecommended Catalyst SystemBest For...[3]
Boronic Acid Low (Hygroscopic)Critical (t1/2 < 1 min)High-activity Pd (XPhos G4)Simple, cheap test reactions.
Pinacol Ester ModerateHighPd(dppf)Cl₂ or XPhos Pd G3Standard couplings (if rapid).
MIDA Boronate Excellent (Solid, Air stable)Very Low (Protected)Pd(OAc)₂ / SPhos + Cu(OAc)₂Complex drug intermediates.
Trifluoroborate High (Crystalline)LowPd(OAc)₂ / RuPhosScale-up (robust, crystalline).

Validated Experimental Protocols

Protocol A: The "Slow-Release" Method (MIDA Boronates)

Best for: Complex substrates where high yield is critical and reaction speed is secondary.

Materials:

  • 2-Pyridyl MIDA boronate (1.5 equiv)

  • Aryl Chloride/Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (0.05 equiv) + SPhos (0.10 equiv)

  • Additives: Cu(OAc)₂ (0.5 equiv), Diethanolamine (DEA) (1.5 equiv)

  • Base: K₂CO₃ (anhydrous) or K₃PO₄

  • Solvent: DMF or DMSO (Anhydrous conditions often preferred here to control hydrolysis strictly via DEA).

Step-by-Step:

  • Charge: Add MIDA boronate, aryl halide, Pd(OAc)₂, SPhos, and Cu(OAc)₂ to a vial.

  • Inert: Seal and purge with Argon/Nitrogen (3 cycles).

  • Solvent: Add anhydrous DMF (0.1 M concentration relative to halide).

  • Activate: Add Diethanolamine (DEA) via syringe.

    • Note: DEA promotes the slow removal of the MIDA group.

  • Heat: Stir at 60–80°C for 16–24 hours.

  • Workup: Dilute with EtOAc, wash with NH₄Cl (sat) to remove Cu salts.

Protocol B: The "Kinetic" Method (Buchwald Precatalysts)

Best for: Rapid screening and when MIDA boronates are not commercially available.

Materials:

  • 2-Pyridyl Boronic Acid Pinacol Ester (1.2–1.5 equiv)

  • Aryl Chloride/Bromide (1.0 equiv)

  • Catalyst: XPhos Pd G3 or G4 (0.02–0.05 equiv)

  • Base: K₃PO₄ (0.5 M aqueous solution) (2.0 equiv)

  • Solvent: THF or 1,4-Dioxane.

Step-by-Step:

  • Charge: Add Pd precatalyst, boronate ester, and aryl halide to the vial.

  • Inert: Seal and purge with Argon/Nitrogen.[2]

  • Solvent: Add THF (degassed).

  • Base: Add degassed 0.5 M K₃PO₄ solution.

  • Reaction: Stir vigorously at Room Temperature to 40°C .

    • Critical: Do not overheat. The catalyst is active at RT; higher heat favors protodeboronation.

  • Monitor: Check LCMS at 30 minutes. Reaction is typically fast.

Decision Workflow

Follow this logic to minimize experimental failure.

OptimizationStrategy Start Start: 2-Pyridyl Coupling CheckReagent Is the MIDA Boronate available? Start->CheckReagent YesMIDA Use Protocol A (Slow Release) CheckReagent->YesMIDA Yes NoMIDA Use Pinacol Ester or Trifluoroborate CheckReagent->NoMIDA No CheckCat Do you have Buchwald G3/G4? NoMIDA->CheckCat YesCat Use Protocol B (Kinetic Control) CheckCat->YesCat Yes NoCat Use Standard Pd(dppf) + Large Excess Boron (2-3 equiv) CheckCat->NoCat No (Expect lower yields)

Figure 2: Decision tree for optimizing 2-pyridyl cross-coupling conditions.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 132(22), 7600–7601.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methylimidazole-Modified Palladium Catalysts for the Suzuki–Miyaura Coupling of 2-Pyridylboronic Acid Derivatives. The Journal of Organic Chemistry, 79(9), 4118–4123.

  • Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). A general solution for the 2-pyridyl problem. Angewandte Chemie International Edition, 51(11), 2667-2672.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

Sources

Technical Support Center: Optimal Catalyst Systems for Sterically Hindered Bipyridine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

User: Research Scientist / Process Chemist Subject: Troubleshooting & Optimization of 2,2'-Bipyridine Synthesis Status: Active Ticket

Introduction: The "Ortho-Effect" Challenge

Synthesizing sterically hindered 3,3'-disubstituted-2,2'-bipyridines presents a dual challenge: electronic deactivation (nitrogen coordination poisoning the catalyst) and steric hindrance (impeding oxidative addition/reductive elimination). Unlike standard aryl-aryl couplings, 2-pyridyl couplings are prone to protodeboronation (Suzuki), disproportionation, and product inhibition.

This guide prioritizes Negishi and Ni-catalyzed reductive protocols, as they historically outperform Suzuki methods for this specific scaffold.

Module 1: Symmetric Homocoupling (Nickel-Catalyzed)

Best for: Creating symmetric 3,3'-disubstituted bipyridines (e.g., 3,3'-dimethyl-2,2'-bipyridine).

Q1: My Ni-catalyzed homocoupling of 2-bromo-3-methylpyridine stalls at 40% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely experiencing product inhibition . In this reaction, the bipyridine product is a potent ligand. As it forms, it competes with your starting ligand (or solvent) for the Nickel center. In sterically hindered systems, the resulting tris-bipyridine Ni complex is often catalytically inactive because the steric bulk prevents the approach of the zinc reductant or the next substrate molecule.

Protocol Adjustment (The "Ligand-Free" Approach): Paradoxically, for many 2-halopyridines, the best ligand is no external ligand . The reaction relies on the product itself to stabilize the Ni center, but you must control the concentration.

  • Catalyst: Use NiCl₂·6H₂O (5-10 mol%) .

  • Reductant: Zn dust (1.5 - 2.0 equiv) . Crucial: Must be activated with 1-2 mol% Iodine or 1,2-dibromoethane.

  • Additive: LiCl (1.0 equiv) . This is non-negotiable. LiCl facilitates electron transfer from the Zn surface and breaks up stable zinc-bipyridine aggregates that precipitate and stall the reaction.

  • Solvent: DMF (dry, sparged).

Mechanism Visualization:

Ni_Cycle Ni_Pre Ni(II) Precatalyst Ni_0 Active Ni(0) (Solvent/Product Ligated) Ni_Pre->Ni_0 Zn (Reductant) OxAdd Oxidative Addition (Ar-Ni(II)-X) Ni_0->OxAdd Ar-X Disprop Disproportionation/Comproportionation (Ar-Ni(III)-Ar) OxAdd->Disprop 2nd Ar-X / SET RedElim Reductive Elimination (Product Release) Disprop->RedElim C-C Bond Formation RedElim->Ni_0 Zn reduces Ni(I)/Ni(II) Inhibition TRAP: Product Inhibition (Stable Ni(bipy)3) RedElim->Inhibition High Conc. Inhibition->Ni_0 Slow Exchange

Caption: The Nickel Reductive Cycle. Note the "Trap" where high product concentration can sequester the catalyst.

Module 2: Asymmetric Cross-Coupling (Palladium-Catalyzed)

Best for: Coupling two different pyridine rings (e.g., 2-bromo-3-methylpyridine + 2-pyridylzinc bromide).

Q2: I am trying a Suzuki coupling with 2-pyridylboronic acid, but I only get protodeboronation (pyridine formation). How do I fix this?

Diagnosis: 2-Pyridyl boronic acids are notoriously unstable. The nitrogen lone pair facilitates rapid hydrolysis of the C-B bond (protodeboronation), especially in the presence of water and base.

Recommendation: Switch to Negishi Coupling immediately. It is the gold standard for 2,2'-bipyridines. If you must use Suzuki (e.g., functional group tolerance), use MIDA Boronates .

The Negishi Protocol (High-Hindrance System):

  • Organometallic: Generate the 2-pyridylzinc bromide using active Zn or transmetallation from 2-pyridyllithium (at -78°C) + ZnCl₂.

  • Catalyst System:

    • Precatalyst: Pd₂(dba)₃ (1-2 mol%).

    • Ligand: SPhos or XPhos (Ligand:Pd ratio 2:1).

    • Why? These Buchwald ligands are bulky and electron-rich. They facilitate the oxidative addition into the hindered C-X bond and, critically, promote reductive elimination in crowded 3,3'-systems where standard ligands (like PPh₃) fail.

  • Solvent: THF (anhydrous).

Comparative Data: Catalyst Performance for 3,3'-Dimethyl-2,2'-bipyridine
Catalyst SystemYieldKey IssueRecommendation
Pd(PPh₃)₄ < 20%Sluggish oxidative addition; thermal degradation.Avoid for hindered systems.
Pd(dppf)Cl₂ 35%Poor reductive elimination in crowded systems.Use for non-hindered only.
Pd₂(dba)₃ / XPhos 85-92% Excellent turnover; tolerates sterics.Highly Recommended.
Ni(COD)₂ / PPh₃ 40-50%Homocoupling side-products observed.Good backup, harder to control.
Module 3: Purification & Demetallation

Issue: Bipyridines are excellent chelators. Your "pure" product likely contains 500-2000 ppm of Pd or Ni, appearing as a persistent yellow/brown tint or failing elemental analysis.

Q3: Column chromatography didn't remove the metal. How do I clean my product?

Standard silica gel is insufficient because the metal is bound to your product, not free in solution. You must break the chelate.

Protocol A: The Aqueous EDTA Wash (First Line of Defense)

  • Dissolve crude product in DCM or EtOAc.

  • Wash 3x with 0.1 M aqueous Na₂EDTA (pH adjusted to ~8-9).

  • The EDTA binds Pd/Ni stronger than the bipyridine in the biphasic system.

  • Wash with brine, dry, and concentrate.[1]

Protocol B: Thiol-Silica Scavengers (For <50 ppm requirements)

  • Dissolve product in THF/Ethanol.

  • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) (0.5 equiv relative to metal).

  • Stir at 50°C for 4 hours.

  • Filter through a 0.45 µm pad. The metal remains bound to the solid scavenger.

Protocol C: The "Cyanide Fix" (Last Resort / Hazardous) Only use if absolutely necessary and trained in CN safety.

  • Wash organic phase with 10% aq. KCN solution.

  • Cyanide has a massive binding constant for Pd/Ni and will strip it from almost any bipyridine.

Troubleshooting Decision Tree

Troubleshooting Start Start: Bipyridine Synthesis Issue Sym Is the target Symmetric? Start->Sym Ni_Route Use Ni-Reductive Coupling (NiCl2 / Zn / LiCl) Sym->Ni_Route Yes Asym_Route Use Pd-Cross Coupling Sym->Asym_Route No Low_Conv Low Conversion? Ni_Route->Low_Conv Act_Zn Action: Activate Zn (I2) Check LiCl dryness Low_Conv->Act_Zn Boron Using Boronic Acid (Suzuki)? Asym_Route->Boron Proto Problem: Protodeboronation? Boron->Proto Yes Use XPhos/Pd2(dba)3 Use XPhos/Pd2(dba)3 Boron->Use XPhos/Pd2(dba)3 No (Using Zn/Sn) Switch Switch to Negishi (Zn) OR MIDA Boronate Proto->Switch

Caption: Decision matrix for selecting the optimal coupling pathway and troubleshooting common failure modes.

References
  • Ni-Catalyzed Reductive Coupling (General & Mechanism)

    • Ni-Catalyzed Reductive Homocoupling of Unactivated Alkyl Bromides.[2] (2013).[2] Journal of Organic Chemistry. Link

    • Reductive Couplings of 2-Halopyridines without External Ligand.[3] (2014). Journal of Organic Chemistry. Link

  • Negishi Coupling for Bipyridines

    • Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0). (2007). Synthesis. Link

    • Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy. (2002). Organic Syntheses. Link

  • Suzuki Troubleshooting (MIDA Boronates)

    • A General Solution for the 2-Pyridyl Problem. (2010). Science. Link

  • Purification & Metal Removal

    • Palladium Extraction Following Metal-Catalyzed Reactions. (2023).[4][5][6][7] Organic Process Research & Development. Link

Sources

Advanced Technical Support Center: Palladium Remediation in Bipyridine Syntheses

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and process chemists, you are likely aware that palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) are indispensable for synthesizing nitrogen-containing heterocycles[1]. However, when synthesizing bipyridine derivatives , removing residual palladium to meet stringent regulatory standards becomes a formidable thermodynamic challenge.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you systematically strip palladium impurities from your bipyridine active pharmaceutical ingredients (APIs).

The Mechanistic Challenge: Why is Palladium Hard to Remove?

To effectively remove an impurity, you must understand the causality of its persistence. 2,2'-bipyridine and its functionalized derivatives are classic bidentate ligands. They form highly stable, thermodynamically favored 5-membered chelate rings with Pd(II) species in solution.

When you synthesize a bipyridine, the product itself acts as a potent ligand, pulling the palladium catalyst into the organic phase and resisting standard aqueous workups or simple silica gel filtration. Because the Pd-N coordinate covalent bonds are strong, physical separation methods (physisorption) often fail.

The Solution: We must exploit Hard-Soft Acid-Base (HSAB) theory . Pd(II) is a "soft" acid, while the nitrogen in bipyridine is a "borderline" base. By introducing a scavenger with a "soft" base—such as sulfur in thiols or trimercaptotriazine (TMT)—we create a soft-soft interaction. This thermodynamically outcompetes the Pd-bipyridine complex, effectively stripping the metal from your product[2].

Palladium Remediation Decision Workflow

Pd_Removal_Workflow Start Crude Bipyridine Mixture (High Pd Contamination) CheckState Determine Pd State (Visual / ICP-MS) Start->CheckState Insoluble Colloidal / Pd Black (Pd(0) Species) CheckState->Insoluble Particulates present Soluble Soluble Pd(II) Chelates (Strong Pd-N Bonds) CheckState->Soluble Homogeneous solution Filter Celite Filtration & Activated Carbon Slurry Insoluble->Filter Scavenger Thiol-Silica Scavenger (Soft-Soft Chemisorption) Soluble->Scavenger Thiol displaces Bipyridine Test ICP-MS / Colorimetric Analysis Filter->Test Scavenger->Test Pass < 10 ppm Pd Proceed to Crystallization Test->Pass Success Fail > 10 ppm Pd Flow Cartridge / Repeat Test->Fail High Residual Pd Fail->Scavenger Recirculate

Figure 1: Logical workflow for selecting the appropriate palladium remediation strategy based on the physical state of the metal impurity.

Troubleshooting Guide & FAQs

Q1: Why do standard aqueous workups and silica gel chromatography fail to remove palladium from my bipyridine coupling product? A1: Standard silica gel relies on weak physisorption (hydrogen bonding and dipole interactions). This is insufficient to break the strong coordinate covalent bonds of the Pd-bipyridine chelate. The complex remains highly soluble in the organic phase, co-eluting with your product during chromatography. You must use a chemisorption method (a scavenger with a higher affinity for Pd than your product)[1].

Q2: How do I select the most effective scavenger for an electron-deficient bipyridine (e.g., 2,6-dibromopyridine derivatives)? A2: Electron-withdrawing groups (like halogens) on the pyridine ring can influence the stability of the palladium complex, sometimes making it resistant to mild scavengers[3]. For these challenging substrates, multidentate sulfur-based silica scavengers (like TMT-functionalized silica) are highly effective. They provide multiple binding sites that irreversibly trap the Pd(II) species, reducing levels to <5 ppm[2].

Q3: My product yield drops significantly when using activated carbon. How can I mitigate this? A3: Activated carbon is excellent for removing Pd(0) colloids but has a high surface area that non-specifically adsorbs aromatic compounds like bipyridines[3]. To mitigate product loss:

  • Screen different grades of activated carbon to find one with lower product affinity.

  • Limit the treatment time to 2-4 hours.

  • Thoroughly wash the carbon filter cake with a polar, coordinating solvent (e.g., methanol or ethyl acetate) to desorb your product without releasing the tightly trapped palladium[3].

Q4: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)? A4: According to ICH Q3D guidelines, the permitted daily exposure (PDE) for palladium in oral medications is strictly limited to 100 µ g/day [4]. Depending on the daily dosage of your drug, this typically requires the residual palladium concentration in the final API to be reduced to below 10 ppm, and ideally <1 ppm.

Quantitative Scavenger Performance Data

To assist in your experimental design, the following table summarizes the performance of common palladium scavengers when applied to nitrogen-rich heterocycles.

Scavenger TypeTarget Pd SpeciesPrimary Mechanism of ActionTypical LoadingExpected Residual PdTypical Product Recovery
Thiol-Functionalized Silica Soluble Pd(II)Chemisorption (Soft-Soft)2–5 equiv. (relative to Pd)< 5 ppm> 95%
TMT-Functionalized Silica Soluble Pd(II)Multidentate Chemisorption1–3 equiv. (relative to Pd)< 1 ppm> 95%
Activated Carbon Pd(0) / ColloidsPhysisorption10–20% (w/w to product)10–50 ppm70–85%
Poly(vinylpyridine) Resins Soluble Pd(II) / Pd(0)Coordination / Adsorption5–10 equiv. (relative to Pd)< 10 ppm> 90%

Data synthesized from industry-standard scavenging profiles and process chemistry reviews[2][3][5].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating Inductively Coupled Plasma Mass Spectrometry (ICP-MS) checks, you ensure that the thermodynamic displacement of palladium has occurred before proceeding to crystallization.

Protocol A: Batch Scavenging with Thiol-Functionalized Silica

Best for: Homogeneous reaction mixtures containing soluble Pd(II)-bipyridine complexes.

  • Preparation: Dissolve the crude bipyridine product in a suitable organic solvent (e.g., THF, Ethyl Acetate, or Dichloromethane) to achieve a concentration of ~0.1 M. Ensure the solution is fully homogeneous.

  • Scavenger Addition: Add 3 to 5 molar equivalents of Thiol-functionalized silica (relative to the total amount of palladium catalyst used in the reaction).

    • Causality Note: Using an excess drives the equilibrium toward the formation of the Pd-Thiol complex, ensuring complete displacement of the bipyridine ligand[2].

  • Agitation: Stir the suspension vigorously at room temperature or slightly elevated temperature (40 °C) for 4 to 16 hours. Heating increases the kinetic rate of ligand exchange.

  • Filtration: Filter the mixture through a sintered glass funnel or a pad of Celite.

  • Washing: Wash the silica cake with 2-3 column volumes of the reaction solvent to ensure complete recovery of the un-bound bipyridine product.

  • Validation: Concentrate the filtrate and analyze a small aliquot via ICP-MS. If Pd levels remain >10 ppm, repeat the treatment with 1-2 equivalents of fresh scavenger.

Protocol B: Continuous Adsorption via Flow Chemistry

Best for: Large-scale API synthesis requiring high throughput and reduced solvent waste.

Implementing continuous adsorption using packed cartridges significantly improves operational efficiency. Life cycle analyses show that transitioning from batch to continuous adsorption can yield up to a 94% reduction in the carbon footprint of the process due to decreased solvent and rinse water consumption[6][7].

  • Column Packing: Pack a flow chemistry column or cartridge with a suitable functionalized silica or poly(vinylpyridine) resin[5]. Ensure uniform packing to prevent channeling.

  • Conditioning: Flush the cartridge with 3-5 column volumes of the process solvent.

  • Elution: Pump the crude bipyridine solution through the cartridge at an optimized flow rate (typically 1-5 mL/min depending on column size).

    • Causality Note: The residence time must be long enough to allow the kinetic ligand exchange between the bipyridine and the solid support to reach completion.

  • Recovery & Wash: Once the crude mixture has passed through, pump 2 column volumes of pure solvent to elute any remaining product.

  • Validation: Collect fractions and monitor the product elution via UV-Vis, while confirming palladium removal via ICP-MS.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Life cycle analysis of solvent reduction in pharmaceutical synthesis using continuous adsorption for palladium removal. PubMed. Available at:[Link]

  • a) General mechanism of Pd removal using scavengers. b) Examples of... ResearchGate. Available at:[Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Life cycle analysis of solvent reduction in pharmaceutical synthesis using continuous adsorption for palladium removal. Rowan University. Available at:[Link]

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Technical Support Center: Troubleshooting Low Conversion in Nitrile Hydration Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nitrile hydration reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high conversion rates in their nitrile hydration experiments. Here, we will delve into the common pitfalls and provide structured, evidence-based solutions to optimize your reactions. Our approach is grounded in a deep understanding of reaction mechanisms and extensive field experience.

Understanding the Reaction: A Quick Primer

Nitrile hydration is a critical transformation in organic synthesis, providing an atom-economical route to valuable amide functional groups.[1][2] The reaction, in its simplest form, involves the addition of a water molecule across the carbon-nitrogen triple bond of a nitrile (R-C≡N) to form a primary amide (R-C(=O)NH₂). While seemingly straightforward, this process is often plagued by issues of low conversion and the formation of undesired byproducts, primarily the corresponding carboxylic acid from over-hydrolysis.[1][3]

The success of this reaction hinges on a delicate balance of factors including the choice of catalyst, reaction conditions (temperature, solvent, pH), and the nature of the nitrile substrate itself. This guide will systematically address each of these variables in a question-and-answer format to help you diagnose and resolve issues in your experimental setup.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: My reaction shows little to no conversion of the starting nitrile.

This is one of the most common issues and can stem from several factors, from catalyst inactivity to suboptimal reaction conditions. Let's break down the potential causes and solutions.

Q1: Could my catalyst be the problem? How do I diagnose and address catalyst-related issues?

A1: Yes, the catalyst is a primary suspect in cases of low or no conversion. Both homogeneous and heterogeneous catalysts are employed for nitrile hydration, each with its own set of potential failure modes.[2]

For Homogeneous Catalysts (e.g., Ru, Rh, Pd, Mn complexes): [1][2][4]

  • Catalyst Deactivation:

    • Cause: The active metal center can be poisoned by impurities in the starting materials or solvent. For instance, sulfur-containing compounds can strongly coordinate to the metal, rendering it inactive. Some catalysts are also sensitive to air or moisture, leading to decomposition if not handled under inert conditions.[5]

    • Troubleshooting Protocol:

      • Purity Check: Ensure the purity of your nitrile, solvent, and any additives. Consider purifying your starting materials if their quality is uncertain.

      • Inert Atmosphere: If using an air-sensitive catalyst, ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.[6] However, some modern catalysts are designed to be air-tolerant.[1][5]

      • Catalyst Integrity: If possible, characterize the catalyst before use (e.g., by NMR or IR spectroscopy) to confirm its structure and purity.

  • Incorrect Catalyst Loading:

    • Cause: Insufficient catalyst loading will naturally lead to low conversion. Conversely, excessively high loading is not only uneconomical but can sometimes lead to side reactions.

    • Troubleshooting Protocol:

      • Optimize Loading: Systematically vary the catalyst loading (e.g., from 0.5 mol% to 5 mol%) to find the optimal concentration for your specific substrate and conditions. A higher loading of 2.5 mol% has been shown to significantly increase conversion in some systems.[1]

For Heterogeneous Catalysts (e.g., Metal oxides like MnO₂, CeO₂, supported metals): [7][8]

  • Surface Passivation:

    • Cause: The active sites on the surface of a heterogeneous catalyst can become blocked by adsorbed species, including the product amide or byproducts.

    • Troubleshooting Protocol:

      • Catalyst Pre-treatment: Follow the manufacturer's instructions for catalyst activation, which may involve heating under vacuum or in a stream of inert gas to remove adsorbed water or other contaminants.

      • Reaction Monitoring: Monitor the reaction progress over time. If the reaction starts and then stalls, it could indicate surface passivation.

  • Mass Transfer Limitations:

    • Cause: In a solid-liquid reaction, the rate can be limited by the diffusion of the reactants to the catalyst surface.

    • Troubleshooting Protocol:

      • Stirring Rate: Ensure vigorous stirring to minimize the diffusion boundary layer around the catalyst particles.

      • Particle Size: If possible, use a catalyst with a smaller particle size to increase the surface area-to-volume ratio.

Issue 2: My reaction produces the desired amide, but the conversion stalls at a low to moderate level.

When a reaction proceeds partially and then stops, it often points to issues with equilibrium, product inhibition, or a change in reaction conditions over time.

Q2: Why is my reaction stopping prematurely? Could it be product inhibition?

A2: Product inhibition is a significant factor in many catalytic cycles.

  • Cause: The product amide can sometimes coordinate more strongly to the catalyst's active site than the starting nitrile. This is particularly true for amides with acidic N-H bonds, which can lead to the formation of stable catalyst-product adducts, effectively taking the catalyst out of the reaction cycle.[9]

  • Troubleshooting Protocol:

    • Initial Rate Analysis: Measure the initial reaction rate at different initial product concentrations. A decrease in the initial rate with added product is a strong indicator of product inhibition.

    • Flow Chemistry: For heterogeneous catalysts, employing a continuous flow setup can mitigate product inhibition by continuously removing the product from the reaction zone.[8][10]

    • Catalyst Modification: In some cases, modifying the ligands on a homogeneous catalyst can disfavor product binding.

Issue 3: I am observing a significant amount of the corresponding carboxylic acid as a byproduct.

The formation of carboxylic acid is a classic example of over-hydrolysis and is a major challenge in achieving high selectivity for the amide.[1][3]

Q3: How can I suppress the formation of the carboxylic acid byproduct?

A3: Controlling the reaction conditions is key to preventing over-hydrolysis. The hydrolysis of the amide to the carboxylic acid is often catalyzed by the same conditions (acidic or basic) used for the initial nitrile hydration.[3][11][12]

  • pH Control:

    • Cause: Both strongly acidic and strongly basic conditions can promote the hydrolysis of the amide product.[1][3]

    • Troubleshooting Protocol:

      • Neutral Conditions: Whenever possible, utilize catalysts that operate under neutral or near-neutral pH conditions. Several modern catalytic systems based on metals like ruthenium, rhodium, and manganese have been developed for this purpose.[2][4][7]

      • Mild Base: If a base is required, use a milder base or a carefully controlled amount of a strong base like NaOH.[13][14] Kinetic studies have shown that under optimized conditions with NaOH, the double hydration to the carboxylic acid can be negligible.[13]

      • Reaction Time: Carefully monitor the reaction and stop it once the nitrile has been consumed to prevent further conversion of the amide.

  • Water Concentration:

    • Cause: While water is a reactant, an excessive amount can push the equilibrium towards the over-hydrolyzed product, especially at elevated temperatures.

    • Troubleshooting Protocol:

      • Stoichiometric Water: In some systems, particularly with certain homogeneous catalysts, using a controlled amount of water (e.g., 5 equivalents) has been shown to be optimal, with excess water inhibiting the reaction.[9]

      • Co-solvent Systems: Employing a co-solvent like isopropanol or tert-butanol can help to modulate the water activity and improve selectivity.[1][9]

Visualizing the Process: Reaction Mechanism and Troubleshooting Workflow

To aid in understanding the intricacies of nitrile hydration, the following diagrams illustrate the general catalytic cycle and a logical workflow for troubleshooting common issues.

Generalized Catalytic Cycle for Metal-Catalyzed Nitrile Hydration

Nitrile_Hydration_Mechanism cluster_0 Catalytic Cycle A Active Catalyst [M] B Nitrile Coordination [M-(N≡C-R)] A->B + R-C≡N C Nucleophilic Attack by H₂O/OH⁻ B->C + H₂O or OH⁻ D Iminol Intermediate C->D Proton Transfer E Product Release (Amide) D->E Tautomerization E->A - R-C(=O)NH₂

Caption: Generalized mechanism for metal-catalyzed nitrile hydration.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Observed Catalyst Check Catalyst (Activity, Loading) Start->Catalyst Byproducts Analyze for Byproducts (e.g., Carboxylic Acid) Start->Byproducts Conditions Optimize Conditions (Temp, Solvent, Time) Catalyst->Conditions No Issue Purity Verify Reagent Purity Catalyst->Purity Issue Found Inhibition Investigate Product Inhibition Conditions->Inhibition No Improvement Success High Conversion Achieved Conditions->Success Improved pH_Control Adjust pH / Water Conc. Byproducts->pH_Control Acid Detected Inhibition->Success Resolved pH_Control->Success Improved

Caption: A step-by-step workflow for troubleshooting low conversion.

Data-Driven Decisions: Optimizing Reaction Parameters

The following table summarizes key reaction parameters and their typical ranges, providing a starting point for your optimization experiments.

ParameterTypical RangeConsiderations & Potential Impact on Conversion
Catalyst Loading 0.1 - 5 mol%Higher loading can increase rate but may be uneconomical.[1]
Temperature Room Temp - 120 °CHigher temperatures can increase reaction rate but may also promote over-hydrolysis. Some modern catalysts work efficiently at room temperature.[9]
Solvent Water, Alcohols (IPA, tBuOH), THF, DMSOSolvent choice affects substrate solubility and can modulate water activity. Co-solvents are often beneficial.[1][9]
Water Concentration Stoichiometric to large excessAn optimum concentration often exists; excess water can sometimes inhibit the catalyst.[9]
pH Acidic, Neutral, BasicStrongly acidic or basic conditions can lead to over-hydrolysis. Neutral conditions are often preferred for selectivity.[3][7][13]

Conclusion

Troubleshooting low conversion in nitrile hydration reactions requires a systematic and logical approach. By carefully considering the catalyst, reaction conditions, and potential for side reactions, researchers can overcome common obstacles and achieve high yields of the desired amide product. This guide provides a framework for diagnosing problems and implementing effective solutions based on established chemical principles and the latest research in the field. Remember that each nitrile substrate may require its own unique set of optimized conditions, and methodical experimentation is the key to success.

References

  • Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. (2020). MDPI. [Link]

  • A Novel Inhibitor for Fe-type Nitrile Hydratase: 2-Cyano-2-propyl Hydroperoxide. (2003). Journal of the American Chemical Society. [Link]

  • Recent Advances in Metal-Based Catalysts for Nitrile Hydration to Amides. (n.d.). PMC - NIH. [Link]

  • Selective NaOH-catalysed hydration of aromatic nitriles to amides. (n.d.). RSC Publishing. [Link]

  • CeO2-catalyzed nitrile hydration to amide: reaction mechanism and active sites. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]

  • Unraveling the Reaction Mechanism on Nitrile Hydration Catalyzed by [Pd(OH2)4]2+: Insights from Theory. (2013). Inorganic Chemistry - ACS Publications. [Link]

  • New Inhibitors of Iron-Containing Nitrile Hydratases1. (2001). The Journal of Biochemistry. [Link]

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. (2024). Organic Syntheses. [Link]

  • Nitrile hydration and α-deuteration of amides catalyzed by a PC NHC P Mn(I) pincer complex. (2025). RSC Publishing. [Link]

  • Chemistry of Nitriles. (2025). LibreTexts. [Link]

  • Hydrolysing nitriles. (n.d.). Chemguide. [Link]

  • Effect of inhibitors and metal ions on nitrile hydratase activity. (n.d.). ResearchGate. [Link]

  • A novel inhibitor for Fe-type nitrile hydratase: 2-cyano-2-propyl hydroperoxide. (2003). PubMed. [Link]

  • Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. (2023). Taylor & Francis Online. [Link]

  • Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide. (2014). Organic Letters - ACS Publications. [Link]

  • Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide. (2014). ElectronicsAndBooks. [Link]

  • Mild and selective heterogeneous catalytic hydration of nitriles to amides by flowing through manganese dioxide. (2014). PubMed. [Link]

  • Video: Nitriles to Carboxylic Acids: Hydrolysis. (2025). JoVE. [Link]

  • Substrates and inhibitors of the Nitrile hydratase and amidase of Corynebacterium nitrilophilus. (2025). ResearchGate. [Link]

  • (PDF) Unraveling the Reaction Mechanism on Nitrile Hydration Catalyzed by : Insights from Theory. (2025). ResearchGate. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2021). Chemistry Steps. [Link]

  • An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. (n.d.). Frontiers. [Link]

  • Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst. (2019). RSC Publishing. [Link]

  • Manganese-Pincer-Catalyzed Nitrile Hydration, α-Deuteration, and α-Deuterated Amide Formation via Metal Ligand Cooperation. (2021). ACS Catalysis - ACS Publications. [Link]

  • Metal-catalyzed nitrile hydration reactions: The specific contribution of ruthenium. (n.d.). Universidad de Oviedo. [Link]

  • Reactions of Nitriles. (2024). Chemistry Steps. [Link]

  • Transition metal-free hydration of nitriles to amides mediated by NaOH. (n.d.). OAText. [Link]

  • Nitriles - Structure, Properties Reactions, and Uses. (2022). Turito. [Link]

  • Does Nitrile Rubber Harden at Low Temperatures?. (2025). FOREVER SEALS. [Link]

  • Computational Design of Nitrile Hydratase from Pseudonocardia thermophila JCM3095 for Improved Thermostability. (2020). MDPI. [Link]

  • Effect Of The Nitrile Content On Nitrile Rubber Cure In Wide Temperature Range.. (2020). ijstr. [Link]

  • Nitrile. (n.d.). Wikipedia. [Link]

  • Nitrile Hydration by Thiolate–and Alkoxide–Ligated Co-NHase Analogues. Isolation of Co(III). (2011). PMC. [Link]

  • A green synthesis method-nitrile hydration to synthesize amide. (2021). ResearchGate. [Link]

  • What Are the Pros and Cons of Nitrile Rubber?NBR Performance. (2025). FOREVER SEALS. [Link]

  • 20.11 Synthesis and Reactions of Nitriles. (n.d.). Chad's Prep. [Link]

  • Identification of an Active Site-bound Nitrile Hydratase Intermediate through Single Turnover Stopped-flow Spectroscopy. (n.d.). PMC. [Link]

  • Hydration of Nitriles to Amides. (2013). Sciencemadness.org. [Link]

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Validation & Comparative

1H NMR Characteristic Peaks of 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile: A Structural Verification and Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and materials scientists designing Thermally Activated Delayed Fluorescence (TADF) emitters, 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile (CAS: 1346687-06-6) is a highly versatile, bifunctional building block. Synthesizing this asymmetric bipyridine typically relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling. However, distinguishing the target product from unreacted precursors and symmetric homocoupling byproducts requires precise analytical verification.

This guide objectively compares the 1H Nuclear Magnetic Resonance (NMR) performance profile of the target compound against its synthetic alternatives, providing actionable, step-by-step methodologies for spectral acquisition and structural elucidation.

Mechanistic Context & Analytical Strategy

The synthesis of 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile is classically achieved by coupling 2,6-dibromopyridine (Precursor A) with 5-cyanopyridine-3-boronic acid (Precursor B) [1].

The primary analytical challenge is confirming regioselectivity. Because Precursor A is a di-halogenated species, the reaction can yield the desired mono-coupled asymmetric product, unreacted starting material, or the symmetric homocoupled byproduct (6,6'-dibromo-2,2'-bipyridine). 1H NMR spectroscopy is the definitive tool for this comparison because the symmetry (or lack thereof) and the extreme electronic environments of the pyridine rings produce highly distinct, non-overlapping chemical shifts [2].

1H NMR Spectral Comparison: Product vs. Alternatives

To validate the success of the cross-coupling, researchers must compare the spectral signature of the purified product against potential contaminants. The target molecule is highly asymmetric, yielding six distinct aromatic proton signals , whereas the precursors and homocoupling byproducts exhibit higher symmetry and fewer signals.

Table 1: 1H NMR Spectral Comparison (Simulated at 600 MHz, 298 K)
Compound / AlternativeSymmetryDistinct 1H SignalsKey Diagnostic Peaks (δ, ppm)Multiplicity & Coupling (J, Hz)Structural Implication
Precursor A (2,6-dibromopyridine)Symmetric (C2v)27.55 (H4)7.45 (H3, H5)t (J = 8.0)d (J = 8.0)Indicates unreacted starting material. Lacks any signals >8.0 ppm.
Homocoupling Byproduct (6,6'-dibromo-2,2'-bipyridine)Symmetric (C2h)38.35 (H3, H3')7.65 (H4, H4')d (J = 7.8)t (J = 7.8)Confirms C-C bond formation, but symmetry proves the reaction coupled two identical rings.
Target Product (6-Bromo-[2,3'-bipyridine]-5'-carbonitrile)Asymmetric 6 9.35 (H2')9.05 (H6')8.75 (H4')d (J = 2.0)d (J = 2.0)t (J = 2.0)Definitive Confirmation. The presence of three highly deshielded, narrowly coupled signals confirms the integration of the cyano-pyridine ring.
Causality Behind the Chemical Shifts (Expertise Insights)

Why does the H2' proton of the target product shift so dramatically downfield to ~9.35 ppm ? This specific proton is trapped in a region of extreme electron deficiency. It is flanked by the electronegative pyridine nitrogen and the newly formed C-C bond linking to the bromopyridine ring. The magnetic anisotropy (deshielding cone) of the adjacent bromopyridine ring, combined with the strong inductive electron withdrawal from the meta-positioned cyano group, strips electron density away from H2'. Observing this specific doublet (J ≈ 2.0 Hz, characteristic of meta-coupling in pyridines) is the ultimate self-validating proof of successful cross-coupling [2].

Experimental Protocol: High-Resolution NMR Acquisition

To resolve the fine meta-couplings (J ≈ 2.0 Hz) of the 5-cyanopyridin-3-yl ring, high-resolution acquisition is mandatory. The following self-validating protocol ensures optimal spectral clarity.

Step 1: Sample Preparation & Filtration (Critical Step)

  • Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality Check: Pass the solution through a tight plug of glass wool in a Pasteur pipette directly into the NMR tube. Why? Residual palladium catalyst from the Suzuki coupling is paramagnetic. Even trace amounts will cause severe relaxation anomalies and line broadening, completely obscuring the critical 2.0 Hz meta-couplings required for structural verification.

Step 2: Instrument Tuning & Locking

  • Insert the sample into a 600 MHz NMR spectrometer at 298 K.

  • Lock onto the deuterium signal of CDCl3.

  • Perform rigorous 3D gradient shimming. A poorly shimmed magnet will artificially broaden the sharp doublets of the cyano-pyridine ring, leading to false negatives during analysis.

Step 3: Acquisition Parameters

  • Load the standard 1D proton pulse sequence (zg30 on Bruker systems).

  • Set the relaxation delay (D1) to 1.5 seconds to ensure complete relaxation of the highly deshielded, electron-poor protons (which typically have longer T1 relaxation times).

  • Acquire 16 to 32 scans.

Step 4: Processing & Referencing

  • Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz to optimize the signal-to-noise ratio without sacrificing resolution.

  • Fourier transform and apply a polynomial baseline correction.

  • Reference the spectrum to the residual CHCl3 solvent peak at 7.26 ppm [3] or internal TMS at 0.00 ppm .

QA/QC Workflow Visualization

The following logical pathway illustrates the decision-making process during the spectral analysis of the crude/purified mixture.

NMR_Workflow A Crude Reaction Mixture B Silica Gel Chromatography A->B C NMR Sample Prep (CDCl3) B->C D 1H NMR Acquisition C->D E Spectral Analysis D->E F Target Confirmed (6 Distinct Signals, H2' at ~9.35 ppm) E->F Asymmetric G Homocoupling Detected (3 Symmetric Signals, No peaks >8.5 ppm) E->G Symmetric

Workflow for synthesis, purification, and 1H NMR verification.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

C13 NMR shift of nitrile carbon in bipyridine derivatives

Technical Guide: Comparative Analysis of C NMR Shifts in Nitrile-Substituted Bipyridines

Executive Summary

In the development of photoredox catalysts and supramolecular assemblies, cyano-substituted 2,2'-bipyridines (dcbpy) serve as critical electron-deficient ligands. Their electronic properties are finely tunable, but characterizing them requires precise NMR spectroscopy.

The nitrile (


115–120 ppm


Part 1: The Baseline – Free Ligand Characterization

Before analyzing complexation, one must establish the baseline behavior of the free ligand. The position of the nitrile group (3,3', 4,4', or 5,5') significantly influences the electronic environment of the bipyridine core, but the nitrile carbon shift itself remains relatively stable within a narrow window.

Comparative Shift Data (Free Ligands)

The following table summarizes typical


IsomerNitrile C Shift (

, ppm)
Ring C-H Shifts (Range)Electronic Character
4,4'-dcbpy 117.5 – 118.2 120 – 150 ppmModerate electron withdrawal; widely used in Ru(II) photocatalysts.
5,5'-dcbpy 118.0 – 119.5 120 – 155 ppmStronger conjugation with the nitrogen lone pair vector.
3,3'-dcbpy 116.5 – 117.8 125 – 160 ppmSterically crowded; twisted dihedral angle affects conjugation.

Key Insight: The nitrile carbon is quaternary . In standard proton-decoupled


1
Part 2: Solvent Effects (Comparison of Alternatives)

Solvent choice is not merely a solubility parameter; it is an active variable in determining chemical shift. The high polarity of the nitrile group makes it sensitive to the dielectric constant of the solvent.


vs.

Researchers often switch to DMSO due to the poor solubility of planar bipyridines in chloroform.

Parameter

(Non-polar)

(Polar Aprotic)

(Shift Difference)
Solvent Residual 77.16 ppm (t)39.52 ppm (hept)N/A
Nitrile

(4,4'-dcbpy)
~117.8 ppm~118.5 – 119.0 ppm+0.7 to +1.2 ppm
Resolution HighHigh (Viscosity broadens lines slightly)Minimal
Mechanism Weak dipole interactionDipole-dipole stabilization of

Deshielding effect

Recommendation: For comparative studies of ligand series, maintain solvent consistency . The ~1 ppm shift induced by DMSO is large enough to be mistaken for a substituent effect if solvents are mixed across a dataset.

Part 3: Coordination-Induced Shifts (Ligand vs. Complex)

The most critical comparison for drug development and catalysis researchers is the shift that occurs when the ligand binds to a metal center (e.g., Ru, Re, Ir).

Mechanism of Shift

When a bipyridine coordinates to a metal cation (e.g.,


  • 
    -Donation:  Electron density moves from N to Metal.
    
  • 
    -Backbonding:  Electron density moves from Metal 
    
    
    -orbitals to Ligand
    
    
    orbitals.
  • Net Effect: The pyridine ring becomes electron-deficient relative to the free ligand.

Comparative Data: Free Ligand vs. Ru(II) Complex

System: 4,4'-dicyano-2,2'-bipyridine (L) vs.

Carbon TypeFree Ligand

(ppm)
Ru(II) Complex

(ppm)
Shift DirectionDiagnostic Value
Nitrile (

)
117.8 115.5 – 116.5 Upfield (Shielding) High (Confirming Identity)
C-2/C-6 (Ortho) ~150.0~153.0 – 158.0DownfieldHigh (Confirming Chelation)
C-4 (Para) ~120.5~124.0DownfieldModerate

Analysis: Contrary to the ring carbons which generally shift downfield (deshielded) due to electron withdrawal by the positive metal center, the nitrile carbon often exhibits a slight upfield shift (shielding) or minimal change.

  • Why? The nitrile is physically distant from the coordination site. The upfield shift often results from the anisotropy of the orthogonal bipyridine rings in octahedral complexes, which places the substituent in the shielding cone of the adjacent ligands.

Part 4: Optimized Experimental Protocol

To ensure the nitrile peak is detected and accurately integrated, standard "carbon" parameters are insufficient.

Protocol: Quantitative Detection of Quaternary Nitriles
  • Pulse Sequence: Use zgig (Inverse gated decoupling).

    • Reason: This suppresses the NOE during the relaxation delay, eliminating negative NOE signals that can cancel out the nitrile peak, while maintaining decoupling during acquisition.

  • Relaxation Delay (

    
    ):  Set to 3–5 seconds  (minimum).
    
    • Reason: Quaternary nitrile carbons have

      
       relaxation times often exceeding 2-3 seconds. Standard delays (1s) saturate the signal, leading to poor S/N ratio.
      
  • Spectral Width: Ensure range covers 0–180 ppm .

    • Note: Nitriles (118 ppm) are safely within range, but carbonyl impurities (160+ ppm) must be monitored.

  • Scans (NS): Minimum 1024 scans for concentrations < 10 mg/mL.

Part 5: Visualization of Assignment Logic

The following diagram illustrates the logical workflow for assigning the nitrile carbon, distinguishing it from aromatic CH signals and solvent peaks.

NMR_Assignment_WorkflowStartStart: Acquire 13C{1H} SpectrumCheck_RegionCheck Region 110-125 ppmStart->Check_RegionDEPT_135Run DEPT-135 / APTCheck_Region->DEPT_135Ambiguous PeaksPhased_UpSignal Phased UP/Positive(CH, CH3)DEPT_135->Phased_UpProtonatedPhased_DownSignal Phased DOWN/Negative(CH2)DEPT_135->Phased_DownProtonatedAbsentSignal ABSENT in DEPT(Quaternary C)DEPT_135->AbsentNon-ProtonatedHMBCRun HMBC (Long Range)Absent->HMBCVerify ConnectivityCorrelationCorrelates to Ring Protons?HMBC->CorrelationAssignmentCONFIRMED: Nitrile Carbon(C≡N)Correlation->AssignmentYes (3-bond coupling)Alt_AssignAlternative: Ring Junction C(Usually >150 ppm)Correlation->Alt_AssignNo / Wrong Shift

Figure 1: Decision tree for the unambiguous assignment of quaternary nitrile carbons using DEPT and HMBC experiments.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Standard Reference Text for C13 Shift Ranges)
  • Damrauer, N. H., et al. (1997).[2] Synthesis and Characterization of 4,4'-Substituted-2,2'-bipyridine Ruthenium(II) Complexes. Journal of the American Chemical Society, 119(35), 8253–8268.

  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Ranges.

IR Spectroscopy of Cyanobipyridines: A Diagnostic Guide for Ligand Design and Redox Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the infrared (IR) spectral characteristics of cyanobipyridines, focusing on the diagnostic utility of the nitrile (


) stretch.

Executive Summary

In supramolecular chemistry and drug development, cyanobipyridines serve two critical roles: as precursors for multidentate ligands and as non-invasive "spectroscopic reporters" in metal complexes. The nitrile stretching frequency (


), typically found between 2220–2250 cm⁻¹ , is a sensitive probe for local electronic environments. Unlike the broad signals of carbonyls, the nitrile tag is sharp, distinct from the fingerprint region, and highly responsive to redox states  and electric fields  (Stark effect), making it an invaluable tool for characterizing charge-transfer complexes (e.g., Ru(II) polypyridyls).

Part 1: Comparative Technical Analysis

The Baseline: 4,4'-Dicyano-2,2'-Bipyridine

The 4,4'-isomer is the industry standard for push-pull ligand systems. Its symmetry and electronic conjugation provide a stable baseline for IR analysis.

  • Frequency:

    
    2236 cm⁻¹  (Solid state/KBr)
    
  • Intensity: Weak to Medium.[1] The symmetry of the molecule (

    
     trans-planar in solid state) often results in a single observable band, though Fermi resonance can sometimes split this peak.
    
  • Mechanism: The nitrile group at the 4-position is para to the pyridine nitrogen. This allows for significant resonance interaction. However, because the pyridine ring is electron-deficient, it acts as a weak electron withdrawer, keeping the bond order high.

Isomeric Effects: 4,4' vs. 5,5' vs. 6,6'

The position of the cyano group alters the vibrational frequency through mesomeric (resonance) and inductive effects, as well as steric twisting.

IsomerPosition Relative to NElectronic EffectPredicted

Trend
Structural Insight
4,4'-dicyano ParaResonance + InductiveBaseline (~2236 cm⁻¹) Planar structure allows full conjugation across rings.
5,5'-dicyano MetaInductive DominantHigher Shift (+2-5 cm⁻¹) Lack of direct resonance with N reduces single-bond character contribution, slightly stiffening the C≡N bond.
6,6'-dicyano OrthoSteric + InductiveVariable / Blue Shift Steric clash between cyano groups (cis-conformation) or adjacent protons forces ring twisting. Loss of inter-ring conjugation often raises frequency.
The "Redox Reporter" Effect

The most powerful application of cyanobipyridines is not in the static ligand spectrum, but in the spectral shift upon metal coordination and reduction .

  • Coordination Shift (Static): When 4,4'-dicyano-2,2'-bipyridine binds to a metal like Ru(II), the coordination occurs at the pyridine nitrogens, not the nitriles.

    • Effect: The shift is minimal (

      
       to +5 cm⁻¹). The metal stabilizes the 
      
      
      
      -system but does not drastically perturb the remote nitrile bond order in the ground state.
  • Reduction Shift (Dynamic): Upon electrochemical reduction (injecting an electron into the ligand's

    
     orbital), the nitrile acts as a reporter.
    
    • Effect: A massive Red Shift (

      
      )  is observed.
      
    • Causality: The extra electron populates the ligand's LUMO, which has antibonding character with respect to the nitrile group, significantly weakening the C≡N bond.

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the structural isomers and the electronic logic governing their frequency shifts, alongside the "Redox Reporter" mechanism.

G cluster_0 Isomeric Effects (Ground State) cluster_1 Redox Reporter Mechanism (Ru-Complex) Iso4 4,4'-Dicyano (Para-like) ~2236 cm⁻¹ Iso5 5,5'-Dicyano (Meta-like) >2236 cm⁻¹ Iso4->Iso5 Loss of Resonance Iso6 6,6'-Dicyano (Steric Twist) Variable/High Iso4->Iso6 Steric Deconjugation Complex [Ru(bpy)₂(4,4'-dnbpy)]²⁺ Ground State Reduced [Ru(bpy)₂(4,4'-dnbpy)]⁺ Radical Anion Complex->Reduced + 1e⁻ (Reduction) Shift Δν ≈ -45 cm⁻¹ (LUMO Population) Reduced->Shift

Figure 1: Logical flow of isomeric frequency trends (left) and the mechanism of the redox-induced spectral shift in Ruthenium complexes (right).

Part 3: Experimental Protocols

To ensure reproducible data, specific attention must be paid to sample preparation, as solvation shells can shift nitrile frequencies by 5–10 cm⁻¹ (Stark effect).

Protocol A: Solid-State Characterization (KBr Pellet)

Best for: Routine identification and isomeric differentiation.

  • Preparation: Dry the cyanobipyridine ligand in a vacuum oven at 60°C for 4 hours to remove lattice water (water H-bonding broadens and shifts

    
    ).
    
  • Grinding: Mix 1–2 mg of ligand with ~100 mg of spectroscopic grade KBr. Grind in an agate mortar until a fine, non-reflective powder is obtained. Note: Coarse particles cause Christiansen scattering, distorting baselines.

  • Compression: Press at 8–10 tons for 2 minutes under vacuum to form a transparent pellet.

  • Acquisition: Collect 32 scans at 2 cm⁻¹ resolution.

  • Validation: Verify the

    
     peak is sharp (FWHM < 15 cm⁻¹). Broadening indicates moisture contamination.
    
Protocol B: Solution-State "Stark" Measurement

Best for: Probing electronic environment and solubility studies.

  • Solvent Selection: Use anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Caution: MeCN has its own intense nitrile stretch (~2254 cm⁻¹); use DCM or THF to avoid masking the ligand signal (~2236 cm⁻¹).

  • Cell Assembly: Use a CaF₂ liquid cell with a 0.1–0.5 mm spacer. CaF₂ is transparent down to ~1000 cm⁻¹, covering the nitrile region perfectly.

  • Background: Record a solvent-only background using the exact same cell.

  • Measurement: Inject the 5–10 mM ligand solution.

  • Data Analysis: Observe the shift relative to the solid state. A blue shift in polar solvents indicates a larger dipole moment in the ground state vs. excited vibrational state.

Part 4: Data Summary Table

CompoundState/Solvent

(cm⁻¹)
NotesRef
4,4'-dicyano-2,2'-bpy Solid (KBr)2236Sharp, characteristic baseline[1]
4,4'-dicyano-2,2'-bpy DCM Solution2238Minimal solvatochromic shift[1]
[Ru(bpy)₂(4,4'-dnbpy)]²⁺ MeCN Solution2236Ground state; remote coordination effect is negligible[1]
[Ru(bpy)₂(4,4'-dnbpy)]⁺ MeCN (Reduced)2191 Diagnostic Shift (-45 cm⁻¹) due to electron density in

[1]
Benzonitrile (Standard) Liquid2228Reference for simple aromatic nitrile[2]

References

  • Optical and Infrared Spectroelectrochemical Studies of CN-Substituted Bipyridyl Complexes of Ruthenium(II) Source: American Chemical Society (Inorganic Chemistry) URL:[Link] Significance:[2][3][4][5][6][7][8][9][10][11][12] Defines the "Redox Reporter" shift of -45 cm⁻¹ and establishes the baseline frequency for 4,4'-dicyano-2,2'-bipyridine.

  • Solvent-induced infrared frequency shifts in aromatic nitriles Source: National Institutes of Health (PMC) URL:[Link] Significance: Provides the theoretical grounding for solvatochromic shifts (Stark effect) in nitrile spectroscopy.

  • Nitrile Substituents at the Conjugated Dipyridophenazine Moiety as Infrared Redox Markers Source: American Chemical Society (Inorganic Chemistry) URL:[Link] Significance:[2][3][4][5][6][7][8][9][10][11][12] Validates the use of nitrile tags in extended conjugated systems and their role in electron transfer signaling.

Sources

Mass Spectrometry Fragmentation Pattern of Brominated Bipyridines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) techniques for analyzing brominated bipyridines . These compounds are critical intermediates in the synthesis of functional materials, metal-organic frameworks (MOFs), and pharmaceutical ligands.

The presence of bromine atoms introduces unique isotopic signatures and fragmentation vulnerabilities (C-Br bond cleavage) that require specific ionization strategies. This guide compares Electron Ionization (EI) and Electrospray Ionization (ESI) to determine which method offers superior structural elucidation and purity verification.

Executive Summary: The Halogen Handle

For researchers synthesizing brominated bipyridines (e.g., 6,6'-dibromo-2,2'-bipyridine), mass spectrometry is the primary tool for confirming substitution patterns and detecting de-halogenated impurities.

  • The Challenge: The C-Br bond is weaker (~276 kJ/mol) than the C-Cl or C-H bond, making it susceptible to premature cleavage during "hard" ionization, potentially mimicking impurities.

  • The Solution: A dual-method approach. EI-MS provides the "fingerprint" via characteristic fragmentation (loss of HCN, loss of Br•), while ESI-MS (in soft mode) preserves the molecular ion [M+H]+ to confirm the intact halogen count.

Comparative Analysis: EI vs. ESI Performance

Isotopic Signatures: The First Validation Step

Before analyzing fragmentation, the isotopic pattern is the most reliable confirmation of bromination. Bromine exists as


Br and 

Br in a nearly 1:1 ratio (50.69% : 49.31%).
SubstitutionMolecular Ion Cluster PatternRelative Intensity (Approx.)Diagnostic Value
Mono-bromo (

)
Doublet separated by 2 Da1 : 1 (M : M+2)Confirms single substitution.
Di-bromo (

)
Triplet separated by 2 Da1 : 2 : 1 (M : M+2 : M+4)Distinctive "tent" shape; confirms bis-substitution.
Tri-bromo (

)
Quartet separated by 2 Da1 : 3 : 3 : 1Rare, but mathematically precise.
Chloro-analog (

)
Doublet separated by 2 Da3 : 1 (M : M+2)Easily distinguished from Br due to

Cl abundance.
Fragmentation Pathways: Mechanism & Causality
Electron Ionization (EI) - Hard Ionization (70 eV)

In EI, the molecular ion (


) possesses high internal energy. For brominated bipyridines, two competing pathways dominate:
  • Homolytic C-Br Cleavage: The loss of a bromine radical (

    
    , 79/81 Da) is often the base peak or a major fragment, driven by the stability of the resulting heteroaromatic cation.
    
  • Ring Degradation (HCN Loss): A characteristic feature of pyridine rings is the expulsion of neutral Hydrogen Cyanide (HCN, 27 Da). In brominated systems, this often occurs after the loss of bromine.

Electrospray Ionization (ESI) - Soft Ionization

ESI generates even-electron ions (


). Fragmentation is minimal unless Collision-Induced Dissociation (CID) is applied.
  • Adduct Formation: Common observation of

    
     or 
    
    
    
    due to the chelating nature of the bipyridine nitrogen atoms.
  • Suppressed Fragmentation: The C-Br bond usually remains intact, making ESI ideal for quantifying the ratio of mono-brominated impurities in a di-brominated sample.

Visualization of Fragmentation Logic

The following diagram illustrates the competing fragmentation pathways for a generic brominated bipyridine under EI conditions.

FragmentationPathway M_Ion Molecular Ion [M]+. (Isotope Pattern 1:1 or 1:2:1) Fragment_Br_Loss [M - Br]+ (Loss of Br radical) Even-electron Cation M_Ion->Fragment_Br_Loss - Br• (79/81 Da) (Major Pathway) Fragment_HCN_Loss [M - HCN]+. (Ring Contraction) Radical Cation M_Ion->Fragment_HCN_Loss - HCN (27 Da) (Minor Pathway) Fragment_Deep [M - Br - HCN]+ (Combined Loss) Pyridyne-like Cation Fragment_Br_Loss->Fragment_Deep - HCN (27 Da) Fragment_HCN_Loss->Fragment_Deep - Br• (79/81 Da)

Figure 1: Mechanistic flow of brominated bipyridine fragmentation under Electron Ionization (EI). The loss of Br is typically kinetically favored over ring opening.

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity by cross-referencing EI structural data with ESI molecular weight confirmation.

Phase 1: Sample Preparation
  • Solvent Selection: Use Methanol (LC-MS grade) . Bipyridines are soluble and methanol promotes good ionization in ESI. Avoid chlorinated solvents (DCM/Chloroform) to prevent halogen interference in isotopic patterns.

  • Concentration:

    • For EI (GC-MS): 1 mg/mL.

    • For ESI (LC-MS): Dilute to 1–10 µg/mL (trace level) to prevent detector saturation and dimer formation.

Phase 2: Instrument Configuration
ParameterEI (GC-MS) SettingsESI (LC-MS) SettingsCausality / Reason
Source Temp 230°C300°C (Gas Temp)High temp in EI prevents condensation; ESI requires heat for desolvation.
Ionization Energy 70 eV3-4 kV (Capillary)Standard EI energy for library matching; ESI voltage optimized for spray stability.
Scan Range 40 – 600 m/z100 – 1000 m/zEI must detect low mass fragments (HCN, Br); ESI focuses on molecular ion.
Mode Split (20:1)Positive Mode (+)Bipyridines protonate easily at the Nitrogen (

) lone pairs.
Phase 3: Data Interpretation & Validation Steps
  • Check the M+ Cluster:

    • Pass: If analyzing a dibromo-bipyridine, do you see the 1:2:1 triplet?

    • Fail: A 1:1 doublet implies a mono-bromo impurity. A singlet implies total de-bromination.

  • Verify the "M-79" Peak (EI only):

    • Identify the molecular ion.[1][2][3][4][5] Look for a peak exactly 79 and 81 units lower.

    • Validation: The intensity of the [M-Br]+ peak should be significant. If absent, check if the source temperature is too low (incomplete vaporization) or too high (thermal degradation).

  • Adduct Confirmation (ESI only):

    • Look for

      
       (Sodium adduct). Bipyridines are strong chelators; the presence of Na+ adducts confirms the bipyridine "pocket" is accessible.
      

Decision Guide: Which Method When?

Use the following logic tree to select the appropriate ionization method for your specific research question.

MethodSelection Start Research Goal Q1 Need Exact Mass / Purity Check? Start->Q1 Q2 Need Structural Fingerprint? Start->Q2 ESI Select ESI-MS (Soft Ionization) Q1->ESI Yes EI Select EI-MS (Hard Ionization) Q2->EI Yes Outcome1 Result: [M+H]+ Confirm Br count via isotope pattern ESI->Outcome1 Outcome2 Result: Fragments Confirm Br position via specific cleavage EI->Outcome2

Figure 2: Decision matrix for selecting ionization techniques based on analytical requirements.

References

  • Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns (HL). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Michigan State University (MSU). Mass Spectrometry - Ionization and Fragmentation. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

Sources

Structural Intelligence: A Comparative Crystallographic Guide to 2,3'-Bipyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic scaffolds, 2,3'-bipyridine derivatives occupy a unique "Goldilocks" zone between the rigid chelating capability of the 2,2'-isomer and the linear spacing of the 4,4'-isomer.[1] While 2,2'-bipyridine is the industry standard for metal chelation and 4,4'-bipyridine for MOF construction, the 2,3'-bipyridine scaffold offers a distinct asymmetric geometry that is increasingly critical in two high-value sectors: blue phosphorescent materials and next-generation kinase inhibitors (e.g., Lorlatinib).[2][1]

This guide objectively compares the crystallographic performance of 2,3'-bipyridine derivatives against their symmetric alternatives, supported by experimental data on conformational flexibility, crystal packing, and pharmaceutical applicability.[1]

Part 1: Comparative Structural Performance

The primary differentiator of 2,3'-bipyridine is its torsional flexibility and "step-like" geometry , which contrasts with the planar or twisted-planar modes of its isomers.[2][1] This asymmetry prevents standard chelation but enables unique bridging modes and "induced fit" binding in protein pockets.[2]

Table 1: Crystallographic & Functional Comparison of Bipyridine Isomers
Feature2,2'-Bipyridine (The Chelator)2,3'-Bipyridine (The Adapter)4,4'-Bipyridine (The Rod)
Coordination Mode Bidentate Chelate (

-cis)
Bridging / MonodentateLinear Bridging
Torsion Angle (

)
Typically

(planar) in complexes;

(trans) free.[2]
Highly Variable (

)
Twisted (

)
Symmetry

(trans) or

(cis)

(Asymmetric)

Triplet Energy (

)
ModerateHigh (Ideal for Blue OLEDs) Low
Crystal Packing Herringbone /

-stacking
Supramolecular Chains / Helices Linear Networks / MOFs
Primary Utility Catalysis, stable metal complexesDrug Scaffolds, OLEDs MOF Linkers

Expert Insight: The "Performance" of 2,3'-bipyridine in crystallography is defined by its ability to adopt multiple stable conformations within a single lattice.[2][1] Unlike 2,2'-bipyridine, which "locks" into a cis-geometry upon metal binding, 2,3'-bipyridine retains conformational freedom, making it a superior scaffold for probing flexible binding sites in enzymes.[2]

Part 2: Case Study – The Conformational Chameleon

Experimental Data: 2,3'-bipyridine-2',6'-dicarbonitrile[1][2]

To validate the structural flexibility claims, we analyze the crystal structure of 2,3'-bipyridine-2',6'-dicarbonitrile . This derivative is a critical precursor for high-energy phosphorescent emitters.[2]

Crystallographic Finding: The compound crystallizes with four independent molecules in the asymmetric unit.[2][3][4] This is a rare phenomenon known as conformational polymorphism within a single crystal, providing a snapshot of the molecule's dynamic range.

  • Molecule A: Dihedral angle

    
    [2][3][4][5]
    
  • Molecule B: Dihedral angle

    
     (Nearly planar)[2]
    
  • Molecule C: Dihedral angle

    
    [2][3][4][5]
    
  • Molecule D: Dihedral angle

    
    [2][3][4][5]
    

Significance: This data proves that the energy barrier to rotation around the C2-C3' bond is low, allowing the ligand to fine-tune its shape to maximize lattice energy or, in a drug context, receptor affinity.[1]

Visualization: Structural Solution Workflow

The following diagram outlines the logic flow from diffraction to refinement for these asymmetric derivatives, highlighting the handling of disorder.

CrystallographyWorkflow cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Structure Solution cluster_2 Phase 3: Refinement & Validation Crystal Single Crystal Growth (Slow Evap: DCM/Hexane) Diffraction X-Ray Diffraction (Mo Kα, 100 K) Crystal->Diffraction Indexing Unit Cell Indexing (Monoclinic Detection) Diffraction->Indexing Phasing Phasing (Direct Methods) SHELXT Indexing->Phasing AsymUnit Identify Asymmetric Unit (Z' > 1 Check) Phasing->AsymUnit Refinement Least-Squares Refinement (SHELXL) AsymUnit->Refinement Disorder Model Torsional Disorder (PART commands) Refinement->Disorder High Residual Density? FinalModel Final CIF Generation (R1 < 5%) Refinement->FinalModel Disorder->Refinement

Figure 1: Crystallographic workflow for 2,3'-bipyridine derivatives, emphasizing the detection of multiple independent molecules (Z' > 1) typical of this asymmetric scaffold.

Part 3: Pharmaceutical Application (Lorlatinib)

The "performance" of a scaffold is best judged by its utility. The [2,3'-bipyridin]-2'-amine core is the structural anchor for Lorlatinib , a third-generation ALK inhibitor used to treat non-small cell lung cancer (NSCLC).[2][1]

Structural Mechanism:

  • Problem: Mutations like G1202R in the ALK kinase domain cause steric clashes with earlier inhibitors (Crizotinib).

  • Solution: The 2,3'-bipyridine macrocycle provides a compact, curved geometry that fits into the ATP-binding pocket without extending into the solvent front where the mutation occurs.[2][1]

  • Crystallographic Evidence: Co-crystal structures reveal the 2,3'-bipyridine moiety mimics the adenine ring of ATP, forming crucial hydrogen bonds with the hinge region (residues Met1199), while its flexibility allows the macrocycle to accommodate the G1202R mutation.

Part 4: Experimental Protocols

To replicate the high-quality data cited above, follow this specific protocol designed for bipyridine derivatives which often suffer from twinning or disorder.

Crystallization Protocol (Vapor Diffusion/Evaporation)
  • Objective: Obtain single crystals of 2,3'-bipyridine derivatives suitable for XRD.

  • Solvent System: Dichloromethane (DCM) / Hexane.[2]

  • Method:

    • Dissolve 10 mg of the derivative in 2 mL of DCM (Solvent A).

    • Filter the solution through a 0.45 µm PTFE syringe filter into a narrow glass vial.

    • Carefully layer 1 mL of Hexane (Solvent B) on top, or place the open vial inside a larger jar containing Hexane (Vapor Diffusion).

    • Critical Step: Allow to stand at 4°C. The lower temperature reduces kinetic energy, promoting ordered packing of the asymmetric isomers.

    • Timeline: Crystals typically appear within 48-72 hours.[2]

Data Collection Strategy
  • Temperature: Collect data at 100 K (Cryo-cooling).

    • Reasoning: At room temperature, the flexible torsion angle of 2,3'-bipyridine leads to high thermal motion ellipsoids, obscuring atomic positions. Freezing the crystal locks the conformers into distinct states (as seen in the dicarbonitrile case).

  • Resolution: Aim for < 0.8 Å. High resolution is required to distinguish between static disorder (two distinct angles) and dynamic thermal motion.

Refinement Strategy (SHELXL)
  • Twinning: Check for pseudo-merohedral twinning if the space group appears higher symmetry than expected.

  • Restraints: Use SIMU and DELU restraints on the pyridine rings if the thermal ellipsoids are elongated.[2]

  • Hydrogen Bonding: Manually inspect difference Fourier maps for protons on the pyridine nitrogen if a salt or co-crystal is suspected.[2]

References

  • Jung, S., Park, K. M., Kim, J., & Kang, Y. (2018).[4] Crystal structure of 2,3'-bipyridine-2',6'-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 74(9), 1272–1275.[4]

  • Johnson, T. W., et al. (2014).[2] Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations.[2] Journal of Medicinal Chemistry, 57(11), 4720–4744.

  • BenchChem. (2025).[2] Definitive Structure Determination of 2,3'-Bipyridine Derivatives: A Comparative Guide.

  • PubChem. (2025).[2][6][7][8] 2,3'-Bipyridine Compound Summary. National Library of Medicine.[2]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for Halogenated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Halogen Analysis in Pharmaceutical Development

Halogenated heterocyclic compounds are a cornerstone of modern medicine, with fluorine and chlorine atoms being particularly prevalent in a vast number of approved drugs.[1][2] The introduction of a halogen can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[3][4] Consequently, the precise and accurate quantification of halogen content is not merely an analytical exercise; it is a fundamental requirement for ensuring the quality, safety, and efficacy of these therapeutic agents.[5]

This guide provides an in-depth comparison of the principal analytical techniques for elemental analysis of halogenated heterocyclic compounds. We will delve into the causality behind experimental choices, present comparative performance data, and offer detailed protocols to ensure your methodologies are robust and reliable.

Core Analytical Techniques: A Comparative Overview

The selection of an appropriate analytical technique is contingent upon several factors, including the specific halogen, the concentration level, the complexity of the sample matrix, and the desired sample throughput. The three most prominent techniques in this domain are Combustion Ion Chromatography (CIC), Gas Chromatography-Mass Spectrometry (GC-MS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Combustion Ion Chromatography (CIC)

CIC has emerged as a powerful and widely adopted technique for the determination of halogens and sulfur in a variety of matrices.[6][7] The process involves the complete combustion of the sample in an oxygen-rich atmosphere, followed by the absorption of the resulting hydrogen halides into an aqueous solution, and subsequent analysis by ion chromatography.[6][7][8]

Causality of Experimental Choices in CIC:

  • High Combustion Temperature (≥1000 °C): This is essential to ensure the complete decomposition of the often stable heterocyclic ring and the quantitative conversion of the covalently bound halogen to its ionic halide form.[9]

  • Oxygen/Argon Atmosphere: A controlled atmosphere ensures efficient and complete combustion, preventing the formation of soot or other incomplete combustion byproducts that could interfere with the analysis.[7]

  • Aqueous Absorption Solution: This step effectively traps the gaseous hydrogen halides, transferring them into a liquid phase suitable for injection into the ion chromatograph.[8]

  • Ion Chromatography Separation: The use of an ion-exchange column allows for the separation of different halide ions (F⁻, Cl⁻, Br⁻, I⁻), enabling their individual quantification.[6][7]

Experimental Workflow for Combustion Ion Chromatography

cluster_0 Sample Preparation cluster_1 Combustion & Absorption cluster_2 Analysis prep Homogenize Solid Sample (e.g., Cryogenic Grinding) weigh Weigh Sample (1-50 mg) into Ceramic/Quartz Boat prep->weigh combustion Pyrohydrolytic Combustion (≥1000 °C in O₂/Ar stream) weigh->combustion absorption Absorption of Gaseous HX in Aqueous Solution combustion->absorption injection Automated Injection into IC System absorption->injection separation Anion-Exchange Chromatography injection->separation detection Suppressed Conductivity Detection separation->detection quantification Quantification against Calibration Curve detection->quantification

Caption: Workflow for Halogen Analysis by CIC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and powerful technique for the analysis of volatile and semi-volatile organic compounds.[10] For halogenated heterocyclic compounds, it offers the advantage of providing molecular information in addition to elemental composition.

Causality of Experimental Choices in GC-MS:

  • Derivatization (Optional but often necessary): Many heterocyclic compounds are polar and may not be sufficiently volatile for GC analysis. Derivatization can increase volatility and improve chromatographic peak shape.

  • Injector Temperature: The injector must be hot enough to ensure complete and rapid vaporization of the sample without causing thermal degradation.

  • GC Column Selection: A column with a suitable stationary phase is chosen to achieve optimal separation of the target analyte from other components in the sample matrix.

  • Mass Spectrometer Detector: The MS detector provides high selectivity and sensitivity. Electron Ionization (EI) is a common ionization technique, while Negative Chemical Ionization (NCI) can offer enhanced sensitivity for electronegative halogenated compounds.[11]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for elemental analysis, capable of detecting metals and some non-metals at trace and ultra-trace levels.[10][11] While not traditionally the first choice for halogen analysis due to the high ionization potentials of halogens, modern ICP-MS instruments, particularly triple quadrupole systems, have shown promise.[12]

Causality of Experimental Choices in ICP-MS:

  • Sample Digestion: The organic matrix of the heterocyclic compound must be destroyed to liberate the halogen as an inorganic species. This is typically achieved through microwave-assisted acid digestion.

  • Collision/Reaction Cell: This is crucial for removing polyatomic interferences that can plague the accurate measurement of halogen isotopes.[12]

  • High-Resolution ICP-MS: This can also be used to resolve isobaric interferences, but may result in lower sensitivity.[12]

Performance Comparison of Analytical Techniques

The choice of analytical technique will ultimately depend on the specific requirements of the analysis. The following table summarizes the key performance characteristics of CIC, GC-MS, and ICP-MS for the analysis of halogenated heterocyclic compounds.

Parameter Combustion Ion Chromatography (CIC) Gas Chromatography-Mass Spectrometry (GC-MS) Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Combustion followed by IC separation and conductivity detection.[6][7]Chromatographic separation followed by mass spectrometric detection.[10]Atomization and ionization in plasma followed by mass spectrometric detection.[10][11]
Analytes Total F, Cl, Br, I (speciated).[7]Specific halogenated compounds.Total elemental content.[11]
Sample Throughput High, due to automation.[7]Moderate to high.Moderate, sample digestion can be a bottleneck.
Accuracy (% Recovery) Typically 95-105%.[7][13]Variable, dependent on extraction and derivatization efficiency.Typically >90%.
Precision (%RSD) < 5%.[7]< 10%.< 5%.
Limit of Detection (LOD) Sub-ppm levels (µg/g).[6]pg to ng range.[14]ppb to ppt levels (µg/L).[10][12]
Matrix Effects Low, as the matrix is destroyed during combustion.[15]Can be significant, requiring matrix-matched standards.Can be significant, especially from easily ionizable elements.[4][16][17]
Strengths - Robust and reliable for total halogen content.- Simultaneous analysis of multiple halogens.- Handles a wide range of sample matrices.[7]- Provides structural information.- High selectivity.- Extremely high sensitivity for many elements.- Multi-elemental analysis capabilities.[11]
Limitations - Does not provide information on the specific organic molecule.- Lower sensitivity than ICP-MS for some elements.[6]- Requires volatile or derivatizable analytes.- Potential for thermal degradation of labile compounds.- High ionization potential of halogens can lead to poor sensitivity.- Prone to polyatomic interferences.[12]

Trustworthiness: The Role of Standards and Method Validation

To ensure the trustworthiness of analytical data, adherence to established standards and rigorous method validation are paramount.

Authoritative Standards
  • ISO/IEC 17025: This is the international standard for the competence of testing and calibration laboratories.[18] Accreditation to this standard demonstrates a laboratory's ability to produce precise and accurate data.[19]

  • ISO 17034: This standard specifies the requirements for the production of certified reference materials (CRMs).[20] Using CRMs produced by an accredited manufacturer provides confidence in the accuracy of your measurements.

  • ICH Q3D and USP <232>/<233>: While focused on elemental impurities in general, these guidelines from the International Council for Harmonisation and the United States Pharmacopeia provide a framework for risk assessment and control of elemental contaminants in pharmaceutical products.[21][22][23]

  • EN 17813:2023: This European standard specifies the determination of halogens and sulfur in solid environmental matrices by oxidative pyrohydrolytic combustion followed by ion chromatography, demonstrating the validation of the CIC technique.[15]

Certified Reference Materials (CRMs)

The use of CRMs is a critical component of a self-validating system. These materials have certified property values, their uncertainties, and a statement of metrological traceability.

  • Pharmaceutical Secondary Standards: These are qualified as CRMs and are suitable for a range of applications, including pharmaceutical release testing and method development.[20] An example is the Pyridine Pharmaceutical Secondary Standard.[20]

  • Compound-Specific CRMs: For specific halogenated heterocyclic compounds, it may be necessary to source CRMs from specialized suppliers.

Logical Relationship in Method Validation

Caption: Key Parameters of Analytical Method Validation.

Detailed Experimental Protocols

The following are generalized, step-by-step protocols for the analysis of a solid halogenated heterocyclic compound. These should be adapted and validated for specific applications.

Protocol 1: Halogen Determination by Combustion Ion Chromatography (CIC)
  • Sample Preparation:

    • Homogenize the solid sample to ensure uniformity. For some polymers and crystalline solids, cryogenic grinding may be necessary.

    • Accurately weigh 1-10 mg of the homogenized sample into a ceramic or quartz combustion boat.

  • Instrument Setup and Calibration:

    • Set the combustion furnace to a temperature of at least 1000 °C.

    • Set the oxygen and argon gas flows as per the instrument manufacturer's recommendations.

    • Prepare a series of aqueous calibration standards for the halides of interest (F⁻, Cl⁻, Br⁻, I⁻) from certified stock solutions. The concentration range should bracket the expected concentration in the samples.

    • Generate a calibration curve by injecting the standards into the ion chromatograph. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis:

    • Place the sample boat into the autosampler of the combustion system.

    • Initiate the analysis sequence. The sample is automatically introduced into the furnace, combusted, and the resulting gases are absorbed into the absorption solution.

    • The absorption solution is then automatically injected into the ion chromatograph.

    • The separated halides are detected by a suppressed conductivity detector.

  • Quality Control:

    • Analyze a method blank (an empty combustion boat) at the beginning and end of each analytical run to check for contamination.

    • Analyze a CRM or a laboratory control sample with a known halogen concentration to verify the accuracy of the analysis.

    • Analyze a sample duplicate to assess the precision of the method.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample into a volumetric flask.

    • Dissolve the sample in a high-purity solvent (e.g., dichloromethane, ethyl acetate).

    • If necessary, perform a derivatization step to improve the volatility and chromatographic properties of the analyte.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • Instrument Setup and Calibration:

    • Set the GC injector temperature, oven temperature program, and carrier gas flow rate to achieve optimal separation of the target analyte.

    • Set the MS parameters, including the ionization mode (EI or NCI), mass range, and detector voltage.

    • Prepare a series of calibration standards of the halogenated heterocyclic compound in the same solvent as the samples.

    • Generate a calibration curve by injecting the standards and plotting the peak area against the concentration.

  • Sample Analysis:

    • Inject a fixed volume of the prepared sample into the GC-MS system.

    • Acquire the data, ensuring that the peak for the target analyte is well-resolved.

  • Quality Control:

    • Inject a solvent blank to check for system contamination.

    • Analyze a CRM or a spiked sample to assess accuracy and recovery.

    • Periodically inject a calibration check standard to monitor instrument performance.

Conclusion and Future Perspectives

The elemental analysis of halogenated heterocyclic compounds is a critical aspect of pharmaceutical development and quality control. Combustion Ion Chromatography stands out as a robust, reliable, and high-throughput technique for determining total halogen content, making it an excellent choice for routine analysis. GC-MS provides invaluable molecular information and is well-suited for the analysis of specific compounds, while ICP-MS offers unparalleled sensitivity for trace elemental analysis, though with some challenges for halogens.

The choice of the most appropriate technique requires a thorough understanding of the analytical problem and the strengths and limitations of each method. By adhering to international standards, utilizing certified reference materials, and performing rigorous method validation, researchers can ensure the integrity and trustworthiness of their analytical data, ultimately contributing to the development of safe and effective medicines.

References

  • Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). Shimadzu. (URL: [Link])

  • The ISO standards in pharmaceuticals: a complete guide - SFAM. (2024, July 4). (URL: [Link])

  • determination of total halogen content in halogen-free fluxes by inductively coupled plasma and some limitations of ion chromatography - Circuit Insight. (URL: [Link])

  • Measuring Halogen Content with Ion Chromatography - Innovatech Labs. (2021, September 28). (URL: [Link])

  • Sulphur and Halide Determination by Combustion Ion Chromatography | LCGC International. (2022, April 15). (URL: [Link])

  • A Novel Approach to Total Organic Fluorine Analysis Using CIC - The NELAC Institute. (URL: [Link])

  • Total Organic Fluorine by Combustion Ion Chromatography (CIC) - Battelle. (2022, April 15). (URL: [Link])

  • Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. (URL: [Link])

  • Elemental Analysis for the Pharmaceutical Industry Q&A - Smithers. (URL: [Link])

  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (2021, August 11). (URL: [Link])

  • Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed. (URL: [Link])

  • Effect of Matrix Element and Acid on Analytical Signals in Nitrogen Microwave-Plasma Atomic Emission Spectrometry | Request PDF - ResearchGate. (URL: [Link])

  • Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry - PMC. (2024, November 29). (URL: [Link])

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) - EPA. (2024, January 1). (URL: [Link])

  • Pesticides - CPAChem Products. (URL: [Link])

  • ICP-MS vs GC-MS: Which Excels in Analyzing Complex Organic Mate? - Patsnap Eureka. (2025, September 19). (URL: [Link])

  • Future challenges and opportunities with fluorine in drugs? - ResearchGate. (2023, June 15). (URL: [Link])

    • LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (URL: [Link])

  • Trace Element Analysis of Heavy Metals in Pharmaceutical Materials | Spectroscopy Online. (2020, November 16). (URL: [Link])

  • Fluorine important element in new drugs synthesis: Review Study. (2024, December 8). (URL: [Link])

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. (URL: [Link])

  • Investigation of matrix effects in nitrogen microwave inductively coupled atmospheric- pressure plasma mass spectrometry (MICAP-MS). (2023, April 28). (URL: [Link])

  • USP 233 elemental impurities analysis - FILAB. (URL: [Link])

  • Standards for Elemental Impurities in Pharmaceuticals - Reagecon Knowledge. (URL: [Link])

  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. (2015, September 23). (URL: [Link])

  • Comparison between GC-MS and GC-ICPMS using isotope dilution for the simultaneous monitoring of inorganic and methyl mercury, butyl and phenyl tin compounds in biological tissues - PubMed. (2014, February 15). (URL: [Link])

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Safety Operating Guide

6-Bromo-[2,3'-bipyridine]-5'-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile Proper Disposal Procedures

Executive Summary & Core Directive

Objective: Safe, compliant, and complete destruction of 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile waste.

The Critical Distinction: Unlike inorganic cyanides (e.g., NaCN), this compound is an aromatic nitrile . The cyano group is covalently bonded to a stable pyridine ring. Do not attempt to neutralize this waste using the standard "bleach method" (sodium hypochlorite oxidation). This method is ineffective for stable aromatic nitriles and may generate toxic chlorinated byproducts.

Primary Disposal Route: High-temperature incineration (>1100°C) with flue gas scrubbing.

Hazard Identification (The "Why")

Effective disposal requires understanding the specific chemical risks. This compound presents a "Triple Threat" profile:

Hazard ComponentRisk MechanismImpact on Disposal
Nitrile Moiety (-CN) Thermal decomposition can release Hydrogen Cyanide (HCN) gas.Strict Segregation: Must never be mixed with acids.
Bromine Substituent (-Br) Combustion generates Hydrogen Bromide (HBr), a corrosive gas.Incineration Requirement: Requires a facility with alkaline scrubbers to neutralize acid gases.
Bipyridine Skeleton Environmentally persistent; potential for aquatic toxicity.Zero Discharge: Absolutely no disposal down drains or evaporation.

Waste Characterization & Segregation

Proper classification ensures the waste is accepted by your disposal vendor and treated safely.

RCRA Classification (USA): While this specific CAS is not P-listed (acute hazardous waste), it must be characterized based on its properties:

  • D003 (Reactivity): Potential (though low) for cyanide generation.

  • Halogenated Organic Waste: Due to the bromine content.

Segregation Protocol:

  • Solid Waste: Collect in a dedicated, wide-mouth HDPE container. Label as "Toxic Solid, Organic, N.O.S. (Contains Brominated Bipyridine Nitrile)."

  • Liquid Waste (Mother Liquors): Segregate into the Halogenated Solvent stream. Do not mix with Non-Halogenated solvents (e.g., acetone/ethanol) if possible, as this increases disposal costs and complicates incineration.

  • Incompatibles: Keep physically separate from Strong Acids (H₂SO₄, HCl) and Strong Oxidizers (Peroxides, Nitric Acid).

Visual Workflow: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation (6-Bromo-[2,3'-bipyridine]-5'-carbonitrile) StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves) StateCheck->Solid Solid Liquid Liquid Waste (Reaction mixture, HPLC effluent) StateCheck->Liquid Liquid Contaminated Is it contaminated debris (Sharps, Glass)? Solid->Contaminated SolventCheck Solvent Type? Liquid->SolventCheck SolidBin Container Type: Wide-mouth HDPE Label: 'Toxic Solid - Halogenated' Contaminated->SolidBin No SharpsBin Container Type: Puncture-proof Sharps Label: 'Sharps - Chemically Contaminated' Contaminated->SharpsBin Yes HaloStream Stream: Halogenated Organic (DCM, Chloroform mixtures) SolventCheck->HaloStream Contains Halogens (Standard Protocol) NonHaloStream Stream: Toxic Non-Halogenated (Only if <1% Halogen content) SolventCheck->NonHaloStream Halogen-Free Solvent (Rare)

Caption: Decision logic for segregating 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile waste streams to ensure correct incineration protocols.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Debris)
  • Container: High-Density Polyethylene (HDPE) jar with a screw-top lid.

  • Labeling: "Hazardous Waste - Toxic Solid, Organic. Contains: 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile."

  • Procedure:

    • Don PPE (Nitrile gloves, lab coat, safety glasses, N95 dust mask or fume hood sash down).

    • Transfer solid waste to the container using a disposable spatula.

    • Wipe the spatula with a solvent-dampened tissue; dispose of the tissue and spatula in the same container.

    • Seal tightly. Do not overfill (>90%).

Protocol B: Liquid Waste (Reaction Mixtures)
  • Container: Safety solvent can (if compatible) or amber glass bottle / HDPE carboy.

  • Labeling: "Hazardous Waste - Flammable/Toxic Liquid (Halogenated)."

  • Procedure:

    • Verify the pH of the solution is > 4 . If the solution is acidic, neutralize carefully with Sodium Bicarbonate (NaHCO₃) before adding to the waste container to prevent potential HCN formation from trace hydrolysis.

    • Pour into the Halogenated Waste carboy.

    • Record the volume and approximate concentration on the waste log.

Emergency Spill Response

If containment fails, immediate action is required to prevent exposure and environmental release.

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Risk (Is it > 100g or outside hood?) Spill->Assess Evacuate EVACUATE LAB Call EHS / Emergency Services Assess->Evacuate Major Spill PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Assess->PPE Minor Spill Contain Containment (In Hood) SolidSpill Solid Spill? Contain->SolidSpill LiquidSpill Liquid Spill? Contain->LiquidSpill PPE->Contain DryClean Cover with wet paper towel (Prevent Dust) SolidSpill->DryClean Yes Absorb Apply Absorbent Pads or Vermiculite LiquidSpill->Absorb Yes Scoop Scoop into HazWaste Container DryClean->Scoop Absorb->Scoop Decon Wash area with soap & water Collect rinsate Scoop->Decon

Caption: Operational workflow for managing minor vs. major spills of brominated bipyridines.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 54366539, 6-Bromo-2,3'-bipyridine-5'-carbonitrile. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Advanced Safety and Operational Protocol for Handling 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, we routinely handle highly functionalized heterocycles that are as biologically active as they are synthetically useful. 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile (CAS 1346687-06-6) is a prime example. Widely utilized as a critical building block for protein degraders (PROTACs), OLED materials, and complex cross-coupling reactions, this compound demands rigorous, uncompromising safety protocols.

This guide provides a field-proven, causality-driven approach to the personal protective equipment (PPE) ecosystem and operational logistics required to safely handle this [1].

Hazard Causality & Physicochemical Profile

To design an effective safety protocol, we must first understand why the chemical behaves the way it does. Standardizing safety without understanding the mechanism leads to dangerous complacency.

The molecule features a bipyridine core, a nitrile group, and a bromine atom. With a calculated, this compound is highly lipophilic[2]. This lipophilicity allows it to easily penetrate the stratum corneum of the skin. Furthermore, the electron-withdrawing nature of the nitrile and bipyridine rings makes the bromine atom highly susceptible to nucleophilic aromatic substitution (


). In a biological context, this means the molecule can covalently bind to nucleophilic amino acid residues, leading to severe acute systemic toxicity.

Consequently, the compound is classified under with severe GHS hazard statements[1]:

Quantitative Hazard Summary
Property / Hazard ClassificationValue / GHS CodeOperational Implication
Molecular Weight 260.09 g/mol [2]Required for precise stoichiometric scaling to minimize excess handling.
Lipophilicity (LogP) ~2.78[2]High skin permeability; rapidly degrades standard latex gloves.
Hazard Class Class 6.1 (Toxic)[1]Mandates strict segregation in transport, storage, and disposal.
Acute Toxicity (Oral) H301[1]Strict prohibition of mouth-pipetting; mandates zero-exposure face protection.
Acute Toxicity (Dermal) H311[1]Necessitates double-gloving and chemical-resistant aprons/coats.
Acute Toxicity (Inhalation) H331[1]Solid particulates must be handled exclusively in a calibrated fume hood.

The PPE Ecosystem: A Self-Validating Defense

Standard laboratory PPE is insufficient for H311 and H331 hazards[1]. You must implement a layered, self-validating PPE ecosystem designed specifically for halogenated heterocycles.

  • Hand Protection (Double-Gloving Strategy):

    • Inner Layer: 4-mil Nitrile gloves. Causality: Provides the tactile dexterity required for handling micro-spatulas and analytical balances without compromising the primary barrier.

    • Outer Layer: Neoprene or Butyl rubber gloves. Causality: Bipyridines are typically dissolved in polar aprotic solvents (DMF, DMSO) or halogenated solvents (DCM). Neoprene offers to these carrier solvents compared to nitrile, preventing the toxic solute from being driven through the glove matrix.

  • Respiratory & Environmental Protection:

    • Handling must occur in a Class II Biological Safety Cabinet or a Chemical Fume Hood with a calibrated face velocity of 0.4–0.6 m/s. Causality: Velocities below 0.4 m/s risk particulate backdraft; velocities above 0.6 m/s create turbulence that can aerosolize the fine toxic powder.

  • Eye & Face Protection:

    • Tight-fitting splash goggles paired with a full-face shield. Causality: Protects mucosal membranes from both dry particulate aerosolization during weighing and solvent splashes during solubilization.

Step-by-Step Operational Workflow

The following protocol ensures that every step of the handling process contains built-in verification mechanisms to prevent exposure.

SafetyProtocol cluster_0 Pre-Operation Validation cluster_1 Execution Phase cluster_2 Post-Operation A Fume Hood Flow (0.4-0.6 m/s) B PPE Integrity Check (Double Gloves, Shield) A->B C Anti-Static Weighing (Mitigate Aerosolization) B->C D Solvent Addition (Closed System) C->D E Surface Decontamination (10% Bleach / Solvent) C->E If Spill Occurs D->E F Class 6.1 Waste Segregation E->F

Fig 1. Self-validating operational workflow and contingency pathways for Class 6.1 toxic handling.

Protocol: Enclosed Weighing and Solubilization
  • Static Mitigation: Pass a static-dissipative ionizer over the analytical balance and the weigh boat. Causality: Halogenated heterocycles frequently hold static charge. Discharging the area prevents the H331-classified powder from repelling off the boat and becoming an airborne inhalation hazard.

  • Primary Containment: Tare a static-free, conductive weigh boat inside the analytical balance enclosure.

  • Material Transfer: Using a grounded micro-spatula, transfer the required mass of [2]. Close the balance doors and wait 10 seconds for air currents to settle before reading the mass.

  • In Situ Solubilization: Do not transfer the dry powder across the fume hood to a secondary flask. Instead, bring the reaction vessel to the balance, transfer the boat, and immediately add the initial reaction solvent (e.g., DCM or DMF) directly over the powder. Causality: Wetting the powder immediately binds the particulates, permanently eliminating the inhalation risk associated with the dry solid.

Spill Decontamination & Disposal Logistics

If a spill occurs, do not sweep the powder , as the mechanical action will aerosolize the toxin.

Decontamination Protocol:

  • Cover the spilled solid with absorbent pads.

  • Carefully wet the pads with a compatible solvent (e.g., ethanol or isopropanol) to dissolve and bind the compound into the matrix of the pad.

  • Wipe the area inward from the edges to prevent spreading the contamination zone.

  • Perform a secondary wipe with a 10% sodium hypochlorite (bleach) solution, followed by water, to degrade residual organics.

Waste Segregation:

  • Solid Waste: All contaminated PPE, weigh boats, and wipes must be placed in a heavy-duty, sealed bag labeled as [1]. Never mix this with general laboratory trash.

  • Liquid Waste: Solutions containing this compound must be routed to the Halogenated Organic Waste stream due to the presence of the bromine atom. Do not mix with strongly acidic waste streams, as extreme acidic conditions could theoretically hydrolyze the nitrile group over time.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.